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  • Product: Clarithromycin N-oxide
  • CAS: 118074-07-0

Core Science & Biosynthesis

Foundational

Clarithromycin N-oxide: A Comprehensive Technical Guide to its Structure, Synthesis, and Analysis

For Distribution to Researchers, Scientists, and Drug Development Professionals Introduction Clarithromycin is a semi-synthetic macrolide antibiotic of critical importance in treating a wide array of bacterial infections...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction

Clarithromycin is a semi-synthetic macrolide antibiotic of critical importance in treating a wide array of bacterial infections, from respiratory tract infections to Helicobacter pylori eradication.[1] As with any therapeutic agent, a profound understanding of its metabolic fate and potential impurities is paramount for ensuring safety and efficacy. Clarithromycin N-oxide is a principal metabolite and a known transformation product of Clarithromycin, frequently identified as "Clarithromycin Impurity Q" in pharmacopeial standards.[2][3]

This technical guide provides an in-depth exploration of the chemical structure, synthesis, and analytical characterization of Clarithromycin N-oxide. Designed for the practicing scientist, this document moves beyond simple data recitation to explain the causality behind its formation and the methodological choices for its characterization, grounding all information in authoritative references.

Part 1: Chemical Identity and Structural Elucidation

A precise understanding of a molecule's structure is the foundation of all further investigation. This section details the fundamental chemical identity of Clarithromycin N-oxide.

Core Identifiers and Nomenclature

The fundamental properties and identifiers for Clarithromycin N-oxide are summarized below for rapid reference.

Identifier Value Reference(s)
IUPAC Name (2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide[2]
CAS Number 118074-07-0[2][4]
Molecular Formula C₃₈H₆₉NO₁₄[2][4]
Molecular Weight 763.95 g/mol [4]
Synonyms Clarithromycin Impurity Q, 6-O-Methylerythromycin N-oxide[2][3]
Structural Features

Clarithromycin N-oxide retains the core macrolide structure of its parent compound: a 14-membered lactone ring appended with two critical sugar moieties: L-cladinose and D-desosamine. The defining structural modification occurs on the D-desosamine sugar. The tertiary dimethylamino group at the 3'-position is oxidized to form an N-oxide functional group.[2] This seemingly minor change significantly alters the molecule's polarity and chemical properties.

Clarithromycin_Structures cluster_0 Clarithromycin cluster_1 Clarithromycin N-oxide Clarithro_Structure N_Oxide_Structure Clarithro_Structure->N_Oxide_Structure Metabolic Oxidation Clarithro_Label Parent Drug: Clarithromycin -N(CH₃)₂ group on desosamine sugar N_Oxide_Label Metabolite: Clarithromycin N-oxide -N⁺(CH₃)₂-O⁻ group on desosamine sugar

Figure 1. Comparative structures of Clarithromycin and its N-oxide metabolite.
Physicochemical Properties

The N-oxidation of the tertiary amine introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, creating a highly polar functional group. This significantly impacts the molecule's overall physicochemical profile, increasing its hydrophilicity compared to the parent drug.

Computed Property Value Reference(s)
XLogP3 3.2[2]
Topological Polar Surface Area 198 Ų[2]
Hydrogen Bond Donor Count 4[2]
Hydrogen Bond Acceptor Count 14[2]
Solubility Soluble in methanol and chloroform[5]

Part 2: Synthesis and Formation

Clarithromycin N-oxide is relevant to researchers both as a product of biological metabolism and as a compound that can be prepared in the laboratory for use as an analytical standard.

Metabolic Formation Pathway

The biotransformation of Clarithromycin primarily occurs in the liver and is mediated by the cytochrome P450 enzyme system. Specifically, the CYP3A4 isoenzyme is responsible for the oxidative metabolism of Clarithromycin, leading to N-demethylation and 14-hydroxylation.[6] The formation of Clarithromycin N-oxide is also an oxidative metabolic process targeting the nucleophilic dimethylamino group. This N-oxidation is a common metabolic pathway for tertiary amines and is logically attributed to the same CYP3A enzyme system that metabolizes the rest of the molecule.[7][8]

Metabolic_Pathway Clarithromycin Clarithromycin CYP3A4 CYP3A4 Enzyme (Liver Microsomes) Clarithromycin->CYP3A4 Substrate Binding N_Oxide Clarithromycin N-oxide CYP3A4->N_Oxide N-Oxidation Other_Metabolites Other Metabolites (e.g., N-desmethyl, 14-OH-clarithromycin) CYP3A4->Other_Metabolites Other Oxidations

Figure 2. Metabolic pathway for the formation of Clarithromycin N-oxide.
Laboratory Synthesis Protocol

The controlled synthesis of Clarithromycin N-oxide is essential for generating reference standards for analytical and metabolic studies. The following protocol is adapted from published methodologies.[9]

Causality: The choice of hydrogen peroxide (H₂O₂) as the oxidant is based on its efficacy in converting tertiary amines to their corresponding N-oxides. The acetonitrile/water solvent system ensures the solubility of the relatively nonpolar Clarithromycin starting material while also accommodating the aqueous H₂O₂. The reaction is heated to increase the reaction rate, and H₂O₂ is added stepwise to control the exothermic reaction and minimize the formation of degradation byproducts.[9] Purification by recrystallization from water leverages the increased polarity and water solubility of the N-oxide product compared to the unreacted starting material.

Experimental Protocol: Synthesis of Clarithromycin N-oxide

  • Dissolution: In a suitable reaction flask, suspend 0.015 mol of Clarithromycin in 500 mL of 50% aqueous acetonitrile.

  • Heating: Heat the suspension to 80-100 °C with stirring until all Clarithromycin is fully dissolved.

  • Oxidation (Stepwise Addition): Cool the solution to 50-60 °C. Add 40 mL of 10% (w/v) hydrogen peroxide solution. Allow the reaction to proceed for 2 hours with continuous stirring.

  • Continued Oxidation: Add a second 80 mL aliquot of 10% hydrogen peroxide solution and react for another 2 hours.

  • Final Oxidation: Add a final 80 mL aliquot of 10% hydrogen peroxide solution and allow the reaction to proceed for 2 more hours to ensure complete conversion.

  • Solvent Removal: Evaporate the reaction solution to dryness using a water bath or rotary evaporator to remove the solvent and any residual hydrogen peroxide.

  • Purification (Recrystallization): Dissolve the resulting residue in a minimal amount of hot water. Allow the solution to cool slowly to room temperature, then chill in an ice bath to promote crystallization.

  • Isolation: Collect the precipitated crystals of Clarithromycin N-oxide by vacuum filtration, wash with cold water, and dry under vacuum.

Synthesis_Workflow Start Clarithromycin in 50% Acetonitrile Dissolve Heat to 80-100°C to Dissolve Start->Dissolve Oxidize Cool to 50-60°C Add H₂O₂ in 3 portions (2h intervals) Dissolve->Oxidize Evaporate Evaporate to Dryness Oxidize->Evaporate Recrystallize Recrystallize from Water Evaporate->Recrystallize Isolate Filter and Dry Final Product Recrystallize->Isolate

Figure 3. Workflow for the laboratory synthesis and purification of Clarithromycin N-oxide.

Part 3: Spectroscopic and Analytical Characterization

Robust analytical methods are required to confirm the identity and quantify the presence of Clarithromycin N-oxide in various matrices.

Mass Spectrometry (MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for identifying and quantifying Clarithromycin N-oxide. The molecule readily forms a protonated molecular ion [M+H]⁺ in electrospray ionization (ESI).

MS Parameter Value Reference(s)
Precursor Ion [M+H]⁺ m/z 764.4791[2]
Key Fragment Ions (HCD) m/z 606.3845, 588.3746, 174.1124, 156.1019[2]

Fragmentation Analysis: The fragmentation pattern is informative. The fragment at m/z 606.38 corresponds to the loss of the N-oxidized desosamine sugar, while the fragment at m/z 174.11 represents the N-oxidized desosamine sugar itself. This pattern provides unequivocal evidence for the location of the modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While full, assigned NMR spectra are not widely available in peer-reviewed literature, the structural change from a tertiary amine to an N-oxide induces predictable shifts in the NMR spectrum relative to the parent Clarithromycin.[10][11]

  • ¹H-NMR: The most significant change is expected for the N-methyl protons on the desosamine sugar. In Clarithromycin, these protons appear as a singlet around 2.3 ppm.[12] Upon N-oxidation, the strong deshielding effect of the oxygen atom would cause a substantial downfield shift of this singlet, likely to >3.0 ppm. Protons on adjacent carbons (e.g., H-2' and H-3') would also experience smaller downfield shifts.

  • ¹³C-NMR: Similarly, the N-methyl carbons, which resonate around 40 ppm in Clarithromycin, would be significantly shifted downfield. The C-3' carbon, to which the N-oxide group is attached, would also be deshielded.

These predicted shifts provide a powerful diagnostic tool for confirming the identity of the synthesized standard.

Analytical Methodology for Quantification

Clarithromycin N-oxide is frequently used as a reference standard for pharmacokinetic and drug stability studies.[4] The following outlines a self-validating LC-MS/MS protocol for its quantification in a biological matrix like human plasma.

Protocol: LC-MS/MS Quantification of Clarithromycin N-oxide in Plasma

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (or standard/QC), add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable-isotope labeled version of the analyte or a related macrolide).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean vial for analysis.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., XBridge C18, 3.5 µm, 2.1x50 mm).[2]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient starting with high aqueous phase (e.g., 95% A) and ramping to high organic phase (e.g., 95% B) to elute the analyte.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Triple Quadrupole):

    • Ionization Mode: ESI Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition (Example):

      • Analyte: 764.5 -> 174.1 (Precursor -> N-oxidized desosamine fragment).

      • Internal Standard: (Transition specific to the chosen IS).

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energy must be optimized to maximize signal intensity for the specific transition.

Part 4: Significance in Pharmaceutical Development

The study of Clarithromycin N-oxide is not merely an academic exercise; it is critical for the safe and effective development of Clarithromycin-based therapies.

  • As a Metabolite: Characterizing the formation and clearance of Clarithromycin N-oxide is a core component of drug metabolism and pharmacokinetic (DMPK) studies. Understanding the metabolic profile helps predict drug-drug interactions, assess patient-to-patient variability, and establish safe dosing regimens.[4]

  • As an Impurity: As a potential oxidative degradation product, Clarithromycin N-oxide must be monitored and controlled within strict limits in the active pharmaceutical ingredient (API) and final drug product. Its presence can indicate instability, and regulatory agencies require robust analytical methods for its quantification as part of quality control.[3]

Conclusion

Clarithromycin N-oxide is a chemically distinct entity from its parent drug, characterized by the oxidation of the desosamine sugar's dimethylamino group. This structural change imparts greater polarity and defines its role as a key metabolite and a critical process/degradation impurity. A thorough understanding of its structure, metabolic formation via the CYP3A4 pathway, laboratory synthesis for use as a standard, and analytical quantification by LC-MS/MS is indispensable for professionals in drug development, metabolism, and quality assurance. This guide provides the foundational knowledge and practical methodologies required to confidently address the challenges associated with this important molecule.

References

  • Ghosal, A., et al. (1997). Oxidative metabolism of clarithromycin in the presence of human liver microsomes. Major role for the cytochrome P4503A (CYP3A) subfamily. Drug Metabolism and Disposition, 25(5), 556-561. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11320230, Clarithromycin N-oxide. Retrieved January 16, 2026, from [Link].

  • Analytica Chemie. (n.d.). Clarithromycin. Retrieved January 16, 2026, from [Link]

  • Rodvold, K. A. (1999). Clinical pharmacokinetics of clarithromycin. Clinical Pharmacokinetics, 37(5), 385-398. Available from: [Link]

  • MySkinRecipes. (n.d.). Clarithromycin N-oxide. Retrieved January 16, 2026, from [Link]

  • EBM Consult. (2015). Clarithromycin's (Biaxin) Inhibition of CYP450 3A4. Retrieved January 16, 2026, from [Link]

  • SynThink. (n.d.). 118074-07-0 Clarithromycin N-Oxide - Reference Standard. Retrieved January 16, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84029, Clarithromycin. Retrieved January 16, 2026, from [Link].

  • Periti, P., & Mazzei, T. (1999). Macrolide – induced clinically relevant drug interactions with cytochrome P-450A (CYP) 3A4: an update focused on clarithromycin, azithromycin and dirithromycin. Journal of Antimicrobial Chemotherapy, 44(3), 305-314. Available from: [Link]

  • Tinel, M., et al. (1989). Effects of clarithromycin on cytochrome P-450. Comparison with other macrolides. Journal of Pharmacology and Experimental Therapeutics, 250(2), 746-751. Available from: [Link]

  • SpectraBase. (n.d.). Clarithromycin. Retrieved January 16, 2026, from [Link]

  • Asaka, T., et al. (1992). Characterization and Quantitation of Clarithromycin Polymorphs by Powder X-Ray Diffractometry and Solid-State NMR Spectroscopy. Chemical & Pharmaceutical Bulletin, 40(8), 1992-1996. Available from: [Link]

  • Barber, J., et al. (1992). Structural studies on clarithromycin (6-O-methylerythromycin A): Assignments of the 1H and 13C NMR spectra in organic and aqueous solutions. Magnetic Resonance in Chemistry, 30(8), 753-757. Available from: [Link]

  • Google Patents. (n.d.). CN103172686B - Preparation method of clarithromycin-N-oxide.

Sources

Exploratory

Biological activity of Clarithromycin N-oxide

An In-Depth Technical Guide to the Biological Activity of Clarithromycin N-oxide Executive Summary Clarithromycin, a pivotal 14-membered macrolide antibiotic, is extensively used for treating a variety of bacterial infec...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Clarithromycin N-oxide

Executive Summary

Clarithromycin, a pivotal 14-membered macrolide antibiotic, is extensively used for treating a variety of bacterial infections. Its clinical efficacy is dictated not only by the parent compound but also by its metabolic profile following administration. While the 14-(R)-hydroxyclarithromycin metabolite is well-characterized for its potent and often synergistic antimicrobial activity, other metabolites remain less understood. This technical guide provides a comprehensive examination of Clarithromycin N-oxide, a significant yet often overlooked metabolite.

This document moves beyond a simple recitation of facts to deliver a Senior Application Scientist's perspective on the available data. We will dissect the formation and physicochemical properties of Clarithromycin N-oxide, critically evaluate its antimicrobial potency (or lack thereof), and delve into its emerging and potentially more significant role as an immunomodulatory agent. The narrative emphasizes the causality behind experimental observations, particularly focusing on how a metabolite devoid of significant antibacterial action may offer a therapeutic advantage in managing chronic inflammatory conditions without contributing to antibiotic resistance. This guide includes detailed experimental protocols and visual workflows to provide researchers, scientists, and drug development professionals with a robust framework for investigating this intriguing molecule.

Introduction to Clarithromycin and Its Metabolic Fate

Overview of Clarithromycin

Clarithromycin is a semi-synthetic derivative of erythromycin, engineered with a methoxy group at the C-6 position of the lactone ring.[1] This structural modification confers acid stability, leading to improved oral bioavailability and a more favorable pharmacokinetic profile compared to its predecessor.[2][3] The primary mechanism of antibacterial action for clarithromycin involves the inhibition of microbial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically to domain V of the 23S ribosomal RNA, thereby blocking the translocation of peptides and halting bacterial growth.[4][5][6][7][8] This action is primarily bacteriostatic, but can be bactericidal at higher concentrations.[5] Its broad spectrum of activity covers many Gram-positive and Gram-negative respiratory pathogens, as well as atypical organisms like Chlamydia and Mycobacterium species.[8][9][10]

Primary Metabolic Pathways

Upon oral administration, clarithromycin undergoes rapid first-pass metabolism, primarily in the liver.[3][4] This biotransformation is mediated predominantly by the cytochrome P450 3A (CYP3A) isoenzyme system.[1][6] The metabolic process yields several products, with two being most prominent:

  • 14-(R)-hydroxyclarithromycin: This is the principal active metabolite. It possesses significant antimicrobial activity, often comparable to or even greater than the parent compound, particularly against Haemophilus influenzae.[2][10][11] This metabolite works synergistically with clarithromycin, enhancing its overall clinical efficacy.[5][7]

  • N-desmethylclarithromycin: An inactive metabolite formed through N-demethylation.[3][4]

Formation of Clarithromycin N-oxide

Clarithromycin N-oxide is a recognized transformation product and Phase 1 metabolite of clarithromycin.[9][12] The formation of N-oxides from drugs containing tertiary amine functionalities is a common metabolic pathway.[13] This conversion is catalyzed by cytochrome P450 and/or flavin-containing monooxygenase (FMO) enzymes in the liver.[13] While some N-oxide metabolites can be pharmacologically active or unstable, reverting to the parent drug, the specific biological role of Clarithromycin N-oxide has been less extensively studied than that of 14-hydroxyclarithromycin.[13] Its formation can also occur through non-enzymatic processes such as photolytic degradation.

Physicochemical Profile of Clarithromycin N-oxide

A clear understanding of a molecule's physical and chemical properties is fundamental to designing experiments and interpreting biological data. The key identifiers and computed properties for Clarithromycin N-oxide are summarized below.

PropertyValueSource
IUPAC Name (2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxidePubChem[12]
Molecular Formula C₃₈H₆₉NO₁₄PubChem[12]
Molar Mass 764.0 g/mol PubChem[12]
CAS Number 118074-07-0PubChem[12]

Pharmacokinetics and Metabolic Disposition

The clinical effect of clarithromycin is a composite of the parent drug and its active 14-hydroxy metabolite. While specific pharmacokinetic parameters for Clarithromycin N-oxide are not well-documented, its formation and presence in circulation are intrinsically linked to the administration and metabolism of the parent drug. The overall metabolic pathway is a crucial consideration in any study of its biological activity.

G cluster_absorption Gastrointestinal Tract cluster_liver Liver (First-Pass Metabolism) cluster_circulation Systemic Circulation CAM_oral Clarithromycin (Oral Admin) CAM Clarithromycin CAM_oral->CAM M14OH 14-(R)-hydroxyclarithromycin (Active Antimicrobial) CAM->M14OH CYP3A4 (Hydroxylation) NDM N-desmethylclarithromycin (Inactive) CAM->NDM CYP3A4 (N-demethylation) N_Oxide Clarithromycin N-oxide (Biologically Active?) CAM->N_Oxide CYP450 / FMO (N-oxidation) Circulation Parent Drug + Metabolites CAM->Circulation Unmetabolized Drug M14OH->Circulation NDM->Circulation N_Oxide->Circulation G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (ERK, p38) TLR4->MAPK NFkB NF-κB Activation TLR4->NFkB MyD88-dependent pathway MAPK->NFkB iNOS iNOS Gene Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Metabolite Clarithromycin N-oxide (Metabolite M-4) Metabolite->MAPK Inhibits Phosphorylation Metabolite->NFkB Inhibits Activation

Proposed Anti-inflammatory Signaling Pathway.

Methodologies for the Study of Clarithromycin N-oxide

Investigating the distinct biological activities of a drug metabolite requires robust and validated experimental protocols. The following sections outline core methodologies for assessing the antimicrobial and anti-inflammatory properties of Clarithromycin N-oxide.

In Vitro Evaluation of Antimicrobial Activity: Broth Microdilution

The gold standard for determining the minimum inhibitory concentration (MIC) is the broth microdilution assay. This method provides a quantitative measure of a compound's ability to inhibit microbial growth.

Protocol: MIC Determination by Broth Microdilution

  • Preparation of Inoculum:

    • Select 3-5 well-isolated colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213) from an agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Drug Plates:

    • Prepare a stock solution of Clarithromycin N-oxide in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in CAMHB to achieve a range of desired final concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the drug dilutions.

    • Include a positive control well (inoculum, no drug) and a negative control well (broth only, no inoculum).

    • Incubate the plate at 35-37°C for 18-24 hours.

  • Reading Results:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Evaluation of Anti-inflammatory Activity: Griess Assay for Nitric Oxide

This protocol is based on the methodology used to demonstrate the anti-inflammatory effects of clarithromycin metabolites. [14]It measures nitrite (NO₂⁻), a stable breakdown product of nitric oxide.

Protocol: Measurement of NO Production in Cell Culture

  • Cell Culture:

    • Culture human fibroblasts or a macrophage cell line (e.g., RAW 264.7) in appropriate media (e.g., DMEM with 10% FBS) until confluent.

    • Seed the cells into a 96-well plate at a density of 5 x 10⁵ cells/mL and allow them to adhere overnight.

  • Treatment and Stimulation:

    • Replace the medium with fresh, serum-free medium.

    • Pre-treat the cells with various concentrations of Clarithromycin N-oxide for 1-2 hours.

    • Stimulate the cells with an inflammatory agent, such as LPS (1.0 µg/mL), to induce iNOS expression. Include an unstimulated control group.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Griess Assay:

    • Collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Quantification:

    • Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve prepared using known concentrations of sodium nitrite.

Analytical Quantification Workflow

Accurate quantification of Clarithromycin N-oxide in biological matrices (plasma, urine, cell culture media) is essential for pharmacokinetic and mechanistic studies. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity. [15] Outline: HPLC Method for Metabolite Quantification

Parameter Typical Conditions Rationale
Column C18 Reversed-Phase (e.g., 150mm x 4.6mm, 5µm) Provides good separation for moderately polar compounds like macrolides.
Mobile Phase Gradient of Acetonitrile and Ammonium Acetate Buffer Allows for efficient elution and separation of the parent drug from its various metabolites.
Detection Tandem Mass Spectrometry (MS/MS) Offers superior selectivity and sensitivity for complex biological samples, enabling quantification at low concentrations. [15]

| Sample Prep | Solid-Phase Extraction (SPE) or Protein Precipitation | Removes interfering matrix components, improving assay robustness and accuracy. |

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Extract Extraction (SPE or Protein Ppt.) Sample->Extract HPLC HPLC Separation (C18 Column) Extract->HPLC MS MS/MS Detection (Quantification) HPLC->MS Data Data Acquisition & Integration MS->Data Result Concentration Determination Data->Result

General Analytical Workflow for Metabolite Quantification.

Discussion and Future Directions

The available evidence paints a compelling picture of Clarithromycin N-oxide as a metabolite with a bifurcated biological profile. While it appears to be a bystander in the direct antimicrobial campaign waged by its parent compound and the 14-hydroxy metabolite, it emerges as an active participant in modulating the host's inflammatory response. The suppression of the NF-κB and MAPK signaling pathways positions it as a molecule of significant interest for its therapeutic potential in chronic inflammatory diseases. [14] The key advantage of such a molecule is the separation of anti-inflammatory and antimicrobial effects. This could allow for long-term treatment of conditions like chronic sinusitis or diffuse panbronchiolitis without the selective pressure that drives the development of antibiotic-resistant bacteria. [14][16] Future research should focus on several key areas:

  • Definitive Identification: Unambiguously confirming that the anti-inflammatory "M-4" metabolite is indeed Clarithromycin N-oxide through rigorous structural elucidation.

  • In Vivo Validation: Moving from in vitro cell culture models to in vivo animal models of chronic airway inflammation to assess the therapeutic efficacy and safety profile of isolated Clarithromycin N-oxide.

  • Pharmacokinetic Profiling: Conducting detailed pharmacokinetic studies to understand the half-life, distribution, and clearance of Clarithromycin N-oxide specifically.

  • Structure-Activity Relationship (SAR) Studies: Using Clarithromycin N-oxide as a lead compound to design novel macrolide derivatives that optimize anti-inflammatory activity while completely eliminating antimicrobial effects.

References

  • PubChem. (n.d.). Clarithromycin. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Clarithromycin N-oxide. National Center for Biotechnology Information. Retrieved from [Link]

  • Periti, P., & Mazzei, T. (1999). Pharmacokinetic properties of clarithromycin: A comparison with erythromycin and azithromycin. Journal of Chemotherapy, 11(sup1), 11-21.
  • Wikipedia. (n.d.). Clarithromycin. Retrieved from [Link]

  • Ibrahim, M. (2018). Clinical Pharmacology of Clarithromycin. Journal of Clinical Pharmacology, 58(11), 1371-1383.
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  • Rodvold, K. A. (1999). Clinical pharmacokinetics of clarithromycin. Clinical Pharmacokinetics, 37(5), 385-398.
  • Asano, K., et al. (2010). Suppression of nitric oxide production from nasal fibroblasts by metabolized clarithromycin in vitro. Pulmonary Pharmacology & Therapeutics, 23(6), 479-486.
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  • Parnham, M. J. (2001). Anti-inflammatory and immunomodulating effects of clarithromycin in patients with cystic fibrosis lung disease.
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  • Khandke, D. A., et al. (2024). Clarithromycin: overview and its current clinical utility in the treatment of respiratory tract infections. International Journal of Otorhinolaryngology and Head and Neck Surgery, 10(2), 147-153.
  • Basyigit, I., et al. (2004). The effect of clarithromycin on inflammatory markers in chronic obstructive pulmonary disease: preliminary data. Annals of Pharmacotherapy, 38(9), 1400-1404.
  • Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. Retrieved from [Link]

  • Asano, K., et al. (2010). Suppression of nitric oxide production from nasal fibroblasts by metabolized clarithromycin in vitro. CORE. Retrieved from [Link]

  • Asano, K., et al. (2010). Suppression of nitric oxide production from nasal fibroblasts by metabolized clarithromycin in vitro. PubMed. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Characteristics of Clarithromycin N-oxide

Foreword: Contextualizing Clarithromycin N-oxide Clarithromycin, a second-generation macrolide antibiotic, is a cornerstone in treating respiratory and skin infections. Its efficacy is intrinsically linked to its chemica...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Contextualizing Clarithromycin N-oxide

Clarithromycin, a second-generation macrolide antibiotic, is a cornerstone in treating respiratory and skin infections. Its efficacy is intrinsically linked to its chemical structure and metabolic fate. A key transformation product, both in vivo and during certain manufacturing or environmental stress conditions, is Clarithromycin N-oxide.[1] This compound arises from the oxidation of the tertiary amine on the desosamine sugar moiety.[][3] For drug development professionals and researchers, understanding the distinct physicochemical characteristics of this N-oxide is paramount. It is not merely an impurity but a significant metabolite and potential degradation product that can influence the overall safety, stability, and efficacy profile of the parent drug.[4][5] This guide provides a comprehensive technical overview of its synthesis, properties, and analytical characterization, grounded in established scientific principles and methodologies.

Part 1: Molecular Identity and Synthesis

Chemical Structure and Identification

Clarithromycin N-oxide is structurally distinct from its parent compound due to the presence of an N-oxide functional group on the dimethylamino group of the desosamine sugar. This single oxygen atom addition significantly alters the molecule's electronic and steric properties.

  • IUPAC Name: (2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide[6]

  • CAS Number: 118074-07-0[][6]

  • Molecular Formula: C₃₈H₆₉NO₁₄[5][6]

  • Molecular Weight: 764.0 g/mol [6]

The relationship between the parent drug and its N-oxide is visually represented below.

G CLA Clarithromycin (C38H69NO13) CLA_NO Clarithromycin N-oxide (C38H69NO14) CLA->CLA_NO Oxidation (Metabolic or Chemical)

Caption: Transformation of Clarithromycin to Clarithromycin N-oxide.

Synthesis Pathway: Oxidative Transformation

Clarithromycin N-oxide is not typically synthesized as a primary therapeutic agent but is prepared as a reference standard for impurity profiling, metabolic studies, and quality control.[5][7] The most common synthetic route involves the direct oxidation of Clarithromycin.

The diagram below illustrates the general workflow for this synthesis.

G cluster_synthesis Synthesis Workflow start Clarithromycin in Acetonitrile Solution oxidation Stepwise Addition of Hydrogen Peroxide start->oxidation reaction Controlled Reaction (Temp & Time) oxidation->reaction evaporation Solvent Evaporation reaction->evaporation purification Recrystallization evaporation->purification product Pure Clarithromycin N-oxide purification->product

Caption: Workflow for the laboratory synthesis of Clarithromycin N-oxide.

Experimental Protocol: Synthesis of Clarithromycin N-oxide

This protocol is adapted from established methodologies for the controlled oxidation of Clarithromycin.[7]

Causality: The stepwise addition of the oxidizing agent (hydrogen peroxide) is critical. A single large addition could lead to an exothermic reaction and the formation of unwanted by-products. This controlled approach enhances the conversion rate and simplifies subsequent purification.[7]

  • Dissolution: Dissolve 0.015 mol of Clarithromycin in 500 mL of a 50% acetonitrile/water solution. Stir at 80-100°C until fully dissolved.

  • Initiation of Oxidation: Cool the solution to 50-60°C. Add 40 mL of a 10% (w/v) hydrogen peroxide solution.

  • Controlled Reaction: Maintain the temperature at 50-60°C and allow the reaction to proceed for 2 hours with continuous stirring.

  • Staged Addition: Add a second 80 mL aliquot of 10% hydrogen peroxide solution and react for another 2 hours. Repeat with a third 80 mL aliquot for a final 2 hours.

  • Solvent Removal: Evaporate the reaction solvent using a water bath under reduced pressure to obtain a solid residue. Ensure all residual hydrogen peroxide is removed.

  • Purification: Recrystallize the residue from water. The use of water as a solvent is advantageous as it avoids introducing new organic impurities.[7]

  • Drying and Characterization: Dry the resulting crystals. The final product should be a white powder.[8] Purity can be assessed via HPLC, with expected purity exceeding 99%.[7]

Part 2: Core Physicochemical Properties

The introduction of the polar N-oxide group significantly modifies the physicochemical properties relative to the parent Clarithromycin molecule. These changes impact solubility, stability, and interactions with biological systems.

Table 1: Comparison of Physicochemical Properties

PropertyClarithromycinClarithromycin N-oxideReference(s)
Molecular Formula C₃₈H₆₉NO₁₃C₃₈H₆₉NO₁₄[1][6]
Molecular Weight ~748.0 g/mol ~764.0 g/mol [1][6]
Physical State White crystalline solidWhite powder[8][9]
Water Solubility Practically insoluble (0.33 mg/L)Expected to be higher than Clarithromycin due to the polar N-oxide group[1][10]
LogP (Octanol/Water) 3.16Expected to be lower (more hydrophilic) than Clarithromycin[1]
pKa (Basic) 8.36 - 8.99Expected to be lower than Clarithromycin[11]

Expert Insights:

  • Solubility: The N-oxide functional group is highly polar and capable of hydrogen bonding, which is expected to increase aqueous solubility compared to the parent drug. While Clarithromycin is known for its poor water solubility, the N-oxide metabolite will exhibit greater hydrophilicity.[10] This is a critical factor in its distribution and clearance in vivo.

  • Stability: Clarithromycin itself is known to be unstable under acidic conditions, where it undergoes hydrolysis of the cladinose sugar.[3][11] The N-oxide is formed under oxidative stress.[][3] The stability of the N-oxide itself under various pH and temperature conditions is a key parameter for its use as a reference standard and for understanding the overall degradation profile of Clarithromycin. It is generally more stable than the parent drug in acidic environments.

Part 3: Analytical Characterization

Accurate detection and quantification of Clarithromycin N-oxide are essential for drug metabolism studies, stability testing, and impurity profiling. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for this purpose.[3][5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the sensitivity and specificity required to identify and quantify Clarithromycin N-oxide in complex matrices like plasma or in the presence of other related substances.

Trustworthiness through Self-Validation: The protocol described below incorporates an internal standard and relies on the unique mass-to-charge ratio (m/z) and fragmentation pattern of the analyte for definitive identification, creating a self-validating system.

G cluster_workflow LC-MS/MS Analytical Workflow prep Sample Preparation (e.g., Protein Precipitation or LLE) hplc HPLC Separation (Reversed-Phase C18 Column) prep->hplc ion Ionization (Electrospray, ESI+) hplc->ion ms1 MS1: Precursor Ion Selection (m/z 764.48) ion->ms1 frag Collision-Induced Dissociation (HCD Fragmentation) ms1->frag ms2 MS2: Product Ion Scan (Detection of Fragments) frag->ms2 data Data Analysis (Quantification & Confirmation) ms2->data

Caption: General workflow for the analysis of Clarithromycin N-oxide by LC-MS/MS.

Experimental Protocol: LC-MS/MS Quantification in a Biological Matrix

Causality: A reversed-phase C18 column is selected due to its effectiveness in retaining and separating moderately polar macrolide compounds from more polar matrix components.[6] Electrospray ionization in positive mode (ESI+) is used because the N-oxide moiety, like the tertiary amine of the parent drug, can be readily protonated to form a positive ion [M+H]⁺, enabling sensitive detection.[6]

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled analogue or a structurally similar compound like Roxithromycin).

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 12,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

  • HPLC Conditions:

    • Column: XBridge C18, 3.5 µm, 2.1 x 50 mm or equivalent.[6]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient starting with high aqueous content (e.g., 95% A) and ramping to high organic content (e.g., 95% B) to elute the analyte.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions (Triple Quadrupole or Orbitrap):

    • Ionization Mode: ESI Positive.

    • Precursor Ion (m/z): 764.48 [M+H]⁺.[6]

    • Fragmentation Mode: Higher-Energy C-trap Dissociation (HCD) or Collision-Induced Dissociation (CID).[6]

    • Key Product Ions for Monitoring (SRM/MRM): Based on fragmentation data, key transitions would be selected. Known fragments include m/z 606.38 and 588.37, corresponding to losses from the macrolide ring structure.[6]

    • Data Acquisition: Monitor the specific precursor-to-product ion transitions to ensure specificity and accurate quantification against a calibration curve.

Conclusion

Clarithromycin N-oxide is a critical molecule in the lifecycle of Clarithromycin. Its physicochemical properties—notably its increased polarity and distinct stability profile—differentiate it significantly from the parent drug. A thorough understanding of its synthesis, characteristics, and analytical detection, as outlined in this guide, is indispensable for professionals in drug development and pharmaceutical sciences. This knowledge ensures robust quality control, accurate metabolic profiling, and a comprehensive understanding of the drug's overall behavior.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11320230, Clarithromycin N-oxide. Retrieved from [Link]

  • Rodrigues, A. D., Roberts, E. M., Mulford, D. J., Yao, Y., & Ouellet, D. (1997). Oxidative metabolism of clarithromycin in the presence of human liver microsomes. Major role for the cytochrome P4503A (CYP3A) subfamily. Drug Metabolism and Disposition, 25(5), 623–630. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 84029, Clarithromycin. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Clarithromycin N-oxide. Retrieved from [Link]

  • Tsuji, A., Terasaki, T., Tamai, I., & Takanosu, M. (1989). Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin. Journal of Pharmacy and Pharmacology, 41(10), 701-705. Retrieved from [Link]

  • Al-Ghamdi, M. S. (2018). Clinical Pharmacology of Clarithromycin. Journal of Basic and Applied Sciences, 14, 235-244. Retrieved from [Link]

  • Google Patents. (2013). CN103172686B - Preparation method of clarithromycin-N-oxide.
  • PharmaCompass. (n.d.). Clarithromycin | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • Abwalaba, A. (2015). A comparative study of the in vitro dissolution profiles of commercially available clarithromycin oral dosage forms in Nairobi County, Kenya. University of Nairobi. Retrieved from [Link]

  • Patel, B. R., et al. (2023). A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. ACS Omega. Retrieved from [Link]

  • Gros, M., et al. (2013). Biodegradation of carbamazepine and clarithromycin by Trichoderma harzianum and Pleurotus ostreatus investigated by liquid chromatography-high resolution mass spectrometry. Chemosphere, 93(2), 299-306. Retrieved from [Link]

  • Nokhodchi, A., et al. (2011). Dissolution Rate Enhancement of Clarithromycin Using Ternary Ground Mixtures: Nanocrystal Formation. Iranian Journal of Pharmaceutical Research, 10(1), 19-30. Retrieved from [Link]

  • Li, Y., et al. (2009). Synthesis and crystal structure of 3-hydroxyclarithromycin and 2′-acetyl-3-oxo-clarithromycin. Chinese Journal of Organic Chemistry, 29(4), 621-628. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Clarithromycin. Retrieved from [Link]

  • Hang, T., et al. (1998). LC/MS Analysis of Degradation Products of Clarithromycin. Journal of China Pharmaceutical University, (5), 54-59. Retrieved from [Link]

  • Amini, M., & Ahmadiani, A. (2005). A Sensitive Liquid Chromatographic Method for the Analysis of Clarithromycin with Pre-Column Derivatization. Iranian Journal of Pharmaceutical Sciences, 1(2), 81-88. Retrieved from [Link]

  • Moreira, N. F. F., et al. (2021). Simultaneous heterogeneous photo-Fenton degradation of azithromycin and clarithromycin in wastewater treatment plant effluent. Journal of Environmental Chemical Engineering, 9(4), 105657. Retrieved from [Link]

  • Abrahem, S. A., Kader, A., & Ibrahim, S. A. (2020). Various analytical methods for the determination of clarithromycin- A review. International Journal of Research in Engineering and Innovation, 4(1), 56-59. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Degradation Pathway of Clarithromycin N-oxide

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Introduction Clarithromycin, a second-generation macrolide antibiotic, is a cornerstone in the treatment of var...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction

Clarithromycin, a second-generation macrolide antibiotic, is a cornerstone in the treatment of various bacterial infections. Its efficacy and safety profile are well-documented; however, like all pharmaceutical compounds, it is susceptible to degradation under various environmental conditions. A primary degradation product formed under oxidative stress is Clarithromycin N-oxide.[1][][3] Understanding the formation and subsequent degradation of this N-oxide is paramount for ensuring the stability, efficacy, and safety of clarithromycin-containing drug products.

This technical guide provides a comprehensive overview of the degradation pathway of Clarithromycin N-oxide, from its formation as a primary degradation product of clarithromycin to its potential subsequent transformations. We will delve into the mechanistic aspects of its formation, the analytical methodologies required for its characterization, and the experimental protocols for conducting robust forced degradation studies. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to navigate the complexities of clarithromycin stability and ensure the development of robust and reliable pharmaceutical formulations.

It is important to note that while the formation of Clarithromycin N-oxide is well-documented, specific studies detailing its own degradation pathways are limited in the public domain. Therefore, this guide will also explore hypothesized degradation pathways based on the known chemical functionalities of the molecule and the degradation patterns of the parent drug, Clarithromycin.

Part 1: The Genesis of Clarithromycin N-oxide: A Primary Oxidative Degradation Pathway

The journey into the degradation of Clarithromycin N-oxide begins with its formation from the parent drug, Clarithromycin. The dimethylamino group on the desosamine sugar of clarithromycin is a primary target for oxidation.[1][4]

Mechanism of Formation

Under oxidative conditions, such as exposure to hydrogen peroxide (H₂O₂) or ozone, the tertiary amine of the dimethylamino group undergoes oxidation to form the corresponding N-oxide.[1][] This reaction involves the transfer of an oxygen atom to the nitrogen atom. The formation of Clarithromycin N-oxide has been identified as a common product of oxidative stress in forced degradation studies.[3]

The reaction can be generalized as follows:

Clarithromycin + Oxidizing Agent → Clarithromycin N-oxide

A minor product that can also form during ozonolysis is demethylated clarithromycin.[1][4]

Visualizing the Formation Pathway

Clarithromycin N-oxide Formation Clarithromycin Clarithromycin Clarithromycin_N_oxide Clarithromycin N-oxide Clarithromycin->Clarithromycin_N_oxide N-Oxidation of Dimethylamino Group Oxidative_Stress Oxidative Stress (e.g., H₂O₂, Ozone) Oxidative_Stress->Clarithromycin_N_oxide

Caption: Formation of Clarithromycin N-oxide under oxidative stress.

Part 2: Elucidating the Degradation of Clarithromycin N-oxide: A Road Map for Investigation

As previously mentioned, direct experimental evidence detailing the degradation pathways of Clarithromycin N-oxide is scarce. However, based on the chemical structure of the molecule and the known degradation pathways of the parent drug, we can propose potential degradation routes that warrant investigation.

Hypothesized Degradation Pathways

The Clarithromycin N-oxide molecule retains the core macrolide structure of clarithromycin, including the lactone ring and glycosidic linkages, which are known to be susceptible to degradation under certain conditions.

  • Acidic Hydrolysis: Under acidic conditions, the primary degradation pathway for clarithromycin involves the hydrolysis of the glycosidic bond, leading to the loss of the cladinose sugar.[3] It is plausible that Clarithromycin N-oxide would undergo a similar acid-catalyzed hydrolysis, yielding 5-O-desosaminyl-6-O-methylerythronolide A N-oxide.

  • Alkaline Hydrolysis: In alkaline conditions, clarithromycin is known to undergo degradation through dehydration and ring opening of the macrolide lactone.[3] Clarithromycin N-oxide may also be susceptible to similar base-catalyzed hydrolysis of the lactone ring.

  • Photodegradation: While clarithromycin has shown some stability under UV radiation, prolonged exposure to natural sunlight can induce degradation.[] The N-oxide functional group may alter the photolytic stability of the molecule, potentially leading to different degradation products.

  • Thermal Degradation: Clarithromycin exhibits thermal degradation at elevated temperatures.[] The thermal stability of Clarithromycin N-oxide would need to be independently assessed, as the N-oxide moiety could influence its decomposition profile.

Visualizing Potential Degradation Pathways

Hypothesized Degradation of Clarithromycin N-oxide cluster_stress Stress Conditions cluster_products Potential Degradation Products Acidic Acidic Hydrolysis Hydrolysis_Product Hydrolysis of Cladinose Sugar Acidic->Hydrolysis_Product Alkaline Alkaline Hydrolysis Ring_Opening_Product Lactone Ring Opening Products Alkaline->Ring_Opening_Product Photolytic Photolytic Degradation Photoproducts Various Photoproducts Photolytic->Photoproducts Thermal Thermal Degradation Thermal_Degradants Thermal Degradants Thermal->Thermal_Degradants Clarithromycin_N_oxide Clarithromycin N-oxide Clarithromycin_N_oxide->Hydrolysis_Product Clarithromycin_N_oxide->Ring_Opening_Product Clarithromycin_N_oxide->Photoproducts Clarithromycin_N_oxide->Thermal_Degradants

Caption: Hypothesized degradation pathways of Clarithromycin N-oxide.

Part 3: Experimental Design for a Comprehensive Degradation Study

A robust forced degradation study is essential to definitively elucidate the degradation pathway of Clarithromycin N-oxide. The following protocols provide a framework for such an investigation.

Forced Degradation Protocol

A stock solution of purified Clarithromycin N-oxide should be prepared in a suitable solvent (e.g., acetonitrile or methanol). This stock solution is then subjected to the following stress conditions:

Stress ConditionReagents and Conditions
Acidic Hydrolysis 0.1 M to 1 M Hydrochloric Acid (HCl) at 60-80°C
Alkaline Hydrolysis 0.1 M to 1 M Sodium Hydroxide (NaOH) at 60-80°C
Oxidative Degradation 3-30% Hydrogen Peroxide (H₂O₂) at room temperature
Thermal Degradation Solid-state at 100°C; Solution at 70°C
Photolytic Degradation Exposure to UV and natural light

Samples should be collected at various time points, neutralized if necessary, and analyzed promptly.

Analytical Methodology: A Stability-Indicating Approach

A validated stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the method of choice.

ParameterRecommended Conditions
Column C18 reverse-phase column
Mobile Phase A gradient of acetonitrile and a phosphate buffer
Detection UV detection at approximately 205-210 nm or Mass Spectrometry (MS)
Flow Rate Typically 1.0 - 1.5 mL/min
Column Temperature Controlled at around 40°C

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Visualizing the Experimental Workflow

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Start Start: Purified Clarithromycin N-oxide Stock_Solution Prepare Stock Solution Start->Stock_Solution Acid Acidic Stock_Solution->Acid Base Alkaline Stock_Solution->Base Oxidative Oxidative Stock_Solution->Oxidative Thermal Thermal Stock_Solution->Thermal Photo Photolytic Stock_Solution->Photo HPLC Stability-Indicating HPLC Method Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Structural Elucidation HPLC->LCMS Pathway Elucidate Degradation Pathway LCMS->Pathway

Caption: Workflow for the forced degradation study of Clarithromycin N-oxide.

Part 4: Structural Elucidation of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are indispensable tools for the identification and structural elucidation of unknown degradation products. By analyzing the fragmentation patterns of the parent ion and its degradants, it is possible to deduce their chemical structures.

Conclusion

While Clarithromycin N-oxide is a well-known oxidative degradation product of Clarithromycin, its own degradation pathway remains an area requiring further investigation. This technical guide has provided a comprehensive overview of the formation of Clarithromycin N-oxide and a structured approach to elucidating its degradation pathways through methodi-cal forced degradation studies and advanced analytical techniques. By following the protocols and frameworks outlined herein, researchers and drug development professionals can gain a deeper understanding of the stability profile of this important metabolite, ultimately contributing to the development of safer and more effective Clarithromycin drug products.

References

  • Dodd, E. M., & Rolfe, M. D. (Year). Degradation of macrolide antibiotics by ozone: a mechanistic case study with clarithromycin. Source.
  • BOC Sciences. (n.d.). Clarithromycin and Impurities.
  • BenchChem. (2025). Technical Support Center: Forced Degradation Studies of Clarithromycin Lactobionate.
  • Dona, A., et al. (Year). Degradation of macrolide antibiotics by ozone: A mechanistic case study with clarithromycin. Source.

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Foundational

An In-depth Technical Guide to the Metabolic N-Oxidation of Clarithromycin

This guide provides a detailed exploration of the metabolic pathways of the macrolide antibiotic, clarithromycin, with a specific focus on the mechanism of N-oxide formation. It is intended for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the metabolic pathways of the macrolide antibiotic, clarithromycin, with a specific focus on the mechanism of N-oxide formation. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of clarithromycin's biotransformation.

Introduction: The Metabolic Landscape of Clarithromycin

Clarithromycin, a semi-synthetic macrolide antibiotic, is a cornerstone in the treatment of various bacterial infections. Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which is largely dictated by its metabolic fate within the body. The biotransformation of clarithromycin primarily occurs in the liver and is a complex process involving multiple enzymatic systems. While the major metabolic routes of 14-hydroxylation and N-demethylation are well-documented, the formation of Clarithromycin N-oxide represents a significant, yet less characterized, pathway. Understanding the nuances of this N-oxidation is critical for a complete comprehension of clarithromycin's disposition and potential drug-drug interactions.

Clarithromycin is primarily metabolized by the cytochrome P450 (CYP) 3A enzyme subfamily, particularly CYP3A4 and CYP3A5.[1][2] These enzymes are responsible for the formation of the main active metabolite, 14-(R)-hydroxyclarithromycin, and an inactive metabolite, N-desmethylclarithromycin.[3][4] Clarithromycin is also a known mechanism-based inhibitor of CYP3A4, a phenomenon that arises from the formation of a reactive nitrosoalkane intermediate during N-demethylation, which then covalently binds to and inactivates the enzyme.[1] Clarithromycin N-oxide is a recognized transformation product of clarithromycin.[5]

The Enzymatic Machinery of Clarithromycin Metabolism

The biotransformation of clarithromycin is a multifaceted process dominated by oxidative reactions. The key enzymes implicated in these transformations are the Cytochrome P450s and potentially the Flavin-containing Monooxygenases (FMOs).

The Dominant Role of Cytochrome P450 3A4

The CYP3A subfamily of enzymes is the primary catalyst for the oxidative metabolism of clarithromycin.[4] In vitro studies utilizing human liver microsomes have definitively identified CYP3A4 as the principal enzyme responsible for both 14-(R)-hydroxylation and N-demethylation of clarithromycin.[4]

  • 14-(R)-hydroxylation: This reaction leads to the formation of 14-(R)-hydroxyclarithromycin, a metabolite that exhibits significant antibacterial activity, often acting synergistically with the parent compound.

  • N-demethylation: This pathway produces N-desmethylclarithromycin. It is this metabolic step that also initiates the mechanism-based inhibition of CYP3A4.[1]

The kinetics of these two major metabolic pathways have been characterized in human liver microsomes, as summarized in the table below.

Metabolic PathwayEnzymeKM (μM)Vmax (pmol/min/mg protein)
14-(R)-hydroxylationCYP3A448 ± 17.7206 ± 76
N-demethylationCYP3A459.1 ± 24.0189 ± 52.0
Table 1: Michaelis-Menten kinetic parameters for the two primary metabolic pathways of clarithromycin mediated by CYP3A4 in human liver microsomes.[4]
The Enigmatic Pathway: N-Oxide Formation

While Clarithromycin N-oxide is a known metabolite, the specific enzymatic pathway responsible for its formation in biological systems is not as clearly defined as the CYP3A4-mediated reactions. The direct oxidation of the tertiary amine on the desosamine sugar of clarithromycin leads to the formation of the N-oxide. Two primary enzyme systems are plausible candidates for this transformation: Cytochrome P450s and Flavin-containing Monooxygenases.

Cytochrome P450 enzymes are versatile catalysts known to perform a wide array of oxidative reactions, including heteroatom oxygenation.[6] It is therefore plausible that CYP3A4, or other CYP isoforms, could directly catalyze the N-oxidation of clarithromycin, albeit likely as a minor pathway compared to hydroxylation and N-demethylation.

FMOs are a distinct class of NADPH-dependent monooxygenases that specialize in the oxidation of soft nucleophiles, particularly nitrogen- and sulfur-containing compounds. The N-oxidation of tertiary amines is a hallmark reaction of FMOs. Given the structure of clarithromycin, which contains a tertiary amine group, FMOs represent a strong candidate for catalyzing the formation of Clarithromycin N-oxide.

Clarithromycin_Metabolism cluster_CYP3A4 CYP3A4-Mediated Pathways cluster_N_Oxidation N-Oxidation Pathway Clarithromycin Clarithromycin Hydroxy 14-(R)-hydroxyclarithromycin (Active Metabolite) Clarithromycin->Hydroxy 14-(R)-hydroxylation Demethyl N-desmethylclarithromycin Clarithromycin->Demethyl N-demethylation N_Oxide Clarithromycin N-oxide Clarithromycin->N_Oxide Nitrosoalkane Reactive Nitrosoalkane Intermediate Demethyl->Nitrosoalkane Inactive_CYP3A4 Inactive CYP3A4 Complex Nitrosoalkane->Inactive_CYP3A4 Covalent Binding Enzymes CYP450s and/or FMOs Enzymes->N_Oxide

Figure 1: Proposed metabolic pathways of clarithromycin.

Experimental Protocol for Elucidating the N-Oxidation Mechanism

To definitively identify the enzyme(s) responsible for clarithromycin N-oxide formation, a systematic in vitro experimental approach is necessary. The following protocol outlines a self-validating system for this purpose.

Materials and Reagents
  • Clarithromycin and Clarithromycin N-oxide analytical standards

  • Human Liver Microsomes (HLM)

  • Recombinant human CYP enzymes (particularly CYP3A4)

  • Recombinant human FMO enzymes (e.g., FMO1, FMO3, FMO5)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • CYP450 inhibitors (e.g., Ketoconazole for CYP3A4)

  • FMO inhibitors (e.g., Methimazole)

  • Heat-inactivated HLM (as a negative control)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Purified water (LC-MS grade)

Incubation Procedure
  • Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing phosphate buffer (pH 7.4), the enzyme source (HLM, recombinant CYPs, or recombinant FMOs), and clarithromycin at various concentrations.

  • Inhibitor Studies: For inhibitor experiments, pre-incubate the enzyme source with the specific inhibitor (ketoconazole or methimazole) for a defined period before adding clarithromycin.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. For FMOs, which are heat-labile, a parallel set of experiments with heat-inactivated enzymes should be run.

  • Incubation: Incubate the mixtures at 37°C for a specified time course.

  • Termination of Reaction: Terminate the reaction by adding ice-cold acetonitrile.

  • Sample Preparation for Analysis: Centrifuge the terminated reactions to precipitate proteins. Collect the supernatant for LC-MS/MS analysis.

Analytical Methodology: LC-MS/MS
  • Chromatographic Separation: Utilize a C18 reverse-phase HPLC column to separate clarithromycin and its metabolites. A gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile is recommended.

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for clarithromycin and Clarithromycin N-oxide for quantification.

Expected Outcomes and Interpretation
ConditionExpected Formation of Clarithromycin N-oxideInterpretation
Active HLM + NADPHPresentConfirms enzymatic formation.
Heat-inactivated HLM + NADPHAbsentRules out non-enzymatic degradation.
Recombinant CYP3A4 + NADPHPresent/AbsentDetermines if CYP3A4 is a catalyst.
Recombinant FMOs + NADPHPresent/AbsentDetermines if FMOs are catalysts.
Active HLM + NADPH + KetoconazoleSignificantly ReducedImplicates CYP3A4 in the formation.
Active HLM + NADPH + MethimazoleSignificantly ReducedImplicates FMOs in the formation.
Table 2: Conceptual framework for interpreting the results of in vitro experiments to identify the enzymatic pathway of clarithromycin N-oxidation.

Conclusion

The metabolism of clarithromycin is a complex interplay of enzymatic reactions, with CYP3A4-mediated 14-hydroxylation and N-demethylation being the most prominent pathways. The formation of Clarithromycin N-oxide is a recognized but less understood metabolic route. Based on the fundamental principles of drug metabolism, both cytochrome P450s and flavin-containing monooxygenases are plausible catalysts for this N-oxidation reaction. The experimental protocol detailed in this guide provides a robust framework for researchers to elucidate the precise enzymatic mechanism, thereby filling a critical knowledge gap in our understanding of clarithromycin's biotransformation. This knowledge is paramount for predicting potential drug interactions and for the broader efforts in drug development and personalized medicine.

References

  • EBM Consult. Clarithromycin's (Biaxin) Inhibition of CYP450 3A4. Available from: [Link]

  • Zutshi, A., et al. Simplified method for determination of clarithromycin in human plasma using protein precipitation in a 96-well format and liquid chromatography-tandem mass spectrometry. National Institutes of Health. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 84029, Clarithromycin. Available from: [Link].

  • Hall, S. D., et al. Physiologically Based Pharmacokinetic Model of Mechanism-Based Inhibition of CYP3A by Clarithromycin. Drug Metabolism and Disposition. Available from: [Link]

  • Poulsen, H. E., et al. Clarithromycin, trimethoprim, and penicillin and oxidative nucleic acid modifications in humans: randomised, controlled trials. National Institutes of Health. Available from: [Link]

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Sources

Exploratory

An In-depth Technical Guide on the Role of Cytochrome P450 in Clarithromycin N-Oxide Formation

Introduction Clarithromycin, a widely prescribed macrolide antibiotic, is celebrated for its broad-spectrum antimicrobial activity and improved pharmacokinetic profile over its predecessor, erythromycin.[1][2][3] However...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Clarithromycin, a widely prescribed macrolide antibiotic, is celebrated for its broad-spectrum antimicrobial activity and improved pharmacokinetic profile over its predecessor, erythromycin.[1][2][3] However, its clinical application is nuanced by a significant potential for drug-drug interactions (DDIs), primarily stemming from its complex interplay with the cytochrome P450 (CYP) system.[4][5] This guide provides an in-depth exploration of the pivotal role of CYP enzymes, specifically the CYP3A subfamily, in the metabolism of clarithromycin, with a focused lens on the formation of N-oxidized species and the profound implications for drug development and clinical practice.

Clarithromycin Metabolism: A Multi-faceted Pathway

Clarithromycin undergoes extensive first-pass metabolism in the liver and intestines, resulting in a bioavailability of approximately 50-55%.[6][7] The biotransformation of clarithromycin is primarily governed by two major oxidative pathways:

  • Hydroxylation: This pathway leads to the formation of 14-(R)-hydroxyclarithromycin, a metabolite that is not only active but, in some cases, exhibits greater antimicrobial potency than the parent compound, particularly against Haemophilus influenzae.[8][9]

  • N-demethylation: This process involves the removal of a methyl group from the dimethylamino group of the desosamine sugar.[6][7][10]

Both of these metabolic routes are predominantly catalyzed by the CYP3A subfamily of enzymes.[2][11]

The Central Role of CYP3A4 in Clarithromycin N-Oxide Formation and Mechanism-Based Inhibition

While the term "Clarithromycin N-oxide" might suggest a stable, circulating metabolite, the more clinically and mechanistically significant event is the formation of a reactive N-oxidized intermediate, a nitrosoalkane, during the N-demethylation process catalyzed by CYP3A4.[4] This nitrosoalkane is not a major clearance metabolite but rather a key player in the mechanism-based inhibition of CYP3A4.

The process unfolds as follows:

  • Clarithromycin binds to the active site of CYP3A4.

  • CYP3A4 catalyzes the N-demethylation of clarithromycin.

  • During this process, a highly reactive nitrosoalkane intermediate is formed.[4]

  • This intermediate covalently binds to the heme iron of the CYP3A4 enzyme, forming a stable, inactive metabolic-intermediate (MI) complex.[4][12][13][14]

  • The formation of this MI complex renders the CYP3A4 enzyme catalytically inactive.[4]

  • Restoration of CYP3A4 activity requires the synthesis of new enzyme, a process that can take a significant amount of time.[4]

This irreversible, time-dependent inactivation of CYP3A4 is the primary reason for the potent inhibitory effect of clarithromycin on the metabolism of co-administered drugs that are also CYP3A4 substrates.[4][5][15][16][17]

Visualizing the Metabolic Pathway and Inhibition Mechanism

Clarithromycin_Metabolism Clarithromycin Clarithromycin CYP3A4 CYP3A4 Clarithromycin->CYP3A4 Hydroxylation Hydroxylation CYP3A4->Hydroxylation N_demethylation N-demethylation CYP3A4->N_demethylation Hydroxy_metabolite 14-(R)-hydroxyclarithromycin (Active Metabolite) Hydroxylation->Hydroxy_metabolite N_desmethyl_metabolite N-desmethylclarithromycin N_demethylation->N_desmethyl_metabolite Nitrosoalkane Reactive Nitrosoalkane Intermediate N_demethylation->Nitrosoalkane leads to Inactive_complex Inactive CYP3A4-Metabolite Complex Nitrosoalkane->Inactive_complex covalently binds to CYP3A4

Caption: Metabolic fate of Clarithromycin mediated by CYP3A4.

Experimental Approaches to Studying Clarithromycin N-Oxidation and CYP3A4 Inhibition

To investigate the intricate relationship between clarithromycin and CYP3A4, a series of well-defined in vitro experiments are essential.

In Vitro Systems

The choice of in vitro system is critical for obtaining relevant and reproducible data.

  • Human Liver Microsomes (HLMs): HLMs are a subcellular fraction containing a rich complement of drug-metabolizing enzymes, including the full spectrum of CYPs, making them a physiologically relevant model for studying hepatic metabolism.[11][18]

  • Recombinant Human CYP Enzymes: For dissecting the specific contribution of individual CYP isozymes, recombinant enzymes expressed in systems like baculovirus-infected insect cells or E. coli are invaluable.[19][20][21][22] Studies have confirmed that CYP3A4 is the primary enzyme responsible for clarithromycin's oxidative metabolism.[11]

Experimental Workflow for Assessing CYP3A4 Inhibition

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Incubation_mixture Prepare Incubation Mixture: - Buffer - HLMs or recombinant CYP3A4 - CYP3A4 probe substrate (e.g., midazolam) - Clarithromycin (at various concentrations) Pre_incubation Pre-incubate mixture at 37°C Incubation_mixture->Pre_incubation Initiate_reaction Initiate reaction with NADPH Pre_incubation->Initiate_reaction Incubate Incubate at 37°C for a defined time Initiate_reaction->Incubate Terminate_reaction Terminate reaction (e.g., with cold acetonitrile) Incubate->Terminate_reaction Sample_processing Process samples (centrifugation) Terminate_reaction->Sample_processing LC_MS_MS Analyze supernatant by LC-MS/MS Sample_processing->LC_MS_MS Quantification Quantify probe substrate metabolite LC_MS_MS->Quantification Data_analysis Calculate IC50 or KI and kinact Quantification->Data_analysis

Caption: Workflow for CYP3A4 inhibition assay.

Detailed Protocol for Time-Dependent Inhibition (TDI) Assay

Objective: To determine the kinetic parameters of time-dependent inhibition of CYP3A4 by clarithromycin (KI and kinact).

Materials:

  • Pooled human liver microsomes (HLMs)

  • Clarithromycin

  • Midazolam (CYP3A4 probe substrate)

  • 1'-hydroxymidazolam (metabolite standard)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Primary Incubation:

    • Prepare a series of incubation mixtures containing HLMs, NADPH regenerating system, and varying concentrations of clarithromycin in potassium phosphate buffer.

    • Initiate the reaction by adding NADPH and incubate at 37°C for different time points (e.g., 0, 5, 10, 15, 30 minutes).

  • Secondary Incubation:

    • At each time point, dilute an aliquot of the primary incubation mixture into a secondary incubation mixture containing a high concentration of the CYP3A4 probe substrate, midazolam, and NADPH.

    • Incubate for a short period (e.g., 5 minutes) to measure the remaining CYP3A4 activity.

  • Reaction Termination and Sample Preparation:

    • Stop the secondary incubation by adding cold acetonitrile.

    • Centrifuge the samples to precipitate proteins.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Quantify the formation of 1'-hydroxymidazolam using a validated LC-MS/MS method.[23][24][25][26][27]

  • Data Analysis:

    • Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each clarithromycin concentration.

    • The negative slope of these lines represents the observed inactivation rate (kobs).

    • Plot kobs versus the inhibitor concentration and fit the data to the Michaelis-Menten equation to determine KI (inhibitor concentration at half-maximal inactivation rate) and kinact (maximal rate of inactivation).

Analytical Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of clarithromycin and its metabolites in biological matrices.[23][24][25][26]

Data Interpretation and Quantitative Insights

The interaction between clarithromycin and CYP3A4 has been quantitatively characterized in numerous studies.

ParameterValueIn Vitro SystemReference
KM (14-(R)-hydroxylation) 48 ± 17.7 µMHuman Liver Microsomes[11]
Vmax (14-(R)-hydroxylation) 206 ± 76 pmol/min/mgHuman Liver Microsomes[11]
KM (N-demethylation) 59.1 ± 24.0 µMHuman Liver Microsomes[11]
Vmax (N-demethylation) 189 ± 52.0 pmol/min/mgHuman Liver Microsomes[11]

These kinetic parameters underscore the significant contribution of both hydroxylation and N-demethylation to the overall metabolism of clarithromycin.

Broader Implications for Drug Development and Clinical Practice

The mechanism-based inhibition of CYP3A4 by clarithromycin has profound clinical consequences. Co-administration of clarithromycin with drugs that are primarily cleared by CYP3A4 can lead to significant elevations in their plasma concentrations, thereby increasing the risk of adverse effects.[15][16][17][28][29] Notable examples include certain statins (e.g., simvastatin, atorvastatin), benzodiazepines (e.g., midazolam), and calcium channel blockers.[5][13][15][16]

For drug development professionals, it is imperative to:

  • Screen new chemical entities (NCEs) for their potential to be victims or perpetrators of CYP3A4-mediated DDIs.

  • Conduct thorough in vitro studies to characterize the nature of any observed inhibition (reversible vs. time-dependent).[18]

  • Utilize physiologically based pharmacokinetic (PBPK) modeling to predict the clinical significance of potential DDIs.[30]

Conclusion

The role of cytochrome P450, particularly CYP3A4, in the formation of clarithromycin N-oxidized species is a nuanced yet critical aspect of its pharmacology. It is not about the formation of a stable N-oxide metabolite for clearance, but rather the generation of a reactive nitrosoalkane intermediate during N-demethylation that leads to mechanism-based inhibition of CYP3A4. A thorough understanding of this mechanism, supported by robust in vitro experimental data, is paramount for researchers, scientists, and drug development professionals to mitigate the risks of clinically significant drug-drug interactions and ensure the safe and effective use of clarithromycin and other CYP3A4 substrates.

References
  • Rodvold, K. A. (1999). Clinical pharmacokinetics of clarithromycin. Clinical Pharmacokinetics, 37(5), 385–398. [Link]

  • Andes, D., & Craig, W. A. (2002). Modeling the Autoinhibition of Clarithromycin Metabolism during Repeated Oral Administration. Antimicrobial Agents and Chemotherapy, 46(7), 2155–2161. [Link]

  • Zuckerman, J. M. (2004). Clinical Pharmacology of Clarithromycin. Infections in Medicine, 21(4), 184-194. [Link]

  • Tang, W., Wang, R. W., & Lu, A. Y. H. (2005). Utility of recombinant cytochrome P450 enzymes: a drug metabolism perspective. Current Drug Metabolism, 6(5), 503–517. [Link]

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  • Finch, C. K., Self, T. H., & Mandrell, T. D. (2002). Clinical pharmacokinetics of clarithromycin. The Journal of Clinical Pharmacology, 42(10), 1063-1072. [Link]

  • Tang, W., Wang, R. W., & Lu, A. Y. H. (2005). Utility of recombinant cytochrome p450 enzymes: a drug metabolism perspective. Current drug metabolism, 6(5), 503-517. [Link]

  • Ghosal, A., Hapangama, N., Yuan, Y., Achanfuo-Yeboah, J., Iannucci, R., & Zbaida, S. (1997). Oxidative metabolism of clarithromycin in the presence of human liver microsomes. Major role for the cytochrome P4503A (CYP3A) subfamily. Drug Metabolism and Disposition, 25(5), 623–630. [Link]

  • Schroer, K., Kittelmann, M., & Lütz, S. (2010). Recombinant human cytochrome P450 monooxygenases for drug metabolite synthesis. Biotechnology and bioengineering, 106(5), 699-706. [Link]

  • Tang, W., Wang, R. W., & Lu, A. Y. H. (2005). Utility of Recombinant Cytochrome P450 Enzymes: A Drug Metabolism Perspective. Current Drug Metabolism, 6(5), 503-517. [Link]

  • Periti, P., & Mazzei, T. (1999). Macrolide – induced clinically relevant drug interactions with cytochrome P-450A (CYP) 3A4: an update focused on clarithromycin, azithromycin and dirithromycin. Journal of Antimicrobial Chemotherapy, 44(suppl_1), 1-12. [Link]

  • Oswald, S., Westphal, K., & Siegmund, W. (2011). LC-MS/MS method for the simultaneous determination of clarithromycin, rifampicin and their main metabolites in horse plasma, epithelial lining fluid and broncho-alveolar cells. Journal of Pharmaceutical and Biomedical Analysis, 55(1), 209-216. [Link]

  • Oswald, S., Westphal, K., & Siegmund, W. (2011). LC-MS/MS method for the simultaneous determination of clarithromycin, rifampicin and their main metabolites in horse plasma, epithelial lining fluid and broncho-alveolar cells. Journal of pharmaceutical and biomedical analysis, 55(1), 209-216. [Link]

  • Patel, P. A., & Li, M. (2020). Interaction potential between clarithromycin and individual statins—A systematic review. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 40(1), 66–83. [Link]

  • Li, Y., et al. (2022). Identification of Erythromycin and Clarithromycin Metabolites Formed in Chicken Liver Microsomes Using Liquid Chromatography–High-Resolution Mass Spectrometry. Foods, 11(15), 2269. [Link]

  • Busti, A. J. (2015). Clarithromycin's (Biaxin) Inhibition of CYP450 3A4. EBM Consult. [Link]

  • Oswald, S., Westphal, K., & Siegmund, W. (2011). LC-MS/MS method for the simultaneous determination of clarithromycin, rifampicin and their main metabolites in horse plasma, epithelial lining fluid and broncho-alveolar cells. Journal of Pharmaceutical and Biomedical Analysis, 55(1), 209-216. [Link]

  • Amini, M., & Ahmadiani, A. (2005). A Sensitive Liquid Chromatographic Method for the Analysis of Clarithromycin with Pre-Column Derivatization. Daru, 13(4), 167-172. [Link]

  • Wright, C. A., & Bai, J. P. (2015). Is there a clinically relevant interaction between clarithromycin and statins not metabolized by cytochrome P450 3A4?. CMAJ : Canadian Medical Association journal = journal de l'Association medicale canadienne, 187(2), 93–94. [Link]

  • Schroer, K., Kittelmann, M., & Lütz, S. (2010). Recombinant Human Cytochrome P450 Monooxygenases for Drug Metabolite Synthesis. Biotechnology and Bioengineering, 106(5), 699-706. [Link]

  • Ye, H., et al. (2010). Physiologically Based Pharmacokinetic Model of Mechanism-Based Inhibition of CYP3A by Clarithromycin. Drug Metabolism and Disposition, 38(8), 1427–1435. [Link]

  • Lown, K. S., et al. (2007). Inhibition of human intestinal wall metabolism by macrolide antibiotics: effect of clarithromycin on cytochrome P450 3A4/5 activity and expression. Clinical pharmacology and therapeutics, 81(4), 491-500. [Link]

  • Empathia AI. (n.d.). Atorvastatin and Clarithromycin Interaction: Risks and Management. [Link]

  • Lee, C.-C., et al. (2016). A population-based analysis of the risk of drug interaction between clarithromycin and statins for hospitalisation or death. European Journal of Clinical Pharmacology, 72(11), 1373–1379. [Link]

  • Healio. (2015). Clarithromycin associated with adverse outcomes with non-CYP3A4–metabolized statins. [Link]

  • Chepanoske, M. D., et al. (2014). Characterization of T-5 N-Oxide Formation as the First Highly Selective Measure of CYP3A5 Activity. Drug Metabolism and Disposition, 42(3), 403–412. [Link]

  • Abuhelwa, A. Y., et al. (2021). Evidence-Based Guidelines for Drug Interaction Studies: Model-Informed Time Course of Intestinal and Hepatic CYP3A4 Inhibition by Clarithromycin. The AAPS Journal, 23(5), 104. [Link]

  • Chepanoske, M. D., et al. (2014). Characterization of T-5 N-oxide formation as the first highly selective measure of CYP3A5 activity. Drug metabolism and disposition: the biological fate of chemicals, 42(3), 403-412. [Link]

  • Wang, X., et al. (2018). Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes. AAPS Journal, 20(6), 101. [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Hardy, D. J., et al. (1991). Clarithromycin in vitro activity enhanced by its major metabolite, 14-hydroxyclarithromycin. Diagnostic microbiology and infectious disease, 14(5), 413-420. [Link]

  • Tinel, M., et al. (1989). Effects of clarithromycin on cytochrome P-450. Comparison with other macrolides. The Journal of pharmacology and experimental therapeutics, 250(2), 746-751. [Link]

  • Abuhelwa, A. Y., et al. (2021). Evidence-Based Guidelines for Drug Interaction Studies: Model-Informed Time Course of Intestinal and Hepatic CYP3A4 Inhibition by Clarithromycin. The AAPS Journal, 23(5), 104. [Link]

  • Fohner, A. E., et al. (2019). In vitro activity and pharmacodynamic/pharmacokinetic parameters of clarithromycin and azithromycin: why they matter in the treatment of respiratory tract infections. International Journal of Infectious Diseases, 80, 94-101. [Link]

  • Chepanoske, M. D., et al. (2014). Characterization of T-5 N-oxide formation as the first highly selective measure of CYP3A5 activity. Drug Metabolism and Disposition, 42(3), 403-412. [Link]

  • Piscitelli, S. C., Danziger, L. H., & Rodvold, K. A. (1992). Pharmacokinetic properties of clarithromycin: A comparison with erythromycin and azithromycin. Clinical Infectious Diseases, 15(5), 847–853. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Clarithromycin. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • Guengerich, F. P. (2021). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. The Journal of steroid biochemistry and molecular biology, 209, 105848. [Link]

  • Morimoto, S., et al. (1993). [Research and development of clarithromycin]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 113(7), 473-492. [Link]

  • Park, J. Y., et al. (2014). Effect of Cytochrome P450 3A5 Genotype on Atorvastatin Pharmacokinetics and Its Interaction with Clarithromycin. Pharmacotherapy, 34(10), 1026–1034. [Link]

  • Guengerich, F. P. (2007). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS chemical research in toxicology, 20(3), 329–330. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity Analytical Methods for the Detection and Quantification of Clarithromycin N-oxide

Abstract & Introduction Clarithromycin is a semi-synthetic macrolide antibiotic widely used to treat various bacterial infections.[1] During its metabolism in the body or as a product of degradation under oxidative condi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Clarithromycin is a semi-synthetic macrolide antibiotic widely used to treat various bacterial infections.[1] During its metabolism in the body or as a product of degradation under oxidative conditions, Clarithromycin can be converted to various related substances, with Clarithromycin N-oxide being a primary metabolite and potential degradant.[2][3] The dimethylamino group on the desosamine sugar of Clarithromycin is the primary site of this oxidation.[2]

The accurate detection and quantification of Clarithromycin N-oxide are critical for several reasons in pharmaceutical development and quality control:

  • Impurity Profiling: Regulatory bodies like the FDA and international guidelines such as ICH Q3A/B require strict control over impurities in drug substances and products.[4][5][6] Clarithromycin N-oxide must be monitored as a potential impurity.

  • Stability Studies: Its presence can indicate degradation of the active pharmaceutical ingredient (API) under specific storage or environmental conditions, making it a key marker in stability-indicating assays.[3][7][8]

  • Pharmacokinetic (PK) Studies: As a metabolite, tracking its formation and elimination provides a more complete understanding of the drug's behavior in vivo.[3]

This application note provides detailed protocols and scientific rationale for two primary analytical techniques for the determination of Clarithromycin N-oxide: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The Analytical Challenge: Physicochemical Properties

The primary challenge in analyzing Clarithromycin and its N-oxide is the lack of a strong UV-absorbing chromophore, which complicates detection using standard spectrophotometric methods.[9][10][11] Consequently, methods must either leverage low-wavelength UV detection, which can suffer from matrix interference, or employ more sophisticated techniques like mass spectrometry or derivatization to achieve the required sensitivity and specificity.[9][12]

General Analytical Workflow

A systematic approach is essential for reliable quantification. The workflow involves careful sample preparation to isolate the analyte from the matrix, followed by instrumental analysis and data processing.

Analytical_Workflow cluster_prep Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Sample Acquisition (e.g., Plasma, Drug Product) Prep Sample Preparation (e.g., LLE, SPE, PPT) Sample->Prep Inject Injection into Chromatography System Prep->Inject Analysis Separation & Detection (HPLC-UV or LC-MS/MS) Inject->Analysis Processing Data Acquisition & Peak Integration Analysis->Processing Report Quantification & Final Report Processing->Report

Caption: General workflow for the analysis of Clarithromycin N-oxide.

Method 1: Stability-Indicating HPLC-UV Method

This method is suitable for quality control applications, such as the analysis of bulk drug substances and finished pharmaceutical products, where concentration levels are relatively high. The key is to develop a method with sufficient specificity to resolve Clarithromycin N-oxide from the parent drug and other potential degradants.[13][14]

Rationale and Causality
  • Column Choice: A C18 column is selected due to its versatility and effectiveness in retaining moderately polar compounds like macrolides through hydrophobic interactions.

  • Mobile Phase: A buffered mobile phase (e.g., phosphate buffer) is crucial to control the pH. The tertiary amine on the desosamine sugar is basic; maintaining a consistent pH ensures a stable ionization state and, therefore, reproducible retention times. Acetonitrile is a common organic modifier that provides good peak shape.

  • Detection Wavelength: Detection is set to a low wavelength (e.g., 205-210 nm) where the lactone ring exhibits some absorbance.[1][14] This necessitates a very pure mobile phase and a stable baseline to achieve adequate sensitivity.

Detailed Protocol: HPLC-UV

Objective: To quantify Clarithromycin N-oxide in a drug substance as a related substance.

Instrumentation & Reagents:

  • HPLC system with a UV/Vis detector.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Orthophosphate (Analytical grade), Orthophosphoric acid, HPLC grade water.

  • Reference Standards: Clarithromycin, Clarithromycin N-oxide.

Protocol Steps:

  • Mobile Phase Preparation:

    • Prepare a 0.05 M Potassium Dihydrogen Orthophosphate buffer.

    • Adjust the pH to 6.5 with orthophosphoric acid.

    • The mobile phase is a mixture of this buffer and Acetonitrile (e.g., 50:50, v/v).[1] The exact ratio should be optimized to achieve adequate separation.

    • Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Solution Preparation:

    • Clarithromycin N-oxide Stock (e.g., 100 µg/mL): Accurately weigh ~10 mg of Clarithromycin N-oxide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Working Standard (e.g., 1.0 µg/mL): Dilute the stock solution appropriately with the mobile phase. This concentration is typical for a 0.1% impurity limit relative to a 1 mg/mL main analyte solution.

  • Sample Solution Preparation (for Drug Substance):

    • Accurately weigh ~100 mg of the Clarithromycin drug substance into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL (1 mg/mL).

  • Chromatographic Conditions:

    Parameter Value
    Column C18, 250 mm x 4.6 mm, 5 µm
    Mobile Phase Phosphate Buffer (pH 6.5) : Acetonitrile (50:50, v/v)
    Flow Rate 1.0 mL/min
    Detection Wavelength 210 nm
    Injection Volume 20 µL
    Column Temperature 30 °C

    | Run Time | ~20 minutes (ensure elution of all components) |

  • Analysis and Calculation:

    • Inject the blank (mobile phase), the working standard, and the sample solution.

    • Identify the peak for Clarithromycin N-oxide in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the percentage of Clarithromycin N-oxide in the sample using the formula:

    % Impurity = (AreaImpurity / AreaStandard) × (ConcStandard / ConcSample) × 100

Method 2: High-Sensitivity LC-MS/MS Method

For bioanalytical studies (e.g., in plasma) or for detecting trace-level impurities, LC-MS/MS is the method of choice due to its unparalleled sensitivity and selectivity.[10][15] The technique utilizes Multiple Reaction Monitoring (MRM) to filter for a specific precursor-to-product ion transition, effectively eliminating chemical noise.

Rationale and Causality
  • Ionization: Electrospray Ionization (ESI) in positive mode is used because the tertiary amine group is readily protonated to form a stable [M+H]+ ion.

  • Mass Transitions (MRM):

    • Clarithromycin N-oxide: The protonated molecule [M+H]+ has an m/z of 764.0 (C₃₈H₆₉NO₁₄ + H⁺).[2][3]

    • Clarithromycin (for comparison): The protonated molecule [M+H]+ has an m/z of 748.0.

    • Product Ion: Upon fragmentation in the collision cell, a common and stable product ion for both Clarithromycin and its N-oxide corresponds to the protonated desosamine sugar moiety, which has an m/z of 158.2.[10][16] This shared fragment confirms the structural relationship. Therefore, the MRM transition for Clarithromycin N-oxide is m/z 764.0 → 158.2 .

  • Internal Standard (IS): A suitable internal standard, such as a stable-isotope labeled version of the analyte or a structurally similar compound (e.g., Erythromycin, Roxithromycin), is essential to correct for variations in sample preparation and instrument response.[10][15]

LCMSMS_Principle Principle of MRM in LC-MS/MS LC LC Column (Separation) Source ESI Source (Ionization) LC->Source Q1 Q1 Mass Filter Selects Precursor Ion (m/z 764.0) Source->Q1 Q2 q2 Collision Cell (Fragmentation) Q1->Q2 Q3 Q3 Mass Filter Selects Product Ion (m/z 158.2) Q2->Q3 Detector Detector (Signal) Q3->Detector

Caption: Visualization of the MRM process for Clarithromycin N-oxide.

Detailed Protocol: LC-MS/MS

Objective: To quantify Clarithromycin N-oxide in human plasma.

Instrumentation & Reagents:

  • LC-MS/MS system (e.g., triple quadrupole).

  • Reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm).

  • Reagents: Methanol, Acetonitrile (LC-MS grade), Formic Acid, Ammonium Acetate, human plasma.

  • Standards: Clarithromycin N-oxide, Internal Standard (e.g., Roxithromycin).

Protocol Steps:

  • Mobile Phase Preparation:

    • A: Water with 0.1% Formic Acid and 5 mM Ammonium Acetate.

    • B: Methanol with 0.1% Formic Acid.

    • This combination promotes good ionization and provides sharp peak shapes.

  • Sample Preparation (Protein Precipitation): [15]

    • Pipette 100 µL of plasma sample into a microcentrifuge tube.

    • Add 20 µL of Internal Standard working solution.

    • Add 300 µL of cold Acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for injection.

  • LC-MS/MS Conditions:

    Parameter Value
    LC System
    Column C18, 50 mm x 2.1 mm, 1.8 µm
    Mobile Phase Gradient elution (e.g., 30% B to 95% B over 3 min)
    Flow Rate 0.4 mL/min
    Injection Volume 5 µL
    Column Temperature 40 °C
    MS System
    Ionization Mode ESI Positive
    MRM Transition (N-oxide) 764.0 → 158.2
    MRM Transition (IS) e.g., Roxithromycin: 837.5 → 158.2
    Dwell Time 100 ms

    | Collision Energy | Optimize for maximum signal |

  • Calibration and Quantification:

    • Prepare a calibration curve by spiking blank plasma with known concentrations of Clarithromycin N-oxide (e.g., 0.5 to 500 ng/mL).

    • Process calibrators and quality control (QC) samples alongside the unknown samples.

    • Plot the peak area ratio (Analyte/IS) against the nominal concentration. Use a weighted (1/x²) linear regression to generate the calibration curve.

Method Validation

Any analytical method intended for regulatory submission or critical decision-making must be validated to prove its suitability for the intended purpose.[17][18][19] Key validation parameters, as per ICH Q2(R1) guidelines, are summarized below.[4][13]

Validation ParameterHPLC-UV (Impurity Test)LC-MS/MS (Bioanalysis)Purpose & Rationale
Specificity Baseline resolution from parent drug and other impurities. Peak purity analysis.No interfering peaks at the analyte/IS retention times in blank matrix.Ensures the signal is unequivocally from the analyte of interest.[13]
Linearity e.g., LOQ to 150% of specification limit. (r² > 0.99)e.g., 0.5 - 500 ng/mL. (r² > 0.995)Demonstrates a proportional response to concentration changes.[20]
Limit of Quant. (LOQ) Lowest concentration with acceptable precision & accuracy (e.g., S/N ≥ 10).Lower Limit of Quantification (LLOQ) of the calibration curve.Defines the lowest reliable measurement limit of the method.[17]
Accuracy % Recovery of spiked samples (e.g., 90-110%).% Bias of QC samples (within ±15%; ±20% at LLOQ).Measures the closeness of the result to the true value.[13][21]
Precision Repeatability (≤5% RSD), Intermediate Precision (≤10% RSD).Intra- & Inter-day precision (≤15% CV; ≤20% at LLOQ).Assesses the degree of scatter between multiple measurements.[13][21]
Robustness Tested by small variations in pH, flow rate, mobile phase composition.Assessed via matrix effect, recovery, and stability tests.Shows the method's reliability during normal use.[20]

Conclusion

The choice of analytical method for Clarithromycin N-oxide is dictated by the application's requirements for sensitivity and the sample matrix. For quality control of pharmaceutical products, a validated stability-indicating HPLC-UV method provides a robust and cost-effective solution. For applications requiring high sensitivity, such as bioanalysis or trace impurity detection, a well-developed LC-MS/MS method is indispensable. Both methods, when properly validated, provide the accuracy, precision, and reliability needed to meet stringent scientific and regulatory standards.[14][19]

References

  • Validation of Impurity Methods, Part II. (2014).
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Related Substances Analysis in Pharmaceuticals: A Complete FDA-Compliant Guide. (2025). ResolveMass Laboratories Inc.
  • Guidance for the validation of pharmaceutical quality control analytical methods.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
  • Degradation of macrolide antibiotics by ozone: A mechanistic case study with clarithromycin. (2025).
  • A Sensitive Liquid Chromatographic Method for the Analysis of Clarithromycin with Pre-Column Derivatization.
  • Annex 1 - The International Pharmacopoeia – related substances tests: dosage form monographs guidance notes.
  • Analytical method validation: A brief review.
  • Rapid Determination of Clarithromycin in Human Plasma by LCMS/MS Assay.
  • Rapid Determination of Clarithromycin in Human Plasma by LCMS/MS Assay.
  • Rapid Determination of Clarithromycin in Human Plasma byLCMS/MS Assay. Longdom Publishing. (2016).
  • Simplified method for determination of clarithromycin in human plasma using protein precipitation in a 96-well format and liquid chromatography-tandem mass spectrometry. NIH.
  • A comparative review of analytical methods for Clarithromycin determination. Benchchem.
  • Application Note: High-Performance Liquid Chromatography Method for the Determination of Clarithromycin in Pharmaceutical Tablet. Benchchem. (2025).
  • Clarithromycin N-oxide. MySkinRecipes.
  • Stability Indicating HPLC-ECD Method for the Analysis of Clarithromycin in Pharmaceutical Dosage Forms: Method Scaling versus Re-Validation. MDPI.
  • RP-HPLC method for clarithromycin assay in bulk and formulation. (2024).
  • Interplay of Degradation, Dissolution and Stabilization of Clarithromycin and Its Amorphous Solid Dispersions. (2025). Request PDF on ResearchGate.
  • Quality Guidelines. ICH.
  • Interplay of degradation, dissolution and stabilization of clarithromycin and its amorphous solid dispersions. PubMed. (2013).
  • IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF.

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Application

Application Note: A Stability-Indicating HPLC Method for the Separation and Quantification of Clarithromycin N-oxide

Abstract This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation of the macrolide antibiotic Clarithromycin from it...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation of the macrolide antibiotic Clarithromycin from its primary oxidative impurity, Clarithromycin N-oxide. The formation of N-oxides is a common degradation pathway for compounds containing tertiary amine functionalities, such as Clarithromycin, particularly under oxidative stress conditions.[1] As regulatory guidelines require the identification and quantification of impurities, this method provides a reliable tool for quality control and stability studies in the pharmaceutical industry. The described method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection, ensuring specificity and sensitivity.

Introduction

Clarithromycin is a semi-synthetic macrolide antibiotic used to treat a wide variety of bacterial infections.[2] Its chemical structure contains a tertiary amine on the desosamine sugar, which is susceptible to oxidation, leading to the formation of Clarithromycin N-oxide.[1][3] This N-oxide is a known transformation product and a potential impurity in both the active pharmaceutical ingredient (API) and finished drug products.[1][3] The presence and concentration of such impurities are critical quality attributes that must be monitored to ensure the safety and efficacy of the pharmaceutical product.

Forced degradation studies are essential for developing stability-indicating analytical methods, as they help identify likely degradation products and demonstrate the method's specificity in separating these from the parent compound.[4][5] Clarithromycin has been shown to degrade under oxidative, acidic, and alkaline conditions.[1][4][6] This application note focuses on resolving the N-oxide impurity, which is particularly relevant to oxidative stress scenarios.

Method Principle and Rationale

The chromatographic separation is based on the principles of reversed-phase chromatography, where separation is achieved based on the differential partitioning of analytes between a non-polar stationary phase and a polar mobile phase.

  • Analyte Polarity: The addition of an oxygen atom to the nitrogen of the desosamine sugar makes Clarithromycin N-oxide more polar than the parent Clarithromycin molecule.[7][8] In a reversed-phase system, less polar compounds interact more strongly with the non-polar stationary phase and thus have longer retention times. Consequently, the more polar Clarithromycin N-oxide is expected to elute before the parent Clarithromycin.[8]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the most commonly used stationary phase for Clarithromycin analysis due to its excellent hydrophobicity and resolving power for macrolide antibiotics and their related substances.[9][10][11] Its non-polar nature provides the necessary retention for the moderately non-polar Clarithromycin molecule while allowing for effective separation from its more polar degradants.

  • Mobile Phase Selection: The mobile phase consists of an aqueous phosphate buffer and an organic modifier (acetonitrile).

    • pH Control: The pH of the aqueous buffer is a critical parameter.[11] A slightly acidic to neutral pH (e.g., pH 4.0 - 7.0) is often chosen to control the ionization of the tertiary amine in Clarithromycin, ensuring consistent retention and good peak shape.[4][11]

    • Organic Modifier: Acetonitrile is selected for its low UV cutoff and its ability to provide good peak shapes for basic compounds. The proportion of acetonitrile is optimized to achieve adequate retention and resolution within a reasonable analysis time.[9]

  • Detection: Clarithromycin exhibits weak UV absorbance. Detection at low wavelengths, typically between 205 nm and 210 nm, is common to achieve the required sensitivity for both the main compound and its impurities.[1][2][10]

Instrumentation and Reagents

  • Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or similar).[2][10]

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

    • Phosphoric Acid (Analytical Grade)

    • Water (HPLC Grade)

    • Clarithromycin Reference Standard

    • Clarithromycin N-oxide Reference Standard (or sample from forced degradation)

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for ease of reference.

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 4.5 with Phosphoric Acid
Mobile Phase B Acetonitrile
Elution Mode Isocratic: Mobile Phase A / Mobile Phase B (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 40 °C[10]
Detection Wavelength 205 nm[10]
Injection Volume 20 µL
Run Time Approximately 15 minutes

Detailed Experimental Protocol

Mobile Phase Preparation
  • Weigh 6.8 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and dissolve in 1000 mL of HPLC grade water to prepare a 0.05 M solution.

  • Adjust the pH of the buffer solution to 4.5 using diluted phosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter.

  • Prepare the final mobile phase by mixing the filtered buffer (Mobile Phase A) and Acetonitrile (Mobile Phase B) in a 55:45 (v/v) ratio.

  • Degas the mobile phase by sonication or helium sparging before use.

Standard Solution Preparation
  • Clarithromycin Standard Stock (1000 µg/mL): Accurately weigh 25 mg of Clarithromycin Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Clarithromycin Standard Stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

Sample Preparation (Forced Degradation)

To generate the Clarithromycin N-oxide impurity for method development and specificity demonstration, a forced degradation study under oxidative conditions is performed.[5]

  • Pipette 10 mL of the Clarithromycin Standard Stock solution (1000 µg/mL) into a flask.

  • Add 10 mL of 3% Hydrogen Peroxide (H₂O₂).

  • Heat the mixture at 60 °C for 4 hours.[6]

  • Allow the solution to cool to room temperature.

  • Dilute a portion of the stressed sample with the mobile phase to a final theoretical concentration of approximately 100 µg/mL of Clarithromycin.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Analysis Workflow

The overall experimental workflow is visualized in the diagram below.

Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standards & Samples C Dissolve & Dilute Samples A->C B Prepare Mobile Phase D Filter Samples (0.45 µm) E Equilibrate HPLC System D->E F Inject Blank (Mobile Phase) E->F G Inject Standard Solution F->G H Inject Stressed Sample G->H I Integrate Chromatograms H->I J Identify & Quantify Peaks I->J K Assess System Suitability J->K L Generate Report K->L Validation cluster_nodes center Validated HPLC Method spec Specificity spec->center lin Linearity lin->center acc Accuracy acc->center prec Precision prec->center robust Robustness robust->center loq Quantitation Limit (LOQ) loq->center

Caption: Core parameters for establishing a validated HPLC method.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is demonstrated by injecting blank, placebo, standard, and stressed samples to show that the Clarithromycin N-oxide and Clarithromycin peaks are well-resolved from each other and any other peaks. [2][4]* Linearity: Assessed over a range of concentrations (e.g., LOQ to 150% of the target concentration) to demonstrate a direct proportional relationship between concentration and detector response. A correlation coefficient (r²) of ≥ 0.999 is typically required. [12]* Accuracy: Determined by analyzing samples with known concentrations (spiked placebo) and comparing the measured value to the true value. Results are expressed as percent recovery.

  • Precision: Evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). Results are expressed as the Relative Standard Deviation (%RSD) of a series of measurements. [12]* Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Expected Results and Discussion

Under the specified chromatographic conditions, a baseline separation between Clarithromycin N-oxide and Clarithromycin will be achieved.

  • Elution Order: As predicted by its higher polarity, Clarithromycin N-oxide will elute first, with an expected retention time of approximately 4-5 minutes. Clarithromycin will have a longer retention time, typically around 8-10 minutes.

  • System Suitability: For a well-functioning system, the following criteria should be met:

    • Resolution (Rs): The resolution between the Clarithromycin N-oxide and Clarithromycin peaks should be > 2.0.

    • Tailing Factor (T): The tailing factor for the Clarithromycin peak should be ≤ 1.5.

    • Theoretical Plates (N): The plate count for the Clarithromycin peak should be > 2000.

    • %RSD: The %RSD for replicate injections of the standard solution (peak area and retention time) should be ≤ 2.0%.

A representative chromatogram of a stressed sample would show a primary peak for the remaining Clarithromycin and a smaller, earlier-eluting peak corresponding to Clarithromycin N-oxide, demonstrating the stability-indicating nature of the method.

Conclusion

The RP-HPLC method described in this application note is simple, specific, and reliable for the separation and quantification of Clarithromycin N-oxide from Clarithromycin. The method is suitable for routine quality control analysis of bulk drug substances and finished pharmaceutical products, as well as for conducting stability studies. The clear explanation of the scientific rationale behind the method choices and the detailed protocol provide a solid foundation for implementation and validation in a regulated laboratory environment.

References

  • Stability Indicating HPLC-ECD Method for the Analysis of Clarithromycin in Pharmaceutical Dosage Forms: Method Scaling versus Re-Validation. (n.d.). MDPI. Retrieved from [Link]

  • Analysis of ICH-Q3D Endorsed Elemental Impurities in Macrolide Antibiotics by ICP-MS. (2023). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • Forced degradation data for CLA following exposure to stress conditions for 12 h. (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical. (n.d.). RJ Wave. Retrieved from [Link]

  • Representative chromatograms of clarithromycin (CLA) from the forced degradation study using the HPLC method. (n.d.). ResearchGate. Retrieved from [Link]

  • Kanfer, I., Skinner, M. F., & Walker, R. B. (n.d.). Analysis of macrolide antibiotics. CORE. Retrieved from [Link]

  • Available analytical method for macrolide antibiotic. (n.d.). ResearchGate. Retrieved from [Link]

  • Suspect Screening and Semi-Quantification of Macrolide Antibiotics in Municipal Wastewater by High-Performance Liquid Chromatography—Precursor Ion Scan Tandem Mass Spectrometry. (2023). MDPI. Retrieved from [Link]

  • QBD APPROCH BASED DEVELOPMENT OF VALIDATED ANALYTICAL METHOD FOR ESTIMATION OF CLARITHROMYCIN BY RP-HPLC. (2023). Journal of Advanced Scientific Research. Retrieved from [Link]

  • Determination of Related Substances in Clarithromycin Extended Release Tablets by HPLC with Gradient Elution. (2008). Chinese Pharmaceutical Journal. Retrieved from [Link]

  • Validation and Determination of Macrolide Antibiotic Clarithromycin Tablets By HPLC Method as Per ICH Guidelines Q2 (R1). (2021). Research and Reviews. Retrieved from [Link]

  • Modernization of the USP Assay for Clarithromycin Using eXtended Performance (XP) Column Technology. (n.d.). Waters. Retrieved from [Link]

  • A Sensitive Liquid Chromatographic Method for the Analysis of Clarithromycin with Pre-Column Derivatization. (n.d.). Retrieved from [Link]

  • Stability Indicating HPLC-ECD Method for the Analysis of Clarithromycin in Pharmaceutical Dosage Forms. (2019). OUCI. Retrieved from [Link]

  • Rapid High Performance Liquid Chromatographic Method for Determination of Clarithromycin in Human Plasma Using Amperometric Detection: Application in Pharmacokinetic and Bioequivalence Studies. (2009). NIH. Retrieved from [Link]

  • Development of a Validated Stability Indicating Method for Quantification of Amoxicillin, Clarithromycin and Lansoprazole in Bulk and Pharmaceutical Dosage form by RP-HPLC. (2021). Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Determination of clarithromycin and non-polar impurities in dosage forms and bulk drug by HPLC. (n.d.). MACHEREY-NAGEL. Retrieved from [Link]

  • Clarithromycin N-oxide. (n.d.). PubChem. Retrieved from [Link]

  • Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. (n.d.). Retrieved from [Link]

  • How To Tell Which Compound Is More Polar In Chromatography? (2025). YouTube. Retrieved from [Link]

  • Estimation and identification of non-polar compounds in clarithromycin buld drug by high-performance liquid chromatography. (1991). Semantic Scholar. Retrieved from [Link]

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Method

Application Note: A High-Throughput LC-MS/MS Method for the Quantification of Clarithromycin N-oxide in Biological Matrices

Introduction Clarithromycin is a widely prescribed macrolide antibiotic effective against a broad spectrum of bacterial infections.[1] Its clinical efficacy and safety are intrinsically linked to its metabolic fate withi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Clarithromycin is a widely prescribed macrolide antibiotic effective against a broad spectrum of bacterial infections.[1] Its clinical efficacy and safety are intrinsically linked to its metabolic fate within the body. One of the key metabolic pathways for Clarithromycin is oxidation, leading to the formation of metabolites such as Clarithromycin N-oxide.[1] As a significant transformation product, the quantitative analysis of Clarithromycin N-oxide is crucial for comprehensive pharmacokinetic studies, drug-drug interaction assessments, and overall safety profiling in drug development.[2] The structural similarity between the parent drug and its metabolites necessitates a highly selective and sensitive analytical technique. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering unparalleled specificity and quantification capabilities in complex biological matrices.[3][4]

This application note presents a detailed protocol for the robust and sensitive analysis of Clarithromycin N-oxide alongside its parent compound, Clarithromycin, using LC-MS/MS. We will delve into the rationale behind the chosen sample preparation, chromatographic separation, and mass spectrometric detection parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable method for monitoring Clarithromycin metabolism.

Chemical Structures and Mass Spectrometric Properties

Understanding the chemical structures is fundamental to developing a selective MS/MS method. Clarithromycin N-oxide is formed by the oxidation of the tertiary amine on the desosamine sugar moiety of Clarithromycin. This modification increases the molecular weight by approximately 16 Da, a key differentiator in mass spectrometry.

  • Clarithromycin: C₃₈H₆₉NO₁₃, Molecular Weight: ~747.95 g/mol [1]

  • Clarithromycin N-oxide: C₃₈H₆₉NO₁₄, Molecular Weight: ~763.95 g/mol [2]

The protonated precursor ions ([M+H]⁺) expected in positive electrospray ionization (ESI) mode are therefore approximately m/z 748.5 for Clarithromycin and m/z 764.5 for Clarithromycin N-oxide.

Experimental Workflow & Rationale

A successful bioanalytical method hinges on the seamless integration of sample preparation, chromatographic separation, and mass spectrometric detection. The following workflow is designed to ensure high recovery, efficiency, and sensitivity.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Collection (e.g., 200 µL) p2 Addition of Internal Standard (e.g., Roxithromycin or Deuterated Clarithromycin) p1->p2 p3 Protein Precipitation (e.g., with Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Supernatant Transfer & Dilution p4->p5 lc UPLC/HPLC Separation (Reversed-Phase C18 Column) p5->lc ms Tandem Mass Spectrometry (Positive ESI, MRM Mode) lc->ms dp1 Peak Integration ms->dp1 dp2 Concentration Calculation (Calibration Curve) dp1->dp2 dp3 Method Validation dp2->dp3

Caption: High-level workflow for the LC-MS/MS analysis of Clarithromycin N-oxide.

Detailed Protocols

Part 1: Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing the bulk of proteinaceous material from biological samples like plasma, which would otherwise interfere with the analysis.[5] Acetonitrile is a common choice as it efficiently precipitates proteins while keeping the analytes of interest in solution.

Protocol:

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: In a microcentrifuge tube, pipette 200 µL of the plasma sample.

  • Internal Standard (IS) Spiking: Add 50 µL of the internal standard working solution (e.g., Roxithromycin at 1 µg/mL in acetonitrile). The use of a structurally similar IS is crucial for correcting for variability during sample preparation and injection.[5]

  • Precipitation: Add 600 µL of cold acetonitrile to the sample.

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C. This will produce a solid pellet of precipitated proteins and a clear supernatant containing the analytes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) directly into the LC-MS/MS system. If necessary, the supernatant can be evaporated and reconstituted in the mobile phase to increase concentration.

Part 2: Liquid Chromatography

A reversed-phase C18 column is ideal for separating macrolide antibiotics from endogenous interferences.[3][6] The use of a gradient elution with an organic modifier (like acetonitrile or methanol) and an aqueous mobile phase containing additives like formic acid and ammonium formate improves peak shape and ionization efficiency.[5][7]

ParameterRecommended Condition
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 3 µm particle size)[6]
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate[5]
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate.
Part 3: Mass Spectrometry

Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[3]

Rationale for MRM Transitions:

The selection of precursor-to-product ion transitions is the cornerstone of a selective MRM assay.

  • Clarithromycin: The protonated molecule ([M+H]⁺) at m/z 748.5 is selected as the precursor ion. Upon collision-induced dissociation (CID), the most characteristic fragmentation is the cleavage of the glycosidic bond, leading to the loss of the desosamine sugar, which gives a highly abundant product ion at m/z 158.[8][9]

  • Clarithromycin N-oxide: The theoretical precursor ion is [M+H]⁺ at m/z 764.5. Based on established fragmentation patterns of N-oxides and macrolides, we propose the following product ions for method development:

    • m/z 748.5: This corresponds to the neutral loss of an oxygen atom ([M+H-16]⁺), a characteristic fragmentation for N-oxides.[5]

    • m/z 174: This would be the m/z of the protonated desosamine N-oxide sugar moiety.

    • m/z 590.5: This fragment would result from the loss of the desosamine N-oxide sugar from the precursor ion.

fragmentation cluster_cla Clarithromycin Fragmentation cluster_cla_no Proposed Clarithromycin N-oxide Fragmentation cla_pre [M+H]⁺ m/z 748.5 cla_prod Product Ion m/z 158.1 (Desosamine) cla_pre->cla_prod CID no_pre [M+H]⁺ m/z 764.5 no_prod1 Product Ion m/z 748.5 ([M+H-O]⁺) no_pre->no_prod1 CID no_prod2 Product Ion m/z 174 (Desosamine N-oxide) no_pre->no_prod2 CID

Caption: Proposed fragmentation pathways for Clarithromycin and its N-oxide.

Instrument Settings:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150°C[10]
Desolvation Temperature 350 - 450°C[10]
Collision Gas Argon
MRM Transitions See Table below
Collision Energy (CE) Optimize empirically; start with 25-40 eV for Clarithromycin and explore a similar range for the N-oxide.[10]

Proposed MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Proposed CE (eV)Role
Clarithromycin748.5158.125-35Quantifier
748.5590.420-30Qualifier
Clarithromycin N-oxide 764.5 748.5 15-25 Quantifier
764.5 174.1 25-40 Qualifier
Roxithromycin (IS)837.5679.425-35Internal Std

Note: The parameters for Clarithromycin N-oxide are proposed starting points for method development and should be optimized.

Method Validation

For use in regulated bioanalysis, the developed method must be validated according to guidelines from regulatory agencies like the FDA or EMA. Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and IS in blank matrix samples.

  • Linearity and Range: The calibration curve should demonstrate a linear relationship between concentration and response, typically with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the Lower Limit of Quantification).

  • Recovery and Matrix Effect: Consistent and reproducible extraction recovery and minimal ion suppression or enhancement from the biological matrix.

  • Stability: Analyte stability should be assessed under various conditions, including freeze-thaw cycles, bench-top, and long-term storage.[3]

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and implementation of a sensitive and selective LC-MS/MS method for the simultaneous quantification of Clarithromycin and its major metabolite, Clarithromycin N-oxide. The detailed protocols for sample preparation, chromatography, and mass spectrometry, along with the rationale for parameter selection, offer a robust starting point for researchers. The proposed MRM transitions for Clarithromycin N-oxide are based on established fragmentation principles and provide a logical path for method optimization. Rigorous method validation is essential to ensure the reliability of the data for pharmacokinetic and clinical studies.

References

  • PubChem. Clarithromycin. National Center for Biotechnology Information. [Link]

  • Alvi SN, Al Dgither S, Hammami MM. Rapid Determination of Clarithromycin in Human Plasma by LCMS/MS Assay. Pharm Anal Chem Open Access. 2016;2(1):110.
  • Yu, Z., Wang, X., Sun, J., & Gu, J. (2021). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules, 26(15), 4484.
  • Alvi, S. N., Al Dgither, S., & Hammami, M. M. (2016). Rapid Determination of Clarithromycin in Human Plasma by LCMS/MS Assay. Longdom Publishing SL.
  • Bahrami, G., Mohammadi, B., Mirzaeei, S., & Kiani, A. (2011). Simplified method for determination of clarithromycin in human plasma using protein precipitation in a 96-well format and liquid chromatography-tandem mass spectrometry.
  • Wang, J. (2008). Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices. Mass Spectrometry Reviews, 27(5), 471-506.
  • Koval, V., et al. (2021). Suspect Screening and Semi-Quantification of Macrolide Antibiotics in Municipal Wastewater by High-Performance Liquid Chromatography—Precursor Ion Scan Tandem Mass Spectrometry. Molecules, 26(11), 3326.
  • von Sonntag, C., & von Gunten, U. (2012). Mass spectrum of clarithromycin. APPI: dopant toluene.
  • Al-Ghobashy, M. A., et al. (2016). Rapid Determination of Clarithromycin in Human Plasma by LCMS/MS Assay. Journal of Analytical & Bioanalytical Techniques, 7(5).
  • Resolian. (2023).
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  • ResearchGate. Multiple Reaction Monitoring (MRM) transitions and optimized MS... [Link]

  • Emery Pharma. (2015).
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  • Chen, Y., et al. (2022). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2022, 1-13.
  • Ramanathan, R., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2085-2090.
  • Calza, P., et al. (2012). Identification of the Unknown Transformation Products Derived From Clarithromycin and Carbamazepine Using Liquid chromatography/high-resolution Mass Spectrometry. Rapid Communications in Mass Spectrometry, 26(15), 1687-1704.
  • Ferraro, V., et al. (1990). Metabolism and disposition of clarithromycin in man. Drug Metabolism and Disposition, 18(4), 441-446.
  • Lee, J. Y., et al. (2023). Dual fragmentation via collision-induced and oxygen attachment dissociations using water and its radicals for C=C position-resolved lipidomics.
  • Kim, J., et al. (2014). Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry. Journal of Analytical Science and Technology, 5(1), 1-8.
  • PubChem. Clarithromycin N-oxide | C38H69NO14. National Center for Biotechnology Information. [Link]

  • Forensic RTI. Validating Liquid Chromatography–Mass Spectrometry for Urine and Oral Fluid Drug Testing. [Link]

  • Request PDF. Determination of macrolide antibiotics by liquid chromatography. [Link]

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Application

Application Note: A Robust LC-MS/MS Method for the Quantification of Clarithromycin N-oxide in Human Plasma

Introduction Clarithromycin is a widely prescribed macrolide antibiotic effective against a broad spectrum of bacterial infections. Its clinical efficacy and safety are determined by its pharmacokinetic profile, which in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Clarithromycin is a widely prescribed macrolide antibiotic effective against a broad spectrum of bacterial infections. Its clinical efficacy and safety are determined by its pharmacokinetic profile, which includes the parent drug and its various metabolites.[1] Among these, Clarithromycin N-oxide is a recognized transformation product.[1] Accurate quantification of this metabolite in plasma is essential for comprehensive pharmacokinetic studies, drug metabolism research, and in some cases, for assessing drug-drug interactions.

This application note presents a detailed protocol for the sensitive and selective quantification of Clarithromycin N-oxide in human plasma using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The methodology is founded on well-established principles for the analysis of clarithromycin and its other metabolites, adapted to the specific properties of the N-oxide form.[2][3] We will detail two robust sample preparation techniques—Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT)—providing researchers with validated options to suit their throughput and sample cleanliness requirements. All proposed methodologies are designed to be validated in accordance with international guidelines from the FDA and EMA.[4][5][6]

Principle of the Method

The analytical strategy involves the extraction of Clarithromycin N-oxide and a suitable internal standard (IS) from a plasma matrix. The extract is then subjected to reversed-phase liquid chromatography for separation from endogenous plasma components. Detection and quantification are achieved using a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) mode with Selected Reaction Monitoring (SRM), which provides the necessary sensitivity and specificity for bioanalytical studies.

Materials and Reagents

ReagentGradeSupplier
Clarithromycin N-oxideReference Standard (≥95%)Commercially Available
Roxithromycin (Internal Standard)Reference Standard (≥98%)Commercially Available
AcetonitrileHPLC or MS GradeFisher Scientific or equivalent
MethanolHPLC or MS GradeFisher Scientific or equivalent
Methyl tert-butyl ether (MTBE)HPLC GradeFisher Scientific or equivalent
Formic AcidLC-MS Grade (≥99%)Sigma-Aldrich or equivalent
Ammonium AcetateLC-MS GradeSigma-Aldrich or equivalent
Human Plasma (K2-EDTA)Bioanalytical GradeCommercially Available
Reagent-grade waterType IMillipore Milli-Q or equivalent

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is a robust method that provides a clean extract, minimizing matrix effects and thereby enhancing assay sensitivity and reproducibility.

1. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Clarithromycin N-oxide and Roxithromycin (IS) in methanol. Store at 2-8°C.

  • Working Standard Solutions: Serially dilute the Clarithromycin N-oxide stock solution with a 50:50 methanol/water mixture to prepare working standards for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Roxithromycin stock solution in acetonitrile.

2. Sample Preparation Procedure:

  • Thaw plasma samples, CCs, and QCs to room temperature.

  • Pipette 100 µL of each sample into a 2 mL microcentrifuge tube.

  • Add 25 µL of the 100 ng/mL Roxithromycin IS working solution to all tubes except for the double blank.

  • Vortex briefly for 5-10 seconds.

  • Add 1 mL of MTBE to each tube.

  • Cap and vortex vigorously for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new set of tubes.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (see LC conditions).

  • Vortex for 30 seconds and inject 5 µL into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT)

PPT is a simpler and faster technique, ideal for high-throughput analysis. While it may result in a less clean extract compared to LLE, modern LC-MS/MS systems can often handle the increased matrix load.[3]

1. Preparation of Solutions:

  • Follow the same procedure for preparing stock and working standard solutions as in Protocol 1.

  • Precipitating Solution: Prepare a solution of acetonitrile containing 100 ng/mL of Roxithromycin (IS).

2. Sample Preparation Procedure:

  • Thaw plasma samples, CCs, and QCs to room temperature.

  • Pipette 100 µL of each sample into a 1.5 mL microcentrifuge tube or a 96-well plate.

  • Add 300 µL of the cold (4°C) precipitating solution to each sample.

  • Vortex or shake vigorously for 2 minutes.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C (or use a filter plate for 96-well format).[7]

  • Transfer the supernatant to a clean tube or a new 96-well plate.

  • Inject 5 µL of the supernatant directly into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following parameters are a recommended starting point and should be optimized for the specific instrumentation used.

Liquid Chromatography
ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column Phenomenex Luna Phenyl-Hexyl (50 x 2.0 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid and 5 mM Ammonium Acetate in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.22 mL/min
Gradient 30% B to 70% B over 1.5 min, hold at 70% B for 1 min, return to 30% B
Column Temperature 40°C
Injection Volume 5 µL
Total Run Time < 4 minutes
Mass Spectrometry
ParameterCondition
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Spray Voltage 5000 V
Source Temperature 350°C
Collision Gas Nitrogen
SRM Transitions See Table below
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Clarithromycin N-oxide 764.5606.420
Roxithromycin (IS) 837.5679.525

Note: The precursor ion for Clarithromycin N-oxide is derived from its molecular weight of 763.95 g/mol , with the addition of a proton [M+H]+.[8][9] The product ion is a major fragment observed in MS/MS experiments.[8] These values should be optimized by direct infusion of the reference standard.

Method Validation

This proposed method should be fully validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation guideline.[5] Key validation parameters to be assessed include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.

  • Calibration Curve: A calibration curve should be prepared with a blank sample (processed without IS), a zero sample (processed with IS), and at least six non-zero concentrations covering the expected range. A linear regression with a 1/x² weighting is typically used.

  • Accuracy and Precision: Determined by analyzing QC samples at a minimum of four concentration levels (LLOQ, low, medium, and high) in at least five replicates. Intra-day and inter-day precision should be ≤15% CV (≤20% at LLOQ), and accuracy should be within ±15% (±20% at LLOQ) of the nominal concentration.

  • Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked plasma samples with the response in a neat solution.

  • Recovery: The efficiency of the extraction procedure should be determined at low, medium, and high QC concentrations.

  • Stability: The stability of Clarithromycin N-oxide should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability in the plasma matrix.

Workflow Diagrams

LLE_Workflow plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is add_mtbe 3. Add MTBE (1 mL) add_is->add_mtbe vortex1 4. Vortex (1 min) add_mtbe->vortex1 centrifuge 5. Centrifuge (13,000 x g, 10 min) vortex1->centrifuge transfer 6. Transfer Organic Layer centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction (LLE) Workflow.

PPT_Workflow plasma 1. Plasma Sample (100 µL) add_precipitant 2. Add Acetonitrile with IS (300 µL) plasma->add_precipitant vortex 3. Vortex (2 min) add_precipitant->vortex centrifuge 4. Centrifuge (13,000 x g, 10 min) vortex->centrifuge transfer 5. Transfer Supernatant centrifuge->transfer inject 6. Inject into LC-MS/MS transfer->inject

Caption: Protein Precipitation (PPT) Workflow.

Conclusion

This application note provides a comprehensive framework for the quantification of Clarithromycin N-oxide in human plasma by LC-MS/MS. Both the LLE and PPT sample preparation methods offer robust and reliable options for researchers. The proposed LC-MS/MS parameters, based on the known properties of Clarithromycin N-oxide and related compounds, serve as an excellent starting point for method development and validation. Adherence to the principles of bioanalytical method validation will ensure the generation of high-quality, reproducible data for pharmacokinetic and drug metabolism studies.

References

  • Alvi, S. N., Al Dgither, S., & Hammami, M. M. (2016). Rapid Determination of Clarithromycin in Human Plasma by LCMS/MS Assay. Journal of Analytical & Bioanalytical Techniques, 7(2), 1-6.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11320230, Clarithromycin N-oxide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84029, Clarithromycin. Retrieved from [Link]

  • Shin, J., Pauly, D. F., Johnson, J. A., & Frye, R. F. (2008). Simplified method for determination of clarithromycin in human plasma using protein precipitation in a 96-well format and liquid chromatography-tandem mass spectrometry.
  • Alvi, S. N., Al Dgither, S., & Hammami, M. M. (2016). Rapid Determination of Clarithromycin in Human Plasma by LCMS/MS Assay. ResearchGate. Retrieved from [Link]

  • Al-Saffar, F. J., Avram, M., Iacob, B. C., & Bala, C. (2025). Comparative analysis of LC-MS/MS and electrochemical immunosensor for clarithromycin detection in plasma. Talanta, 281, 126388.
  • Alvi, S. N. (n.d.). Rapid Determination of Clarithromycin in Human Plasma by LCMS/MS Assay. OMICS International. Retrieved from [Link]

  • Wang, J., Ma, Y., Li, Y., Wang, Y., Li, X., & Li, J. (2021). Identification of Erythromycin and Clarithromycin Metabolites Formed in Chicken Liver Microsomes Using Liquid Chromatography–High-Resolution Mass Spectrometry. Molecules, 26(24), 7545.
  • MySkinRecipes. (n.d.). Clarithromycin N-oxide. Retrieved from [Link]

  • Koyama, H., et al. (2010). Suppression of nitric oxide production from nasal fibroblasts by metabolized clarithromycin in vitro.
  • PharmaCompass. (n.d.). Clarithromycin. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • Abrahem, S. A., Kader, A. S., & Ibrahim, S. A. (2020). Various analytical methods for the determination of clarithromycin- A review.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Clarithromycin. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. Retrieved from [Link]

  • Asano, K., et al. (2010). Suppression of nitric oxide production from nasal fibroblasts by metabolized clarithromycin in vitro. PubMed Central. Retrieved from [Link]

  • Wang, X., et al. (2007). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC North America, 25(1), 64-71.
  • Google Patents. (n.d.). CN103172686B - Preparation method of clarithromycin-N-oxide.

Sources

Method

Application Note: A Guide to Using Clarithromycin N-oxide for Impurity Profiling in Pharmaceutical Analysis

Abstract & Introduction Impurity profiling is a cornerstone of modern pharmaceutical development and manufacturing, essential for ensuring the safety, efficacy, and stability of active pharmaceutical ingredients (APIs) a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Impurity profiling is a cornerstone of modern pharmaceutical development and manufacturing, essential for ensuring the safety, efficacy, and stability of active pharmaceutical ingredients (APIs) and finished drug products.[1] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate the rigorous identification, quantification, and qualification of impurities.[1][2] Clarithromycin, a widely prescribed macrolide antibiotic, can contain various impurities arising from its synthesis, degradation, or storage.[][4]

Among these, Clarithromycin N-oxide (CAS: 118074-07-0) is a critical impurity to monitor.[5] It is a known metabolite and a primary product of oxidative degradation, making its presence an indicator of the drug substance's stability and the manufacturing process's control.[6] This application note provides a comprehensive guide for researchers and drug development professionals on the strategic use of Clarithromycin N-oxide as a reference standard in impurity profiling. We will delve into the regulatory context, forced degradation strategies, and provide detailed protocols for its analysis using modern chromatographic techniques.

The Regulatory Imperative: Understanding ICH Guidelines

The control of impurities is not merely a quality control exercise; it is a regulatory requirement governed by stringent guidelines. The ICH Q3A(R2) and Q3B(R2) guidelines for impurities in new drug substances and drug products, respectively, provide a framework for managing these compounds.[7][8][9]

These guidelines establish thresholds for three key actions:

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. For most drug substances, this is typically ≥0.05%.[7][10]

  • Identification Threshold: The level above which the structure of an impurity must be determined. This threshold varies with the maximum daily dose of the drug but often starts at 0.10%.[1][10]

  • Qualification Threshold: The level at which an impurity's biological safety must be established. If an impurity exceeds this threshold (e.g., 0.15% or 1.0 mg total daily intake, whichever is lower, for a drug with a maximum daily dose ≤2 g), comprehensive toxicological data is required.[7]

Using a well-characterized reference standard, such as Clarithromycin N-oxide, is the only reliable way to accurately identify and quantify this specific impurity to ensure compliance with these regulatory thresholds.[11]

Clarithromycin N-oxide: Formation and Significance

Clarithromycin N-oxide (Molecular Formula: C₃₈H₆₉NO₁₄) is formed through the oxidation of the tertiary amine on the desosamine sugar moiety of the Clarithromycin molecule.[6][12]

  • As a Degradation Product: Clarithromycin is known to be susceptible to oxidative stress.[13][14] Exposure to oxidizing agents, and potentially light and heat over time, can lead to the formation of the N-oxide. Its presence in stability studies indicates a specific degradation pathway that must be controlled, for instance, through appropriate packaging or the inclusion of antioxidants in the formulation.[14]

  • As a Process Impurity: While primarily a degradant, it's conceivable that certain oxidative conditions during the synthesis or work-up of Clarithromycin could also lead to its formation as a process-related impurity.[][4]

The workflow for investigating and controlling this impurity is systematic, moving from stress testing to method validation and routine analysis.

G cluster_0 Phase 1: Investigation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Reporting & Control API Clarithromycin API / Drug Product Forced_Deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) API->Forced_Deg Method_Dev Analytical Method Development (UPLC-MS/MS) Separation Chromatographic Separation Method_Dev->Separation Ref_Std Clarithromycin N-oxide Reference Standard Identification Peak Identification Ref_Std->Identification Separation->Identification Quantification Quantification Identification->Quantification Compare Compare vs. Thresholds (Reporting, Identification, Qualification) ICH ICH Q3A/Q3B Thresholds ICH->Compare Report Set Specification & Report in Dossier Compare->Report G Clarithromycin Clarithromycin (C₃₈H₆₉NO₁₃) MW: 747.96 N_Oxide Clarithromycin N-oxide (C₃₈H₆₉NO₁₄) MW: 763.96 Clarithromycin->N_Oxide   Oxidative Stress (e.g., H₂O₂) +16 amu (Oxygen atom added to Nitrogen)

Sources

Application

Clarithromycin N-oxide as a marker for drug metabolism studies

Application Note & Protocol Clarithromycin N-oxide as a Phenotypic Probe for In Vitro Cytochrome P450 3A4/5 Activity Introduction & Scientific Principle The Cytochrome P450 (CYP) superfamily of enzymes is central to drug...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Clarithromycin N-oxide as a Phenotypic Probe for In Vitro Cytochrome P450 3A4/5 Activity

Introduction & Scientific Principle

The Cytochrome P450 (CYP) superfamily of enzymes is central to drug metabolism, governing the clearance and potential drug-drug interactions (DDIs) of a vast majority of therapeutic agents. Among these, the CYP3A subfamily, particularly CYP3A4 and CYP3A5, is the most abundant in the human liver and intestine, responsible for metabolizing approximately 50% of all clinically used drugs.[1][2] Consequently, early assessment of a new chemical entity's (NCE) potential to inhibit or induce CYP3A4/5 is a cornerstone of drug development and a key requirement of regulatory agencies like the U.S. Food and Drug Administration (FDA).[3][4]

Phenotypic probe-based assays provide a reliable method for characterizing these interactions. Clarithromycin, a macrolide antibiotic, is a well-characterized substrate of CYP3A4/5.[5][6] Its metabolism proceeds through several primary oxidative pathways, including 14-hydroxylation, N-demethylation, and N-oxidation.[7][8][9] The formation of these metabolites is directly proportional to the catalytic activity of the CYP3A4/5 enzymes present.

This application note details a robust in vitro protocol using the formation of Clarithromycin N-oxide as a specific and sensitive marker for CYP3A4/5 activity in human liver microsomes (HLMs). By quantifying the change in Clarithromycin N-oxide formation in the presence of an NCE, researchers can accurately determine the NCE's inhibitory potential (IC₅₀). This assay is designed for high-throughput screening and detailed kinetic analysis, providing critical data for predicting clinical DDI risk.

The Metabolic Pathway of Clarithromycin

Clarithromycin is extensively metabolized by CYP3A4/5 into several products.[6] The three principal oxidative pathways are:

  • 14-Hydroxylation: Formation of 14-(R)-hydroxyclarithromycin, an active metabolite.

  • N-Demethylation: Removal of a methyl group from the desosamine sugar moiety.[6][7]

  • N-Oxidation: Oxidation of the nitrogen atom on the desosamine sugar to form Clarithromycin N-oxide.[9][10]

Because CYP3A4 is the predominant enzyme mediating these transformations, the rate of formation of any of these metabolites serves as a direct proxy for enzyme activity.[6] Clarithromycin N-oxide provides a distinct analytical signal, making it an excellent marker for quantification via modern bioanalytical techniques.

G cluster_0 Metabolic Transformation cluster_1 CYP3A4/5 Mediated Oxidation parent Clarithromycin met1 14-(R)-hydroxyclarithromycin parent->met1 14-Hydroxylation met2 N-desmethylclarithromycin parent->met2 N-Demethylation met3 Clarithromycin N-oxide parent->met3 N-Oxidation

Figure 1: Primary metabolic pathways of Clarithromycin mediated by CYP3A4/5 enzymes.

Experimental Design: The Causality Behind the Choices

The trustworthiness of an in vitro DDI assay hinges on an experimental design that faithfully recapitulates the key biochemical components of hepatic metabolism.

  • Biological System (Human Liver Microsomes): HLMs are vesicular fragments of the endoplasmic reticulum isolated from hepatocytes. They are a cost-effective and highly standardized source of a rich complement of drug-metabolizing enzymes, particularly the CYP family, making them the industry standard for in vitro metabolism studies.[6][11]

  • Cofactor Requirement (NADPH): CYP enzymes are monooxygenases that require a source of reducing equivalents to facilitate the oxidation of substrates. This is provided by an NADPH-generating system, typically consisting of NADP+, a substrate for a dehydrogenase (e.g., glucose-6-phosphate), and the corresponding dehydrogenase enzyme (G6PDH). This system continuously regenerates NADPH, ensuring that its concentration is not rate-limiting during the incubation.

  • Assay Principle (Inhibition): The core of the assay is to measure the catalytic activity of CYP3A4/5 by quantifying Clarithromycin N-oxide formation over a fixed time. This is performed in parallel incubations containing a range of concentrations of the NCE (test inhibitor). A reduction in metabolite formation relative to a vehicle control indicates inhibition. A known, potent CYP3A4 inhibitor, such as Ketoconazole, must be included as a positive control to validate assay performance.[6]

G prep 1. Reagent Preparation (Buffer, HLM, Substrate, NCE) setup 2. Incubation Setup Add HLM, Buffer, NCE/Vehicle/Control Inhibitor prep->setup preinc 3. Pre-incubation (3-5 min @ 37°C) setup->preinc addsub 4. Add Substrate (Clarithromycin) preinc->addsub init 5. Initiate Reaction (Add NADPH Gen. System) addsub->init incubate 6. Incubation (Defined Time @ 37°C) init->incubate quench 7. Quench Reaction (Cold Acetonitrile + Internal Standard) incubate->quench process 8. Sample Processing (Centrifuge to pellet protein) quench->process analyze 9. LC-MS/MS Analysis (Quantify Clarithromycin N-oxide) process->analyze interpret 10. Data Interpretation (Calculate % Inhibition, Determine IC₅₀) analyze->interpret

Figure 2: General experimental workflow for the in vitro CYP3A4/5 inhibition assay.

Detailed Protocol: In Vitro CYP3A4/5 Inhibition Assay

4.1 Materials and Reagents

  • Pooled Human Liver Microsomes (HLMs), 20 mg/mL stock

  • Clarithromycin

  • Clarithromycin N-oxide (analytical standard)

  • Roxithromycin (or other suitable internal standard, IS)

  • Ketoconazole (positive control inhibitor)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Generating System Solution A (NADP+, Glucose-6-Phosphate)

  • NADPH Generating System Solution B (Glucose-6-Phosphate Dehydrogenase)

  • Acetonitrile (ACN), LC-MS grade

  • Dimethyl Sulfoxide (DMSO), ACS grade

  • Water, LC-MS grade

  • 96-well incubation plates and collection plates

  • Multichannel pipettes, refrigerated centrifuge

4.2 Preparation of Solutions

  • Clarithromycin Stock (10 mM): Dissolve an appropriate amount of Clarithromycin in DMSO.

  • Ketoconazole Stock (10 mM): Dissolve Ketoconazole in DMSO.

  • Internal Standard Stock (1 mg/mL): Dissolve Roxithromycin in Methanol or ACN.

  • HLM Working Suspension (1 mg/mL): Dilute the 20 mg/mL HLM stock in 0.1 M Potassium Phosphate Buffer (pH 7.4) on ice.

  • Substrate Working Solution (e.g., 100 µM): Dilute the Clarithromycin stock in buffer. The final concentration in the incubation should be at or near the Kₘ value for CYP3A4.

  • Test Compound/Inhibitor Plates: Prepare a serial dilution of your NCE and Ketoconazole in DMSO or buffer in a separate 96-well plate. Ensure the final DMSO concentration in the incubation is ≤ 0.5% to avoid solvent effects.

  • Quenching Solution: Prepare cold ACN containing the internal standard at a fixed concentration (e.g., 100 ng/mL).

4.3 Incubation Procedure This protocol assumes a final incubation volume of 200 µL.

  • Setup: To each well of a 96-well incubation plate, add 140 µL of 0.1 M Potassium Phosphate Buffer.

  • Add Inhibitor: Add 2 µL of the test compound, Ketoconazole, or vehicle (DMSO) from the serial dilution plate.

  • Add Enzyme: Add 20 µL of the 1 mg/mL HLM working suspension to each well. The final HLM concentration will be 0.1 mg/mL.

  • Pre-incubation: Gently mix and pre-incubate the plate for 5 minutes at 37°C in a shaking water bath.

  • Add Substrate: Add 20 µL of the Clarithromycin working solution to each well.

  • Initiate Reaction: Start the metabolic reaction by adding 20 µL of the complete NADPH generating system. The timer for the incubation period begins now.

  • Incubation: Incubate for 10 minutes at 37°C with shaking. Note: This time should be optimized to ensure the reaction is in the linear range.

  • Quench Reaction: Stop the reaction by adding 400 µL of the cold ACN/Internal Standard quenching solution to each well.

  • Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

4.4 Self-Validating Controls

  • 100% Activity Control (Vehicle): Wells containing vehicle (e.g., DMSO) instead of an inhibitor.

  • Positive Control: Wells containing a known inhibitor (Ketoconazole) to confirm assay sensitivity to inhibition.

  • Negative Control (No Cofactor): Wells where the NADPH system is replaced with buffer. This control should show minimal to no metabolite formation, confirming the reaction is NADPH-dependent.

Bioanalysis by LC-MS/MS

5.1 Principle Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this application.[12][13] It provides exceptional sensitivity to measure low-abundance metabolites and unparalleled selectivity to distinguish the analyte from complex biological matrix components.[14][15] The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion, creating a highly specific analytical signal.

5.2 Suggested LC-MS/MS Parameters The following parameters provide a starting point for method development. They should be optimized on the specific instrument being used. Analysis is performed in positive electrospray ionization (ESI+) mode.

ParameterClarithromycinClarithromycin N-oxideRoxithromycin (IS)
Precursor Ion (Q1) [M+H]⁺ 748.5764.5837.5
Product Ion (Q3) 158.4158.4679.4
Collision Energy (eV) 353840
Dwell Time (ms) 505050
Table 1: Example LC-MS/MS MRM transition parameters for the analysis of Clarithromycin metabolism. These values are illustrative and require empirical optimization.

5.3 Method Validation A full validation is not required for initial screening, but for generating definitive IC₅₀ values, the analytical method should be validated for key parameters in accordance with regulatory guidance.[16][17][18]

  • Selectivity: No interfering peaks at the retention time of the analyte or IS.

  • Linearity: A calibration curve should be prepared in a matrix matching the final sample composition, demonstrating a linear response (r² > 0.99) over the expected concentration range.

  • Accuracy and Precision: Quality control (QC) samples at low, medium, and high concentrations should be analyzed, with results typically within ±15% of the nominal value.

  • Matrix Effect: Assessed to ensure that components from the microsomal incubation do not suppress or enhance the ionization of the analyte or IS.

Data Analysis and Interpretation

  • Quantification: Calculate the concentration of Clarithromycin N-oxide in each sample using the calibration curve. The peak area ratio of the analyte to the internal standard is plotted against concentration.

  • Calculate Percent Inhibition: The remaining enzyme activity is first calculated relative to the vehicle control:

    • % Activity Remaining = (Metabolite in Test Well / Mean Metabolite in Vehicle Wells) x 100

  • The percent inhibition is then determined:

    • % Inhibition = 100 - % Activity Remaining

  • IC₅₀ Determination: Plot the % Inhibition versus the log₁₀ concentration of the test compound. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Interpreting the Results: The IC₅₀ value is a critical parameter used in risk assessment for DDIs. According to FDA guidance, this in vitro value can be used in basic models to predict whether a clinical DDI study is warranted.[3][19] A potent inhibitor (low IC₅₀ value) is more likely to cause clinically significant interactions.

Conclusion

The protocol described provides a robust, reliable, and scientifically sound method for assessing the CYP3A4/5 inhibitory potential of new chemical entities. By leveraging the specific formation of Clarithromycin N-oxide as a metabolic marker and employing the precision of LC-MS/MS for quantification, researchers can generate high-quality data crucial for decision-making in the drug discovery and development pipeline. This assay, when properly validated and controlled, serves as an essential tool for characterizing DDI risk and ensuring the development of safer medicines.

References

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  • Oswald, S., et al. (2011). LC-MS/MS method for the simultaneous determination of clarithromycin, rifampicin and their main metabolites in horse plasma, epithelial lining fluid and broncho-alveolar cells. PubMed. [Link]

  • Gorski, J. C., et al. (1998). Oxidative metabolism of clarithromycin in the presence of human liver microsomes. Major role for the cytochrome P4503A (CYP3A) subfamily. PubMed. [Link]

  • U.S. Food and Drug Administration. (2024). Drug Interactions. [Link]

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  • Hilaris Publisher. (N.D.). Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. Hilaris Publisher. [Link]

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  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]

  • Edi, R. (2024). Clinical Pharmacology of Clarithromycin. Open Access Journals. [Link]

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  • EBM Consult. (N.D.). Clarithromycin's (Biaxin) Inhibition of CYP450 3A4. EBM Consult. [Link]

  • Li, W., et al. (2022). Identification of Erythromycin and Clarithromycin Metabolites Formed in Chicken Liver Microsomes Using Liquid Chromatography–High-Resolution Mass Spectrometry. National Institutes of Health. [Link]

  • Oswald, S., et al. (2011). LC-MS/MS method for the simultaneous determination of clarithromycin, rifampicin and their main metabolites in horse plasma, epithelial lining fluid and broncho-alveolar cells. ResearchGate. [Link]

  • Semantic Scholar. (2011). Simultaneous determination of clarithromycin, rifampicin and their main metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Semantic Scholar. [Link]

  • Zhanel, G. G., et al. (2001). Modeling the Autoinhibition of Clarithromycin Metabolism during Repeated Oral Administration. National Institutes of Health. [Link]

  • Alvi, S. N., et al. (2016). Rapid Determination of Clarithromycin in Human Plasma by LCMS/MS Assay. ResearchGate. [Link]

  • Shinozawa, T., et al. (2019). In Vitro Model for a Drug Assessment of Cytochrome P450 Family 3 Subfamily A Member 4 Substrates Using Human Induced Pluripotent Stem Cells and Genome Editing Technology. National Institutes of Health. [Link]

  • Greenblatt, D. J., et al. (2009). Rate of onset of inhibition of gut-wall and hepatic CYP3A by clarithromycin. National Institutes of Health. [Link]

  • Lown, K. S., et al. (2000). Inhibition of human intestinal wall metabolism by macrolide antibiotics: effect of clarithromycin on cytochrome P450 3A4/5 activity and expression. PubMed. [Link]

  • Gómez-Lechón, M. J., et al. (2012). In vitro determination of the CYP3A4 activity in rat hepatic microsomes by liquid-phase extraction and HPLC-photodiode array detection. PubMed. [Link]

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  • Adachi, T., et al. (1989). Hydroxylation and N-demethylation of clarithromycin (6-O-methylerythromycin A) by Mucor circinelloides. PubMed. [Link]

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Method

Application Note: A Comprehensive Guide to Forced Degradation Studies of Clarithromycin and the Investigation of N-oxide Formation

Introduction: The Imperative of Forced Degradation in Drug Development In the landscape of pharmaceutical development and regulatory submissions, forced degradation studies, or stress testing, represent a critical analyt...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Forced Degradation in Drug Development

In the landscape of pharmaceutical development and regulatory submissions, forced degradation studies, or stress testing, represent a critical analytical undertaking. These studies are not merely a regulatory checkbox; they are fundamental to understanding the intrinsic stability of an active pharmaceutical ingredient (API) like clarithromycin. By subjecting the drug substance to conditions more severe than accelerated stability testing, we can proactively identify potential degradation products, establish degradation pathways, and develop and validate stability-indicating analytical methods.[1][2][3] The International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), mandate these studies to ensure the safety and efficacy of the final drug product.[2][4] This application note provides a detailed protocol and scientific rationale for conducting forced degradation studies on clarithromycin, with a particular focus on the formation of its N-oxide, a common oxidative degradant.

Clarithromycin, a macrolide antibiotic, is susceptible to degradation under various conditions, including hydrolysis, oxidation, and photolysis.[5] Understanding these degradation pathways is paramount for developing a stable formulation and defining appropriate storage conditions.[3] One of the key degradation products formed under oxidative stress is clarithromycin N-oxide.[5][] This application note will provide a robust framework for researchers, scientists, and drug development professionals to design and execute comprehensive forced degradation studies on clarithromycin, ensuring both scientific rigor and regulatory compliance.

Scientific Foundation: The Chemistry of Clarithromycin Degradation

Clarithromycin's structure, characterized by a large macrocyclic lactone ring with two attached sugars, desosamine and cladinose, presents several sites susceptible to chemical degradation. The tertiary amine on the desosamine sugar is a primary target for oxidation, leading to the formation of clarithromycin N-oxide.[7] Under acidic conditions, the glycosidic bond of the cladinose sugar is prone to hydrolysis.[5][8][9] Alkaline conditions can lead to dehydration and ring-opening of the lactone.[5][10]

The Mechanism of N-oxide Formation

The formation of clarithromycin N-oxide is a classic example of tertiary amine oxidation. This reaction is particularly relevant under oxidative stress conditions, often simulated using hydrogen peroxide (H₂O₂). The lone pair of electrons on the nitrogen atom of the dimethylamino group on the desosamine sugar acts as a nucleophile, attacking the electrophilic oxygen of the oxidizing agent. This results in the formation of a new N-O bond, converting the tertiary amine into an N-oxide. This transformation can alter the molecule's polarity, solubility, and potentially its pharmacological and toxicological profile. A patent for the preparation of clarithromycin-N-oxide describes a method using hydrogen peroxide in an acetonitrile solution.[11]

Experimental Protocols for Forced Degradation

The goal of these protocols is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient.[4][5] This range ensures that degradation products are formed in sufficient quantities for detection and characterization without completely degrading the parent drug.[5]

Preparation of Stock and Working Solutions
  • Clarithromycin Stock Solution (1 mg/mL): Accurately weigh and dissolve 100 mg of clarithromycin reference standard in 100 mL of a suitable solvent, such as methanol or acetonitrile.[5][12]

  • Working Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the same solvent. This working solution will be used for the stress studies.[7]

Stress Conditions

For each condition, a control sample (working solution stored under normal conditions) should be analyzed alongside the stressed samples.

  • Rationale: To investigate degradation via hydrolysis of the cladinose sugar.[5][8] Clarithromycin is known to degrade in acidic environments.[7][9][13][14][15]

  • Protocol:

    • To 5 mL of the clarithromycin working solution, add 5 mL of 0.1 M hydrochloric acid (HCl).[5][7]

    • Incubate the solution at 60-80°C for a specified duration (e.g., 2, 4, 8, and 12 hours).[5][7]

    • After each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M sodium hydroxide (NaOH).[5][]

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.

  • Rationale: To assess susceptibility to base-catalyzed degradation, which may involve dehydration and lactone ring opening.[5][10]

  • Protocol:

    • To 5 mL of the clarithromycin working solution, add 5 mL of 0.1 M sodium hydroxide (NaOH).[5][7]

    • Incubate the solution at 60-80°C for a specified duration (e.g., 2, 4, 8, and 12 hours).[5][7]

    • After each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M hydrochloric acid (HCl).[5][]

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.

  • Rationale: To induce the formation of oxidative degradation products, most notably the N-oxide.[5][][7]

  • Protocol:

    • To 5 mL of the clarithromycin working solution, add 5 mL of 3-30% hydrogen peroxide (H₂O₂). The concentration may need to be optimized to achieve the target degradation.[][7][12]

    • Keep the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a specified duration (e.g., 15 minutes to 12 hours), protected from light.[][7]

    • After each time point, withdraw an aliquot and dilute with the mobile phase to a suitable concentration for analysis.

  • Rationale: To evaluate the solid-state and solution stability of clarithromycin at elevated temperatures.[16]

  • Protocol (Solid State):

    • Place a known amount of solid clarithromycin powder in a controlled temperature and humidity chamber (e.g., 100°C).[]

    • Expose for a defined period (e.g., 4 hours).[]

    • After exposure, dissolve the powder in the solvent to prepare a solution of known concentration for analysis.

  • Protocol (Solution):

    • Heat the clarithromycin working solution in a controlled temperature oven at 70-80°C for a specified duration (e.g., 12 hours).[][7]

    • After each time point, withdraw an aliquot, cool to room temperature, and analyze.

  • Rationale: To assess the drug's sensitivity to light exposure, as recommended by ICH Q1B guidelines.[1][3]

  • Protocol:

    • Expose the clarithromycin working solution in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][5]

    • A control sample should be wrapped in aluminum foil to protect it from light.[5]

    • After the exposure period, analyze the sample. Studies have shown that degradation can occur under natural sunlight over several days.[][17][18][19]

Analytical Methodology for Stability Indication

A validated, stability-indicating analytical method is crucial for separating and quantifying clarithromycin from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the technique of choice.[5]

HPLC-UV Method
  • Rationale: Provides a robust and reliable method for the quantification of clarithromycin and its known impurities. UV detection at low wavelengths (around 205-210 nm) is common due to clarithromycin's weak UV absorbance.[5][]

Parameter Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 9:91 v/v) with buffer
Flow Rate 0.9 - 1.5 mL/min
Detection Wavelength 205 - 210 nm
Injection Volume 20 µL
Column Temperature 25 - 40°C
LC-MS/MS Method
  • Rationale: Essential for the identification and structural elucidation of unknown degradation products.[5][10] It offers high sensitivity and selectivity.

Parameter Condition
Column C18 or Phenyl-Hexyl (e.g., 2.0 x 50 mm, 3 µm)
Mobile Phase A: 0.1% Formic acid and 5 mM Ammonium Acetate in Water, B: Methanol
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Selected Reaction Monitoring (SRM)

Data Interpretation and Expected Results

The primary outcome of a forced degradation study is the generation of a degradation profile for clarithromycin under various stress conditions.

Summary of Typical Degradation

The extent of degradation will vary depending on the exact conditions used. The following table provides an overview of expected degradation patterns.

Stress Condition Typical Reagents & Conditions Expected Degradation Major Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl, 60-80°C5% - 90%[][7][12]Hydrolysis of the cladinose sugar[5][8]
Alkaline Hydrolysis 0.1 M - 1 M NaOH, 60-80°CExtensive degradation[][12]Dehydration and ring-opening products[5][10]
Oxidative 3-30% H₂O₂, RT - 40°C14% - 32%[][12]Clarithromycin N-oxide[5][]
Thermal (Solution) 80°C, 12 hoursMinimal to moderateVaries
Photolytic 1.2 million lux hoursMinimal under UV, some with daylight[]Varies
Peak Purity and Mass Balance

Peak purity analysis of the clarithromycin peak in the stressed samples should be performed using a photodiode array (PDA) detector to ensure that the peak is spectrally homogeneous and free from co-eluting degradants. Mass balance should be calculated to account for the amount of clarithromycin degraded and the amount of degradation products formed. A good mass balance (typically 95-105%) provides confidence in the analytical method's ability to detect all relevant species.

Visualizations

Experimental Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Clarithromycin Stock Solution (1 mg/mL) Working Working Solution (100 µg/mL) Stock->Working Acid Acid Hydrolysis (0.1M HCl, 80°C) Base Alkaline Hydrolysis (0.1M NaOH, 80°C) Oxidative Oxidative (3% H₂O₂, RT) Thermal Thermal (80°C) Photo Photolytic (ICH Q1B) Neutralize Neutralization/ Dilution Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-UV/MS Analysis Neutralize->HPLC Data Data Interpretation (Peak Purity, Mass Balance) HPLC->Data

Caption: Forced degradation experimental workflow for clarithromycin.

Chemical Structures

Clarithromycin_Structures cluster_clarithromycin Clarithromycin cluster_noxide Clarithromycin N-oxide Clarithromycin_Structure [Image of Clarithromycin Structure] Noxide_Structure [Image of Clarithromycin N-oxide Structure] Clarithromycin_Structure->Noxide_Structure Oxidative Stress (H₂O₂) Clarithromycin_Label C₃₈H₆₉NO₁₃ MW: 747.96 g/mol Noxide_Label C₃₈H₆₉NO₁₄ MW: 763.96 g/mol

Caption: Conversion of Clarithromycin to its N-oxide under oxidative stress.

Conclusion

Forced degradation studies are an indispensable component of the drug development process. A systematic approach, as outlined in this application note, allows for a thorough understanding of the degradation profile of clarithromycin. The identification of key degradation products, such as the N-oxide, and the establishment of their formation pathways are crucial for the development of a stable and safe pharmaceutical product. The protocols and analytical methods described herein provide a comprehensive framework for conducting these studies in a scientifically sound and regulatory-compliant manner.

References

  • Stability Indicating HPLC-ECD Method for the Analysis of Clarithromycin in Pharmaceutical Dosage Forms: Method Scaling versus Re-Validation. MDPI. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho. [Link]

  • Acid-catalyzed degradation of clarithromycin and erythromycin B: a comparative study using NMR spectroscopy. PubMed. [Link]

  • Photodegradation of Ciprofloxacin, Clarithromycin and Trimethoprim: Influence of pH and Humic Acids. PMC - NIH. [Link]

  • Degradation of Clarithromycin under simulated light and in the dark: (a) at pH 4.0. ResearchGate. [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]

  • Photodegradation of Ciprofloxacin, Clarithromycin and Trimethoprim: Influence of pH and Humic Acids. PubMed. [Link]

  • QBD APPROCH BASED DEVELOPMENT OF VALIDATED ANALYTICAL METHOD FOR ESTIMATION OF CLARITHROMYCIN BY RP-HPLC. Journal of Advanced Scientific Research. [Link]

  • LC/MS Analysis of Degradation Products of Clarithromycin. Journal of China Pharmaceutical University. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Forced degradation data for CLA following exposure to stress conditions... ResearchGate. [Link]

  • CO2 Promoting Polymorphic Transformation of Clarithromycin: Polymorph Characterization, Pathway Design, and Mechanism Study. MDPI. [Link]

  • Acid-Catalyzed Degradation of Clarithromycin and Erythromycin B: A Comparative Study Using NMR Spectroscopy. ResearchGate. [Link]

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  • Clarithromycin. PubChem - NIH. [Link]

  • Simplified method for determination of clarithromycin in human plasma using protein precipitation in a 96-well format and liquid chromatography-tandem mass spectrometry. NIH. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. Scientific & Academic Publishing. [Link]

  • Clarithromycin, trimethoprim, and penicillin and oxidative nucleic acid modifications in humans: randomised, controlled trials. NIH. [Link]

  • Results of force degradation studies clarithromycin, amoxicillin, and vonoprazan. ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • Possible mechanisms of action of clarithromycin and its clinical application as a repurposing drug for treating multiple myeloma. NIH. [Link]

  • A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. ACS Omega. [Link]

  • What is the mechanism of Clarithromycin? Patsnap Synapse. [Link]

  • Clarithromycin, trimethoprim, and penicillin and oxidative nucleic acid modifications in humans: randomised, controlled trials. FirstWord Pharma. [Link]

  • Interplay of degradation, dissolution and stabilization of clarithromycin and its amorphous solid dispersions. PubMed. [Link]

  • Clarithromycin. Wikipedia. [Link]

  • Preparation method of clarithromycin-N-oxide.
  • Stabilization mechanism of clarithromycin tablets under gastric pH conditions. PubMed. [Link]

  • Clarithromycin N-oxide. PubChem - NIH. [Link]

  • Comparison of oxidative stress induced by clarithromycin in two freshwater microalgae Raphidocelis subcapitata and Chlorella vulgaris. ResearchGate. [Link]

  • Long-term treatment of clarithromycin at a low concentration improves hydrogen peroxide-induced oxidant/antioxidant imbalance in human small airway epithelial cells by increasing Nrf2 mRNA expression. NIH. [Link]

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Application

Application Note: Quantification of Clarithromycin N-oxide for Pharmaceutical Quality Control Using a Stability-Indicating HPLC-UV Method

Abstract This application note presents a comprehensive guide for the identification and quantification of Clarithromycin N-oxide, a significant degradation product of the macrolide antibiotic Clarithromycin.[1] Ensuring...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the identification and quantification of Clarithromycin N-oxide, a significant degradation product of the macrolide antibiotic Clarithromycin.[1] Ensuring the quality, safety, and efficacy of Clarithromycin drug products necessitates vigilant monitoring of impurities.[] Clarithromycin N-oxide, a common product of oxidative stress, serves as a critical quality attribute.[1] This document provides a detailed, step-by-step protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection, suitable for routine quality control and stability studies. The causality behind experimental choices, method validation according to ICH guidelines, and interpretation of results are discussed to provide researchers, scientists, and drug development professionals with a robust framework for impurity analysis.

Introduction: The Significance of Clarithromycin N-oxide

Clarithromycin is a widely prescribed macrolide antibiotic effective against a variety of bacterial infections.[3][4] Like many pharmaceuticals, Clarithromycin can degrade during manufacturing, storage, or handling, leading to the formation of impurities.[][3] These impurities can potentially impact the therapeutic efficacy and safety of the drug product.[] Regulatory bodies such as the FDA and EMA mandate strict control over impurity levels in active pharmaceutical ingredients (APIs) and finished drug products.[3]

Clarithromycin N-oxide (Figure 1) is a principal oxidative degradation product of Clarithromycin.[1] Its presence in a drug substance or product is an indicator of stability and exposure to oxidative conditions.[1][3] The formation of N-oxides is a recognized metabolic pathway for many drugs containing tertiary nitrogen atoms and can sometimes result in metabolites with altered pharmacological or toxicological profiles.[5][6] Therefore, a validated, stability-indicating analytical method capable of accurately quantifying Clarithromycin N-oxide is paramount for ensuring the quality and safety of Clarithromycin formulations.

Figure 1. Chemical Structure of Clarithromycin N-oxide (Image of the chemical structure of Clarithromycin N-oxide would be placed here in a full document)

This application note details a robust HPLC-UV method for this purpose, grounded in established pharmacopeial principles and validated according to the International Conference on Harmonisation (ICH) guidelines.[7][8]

Principles of Analysis: HPLC for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of pharmaceutical impurities due to its high resolution, sensitivity, and reproducibility.[3][9][10] For Clarithromycin and its related substances, reversed-phase HPLC (RP-HPLC) is the most common and effective mode of separation.[10]

The method described herein utilizes a C18 stationary phase, which separates compounds based on their hydrophobicity. Clarithromycin and its impurities, including the more polar Clarithromycin N-oxide, are eluted from the column using a gradient of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The N-oxide functional group increases the polarity of the molecule, generally leading to earlier elution times compared to the parent Clarithromycin in a reversed-phase system.[11][12]

Detection is achieved using a UV detector at a low wavelength (around 205-210 nm), as Clarithromycin and its N-oxide lack a strong chromophore for detection at higher wavelengths.[1][10] While this can sometimes lead to interference, a well-developed method with appropriate specificity ensures reliable quantification.[10]

Experimental Protocols

Materials and Reagents
  • Clarithromycin Reference Standard (USP or EP grade)

  • Clarithromycin N-oxide Reference Standard[13][14][15][16]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (or other suitable buffer salt, analytical grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3% w/v)

Instrumentation and Chromatographic Conditions

The following table summarizes the recommended HPLC setup. These parameters may be adjusted to suit the specific instrument and column used, but any changes would require re-validation.

ParameterRecommended Setting
HPLC System A gradient-capable HPLC system with a UV detector.
Column C18, 4.6 mm x 150 mm, 5 µm particle size (e.g., packing L1 as per USP).[17]
Column Temperature 40 °C[]
Mobile Phase A Aqueous buffer (e.g., Potassium dihydrogen phosphate, pH adjusted).
Mobile Phase B Acetonitrile or Methanol.
Gradient Elution A typical gradient might start with a higher percentage of Mobile Phase A, gradually increasing Mobile Phase B to elute all compounds. An example gradient is provided in the European Pharmacopoeia monograph for Clarithromycin.[]
Flow Rate 1.0 mL/min[17]
Detection Wavelength 205 nm or 210 nm[1][17]
Injection Volume 20 µL
Run Time Sufficient to allow for the elution of Clarithromycin and all known impurities.
Preparation of Solutions
  • Standard Stock Solution (Clarithromycin): Accurately weigh and dissolve about 25 mg of Clarithromycin RS in a suitable solvent (e.g., methanol or acetonitrile) in a 25 mL volumetric flask. Dilute to volume.

  • Standard Stock Solution (Clarithromycin N-oxide): Accurately weigh and dissolve about 5 mg of Clarithromycin N-oxide RS in the same solvent in a 50 mL volumetric flask. Dilute to volume. This provides a stock solution of approximately 100 µg/mL.

  • Working Standard Solution: Prepare a solution containing a known concentration of Clarithromycin N-oxide (e.g., 1.0 µg/mL, corresponding to a 0.1% impurity level relative to a 1 mg/mL sample solution) by diluting the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh and dissolve the Clarithromycin API or powdered tablets to achieve a final concentration of 1.0 mg/mL in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of Clarithromycin N-oxide.

Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solutions (Clarithromycin & N-oxide) HPLC_System Equilibrate HPLC System Prep_Standard->HPLC_System Prep_Sample Prepare Sample Solution (API or Drug Product) Prep_Sample->HPLC_System Inject_Standard Inject Standard Solution HPLC_System->Inject_Standard Inject_Sample Inject Sample Solution Inject_Standard->Inject_Sample Integrate Integrate Chromatograms Inject_Sample->Integrate Calculate Calculate N-oxide Content Integrate->Calculate Report Generate Report Calculate->Report

A high-level workflow for the QC analysis of Clarithromycin N-oxide.

Method Validation: Ensuring Trustworthy Results

A crucial aspect of any analytical method used in a regulated environment is its validation.[18][19][20] The method must be demonstrated to be suitable for its intended purpose through a series of experiments as defined by ICH Q2(R1) guidelines.[8]

Specificity (Forced Degradation)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][8] Forced degradation studies are the cornerstone of establishing specificity for a stability-indicating method.

Protocol for Forced Degradation:

  • Preparation: Prepare a solution of Clarithromycin at a concentration of approximately 1 mg/mL.[1]

  • Stress Conditions: Expose aliquots of this solution to the following conditions:

    • Acid Hydrolysis: Mix with an equal volume of 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2-4 hours).[1][21] Clarithromycin is known to be highly sensitive to acid.[22]

    • Base Hydrolysis: Mix with an equal volume of 0.1 M NaOH and heat at 60-80°C.[1][21]

    • Oxidative Degradation: Mix with an equal volume of 3.0% H₂O₂ and keep at room temperature.[][21] This condition is expected to be the primary generator of Clarithromycin N-oxide.[1]

    • Thermal Degradation: Heat the solution at 70°C.[]

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) or daylight.[]

  • Analysis: After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration. Analyze by HPLC along with an unstressed control sample.

  • Evaluation: The method is considered specific if the peak for Clarithromycin N-oxide is well-resolved from the main Clarithromycin peak and other degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm that the analyte peak is spectrally homogeneous.

Validation Parameters

The following table outlines the key validation parameters and their typical acceptance criteria for an impurity quantification method.

ParameterObjectiveTypical Acceptance Criteria
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be precise, accurate, and linear.From the Limit of Quantitation (LOQ) to 120% of the specification limit for the impurity.
Accuracy The closeness of test results to the true value. Assessed by recovery studies on spiked samples.Recovery typically between 80-120% over the specified range.
Precision The degree of scatter between a series of measurements. Includes Repeatability and Intermediate Precision.Relative Standard Deviation (RSD) should be within an appropriate limit (e.g., ≤ 10% at the LOQ).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Typically determined by signal-to-noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined by S/N of 10:1 and confirmed by demonstrating acceptable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant impact on resolution or quantification when parameters like pH, flow rate, or column temperature are slightly varied.

Data Analysis and Interpretation

The amount of Clarithromycin N-oxide in a sample is calculated by comparing the peak area of the N-oxide in the sample chromatogram to the peak area of the N-oxide in the standard chromatogram.

Calculation:

% Clarithromycin N-oxide = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

Where:

  • Area_Sample = Peak area of Clarithromycin N-oxide in the sample solution.

  • Area_Standard = Peak area of Clarithromycin N-oxide in the standard solution.

  • Conc_Standard = Concentration of Clarithromycin N-oxide in the standard solution.

  • Conc_Sample = Concentration of Clarithromycin in the sample solution.

The result should be reported and compared against the specification limit set for Clarithromycin N-oxide in the drug product monograph.

Conclusion

The control of impurities is a non-negotiable aspect of pharmaceutical quality control. Clarithromycin N-oxide, as a known oxidative degradant, must be monitored to ensure the stability and safety of Clarithromycin products. The stability-indicating HPLC-UV method detailed in this application note provides a reliable, robust, and validated protocol for this purpose. By understanding the scientific principles behind the methodology and adhering to rigorous validation practices, laboratories can ensure the generation of trustworthy data that meets global regulatory expectations.

References

  • Zhang X., et al. (2017). A stability-indicating HPLC method for the separation of clarithromycin and related substances in bulk samples. Journal of Separation Science, 24(10-11): 849-855. Available at: [Link]

  • Veeprho. (n.d.). Clarithromycin Impurities and Related Compound. Available at: [Link]

  • Walash, M. I., et al. (2015). Stability Indicating HPLC-ECD Method for the Analysis of Clarithromycin in Pharmaceutical Dosage Forms: Method Scaling versus Re-Validation. Molecules, 20(9), 16836-16852. Available at: [Link]

  • MySkinRecipes. (n.d.). Clarithromycin N-oxide. Available at: [Link]

  • International Conference on Harmonisation. (2014). Validation of Impurity Methods, Part II. LCGC North America. Available at: [Link]

  • Ye, Y., et al. (2021). Formulation and Stability of a 1% Clarithromycin-Based Topical Skin Cream: A New Option to Treat Buruli Ulcers?. Pharmaceuticals, 14(11), 1109. Available at: [Link]

  • SynZeal. (n.d.). Clarithromycin Impurities. Available at: [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]

  • Biradar, S., et al. (2023). QBD APPROCH BASED DEVELOPMENT OF VALIDATED ANALYTICAL METHOD FOR ESTIMATION OF CLARITHROMYCIN BY RP-HPLC. Journal of Advanced Scientific Research, 14(01), 15-24. Available at: [Link]

  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available at: [Link]

  • Pharmaffiliates. (2019). Clarithromycin Impurity Reference Standards. Available at: [Link]

  • Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. Available at: [Link]

  • Bickel, M. H. (1969). The role of nitrogen oxidation in the excretion of drugs and foreign compounds. Xenobiotica, 1(3), 313-353. Available at: [Link]

  • Al-Awaida, W., et al. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 64(19), 14163-14205. Available at: [Link]

  • Sharma, A., & Sharma, R. (2021). Analytical method validation: A brief review. Journal of Pharmaceutical and Biomedical Analysis, 200, 114078. Available at: [Link]

  • European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Al-Awaida, W., et al. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Medicinal Chemistry Letters, 12(10), 1541-1545. Available at: [Link]

  • Al-Talla, Z., et al. (2021). Method Development of Clarithromycin by Chromophore Addition through Chemical Derivatization. Current Pharmaceutical Analysis, 17(6), 822-828. Available at: [Link]

  • Rao, J. V. L. N. S., et al. (2007). Simple Spectrophotometric Methods for Determination of Clarithromycin in Pure State and Tablets. Asian Journal of Chemistry, 19(2), 1533. Available at: [Link]

  • Google Patents. (n.d.). CN103172686B - Preparation method of clarithromycin-N-oxide.
  • Abrahem, S. A., et al. (2020). Various analytical methods for the determination of clarithromycin- A review. International Journal of Research in Engineering and Innovation, 4(1), 56-59. Available at: [Link]

  • Bahrami, G., & Mirzaeei, S. (2004). Simplified method for determination of clarithromycin in human plasma using protein precipitation in a 96-well format and liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 805(2), 337-341. Available at: [Link]

  • United States Pharmacopeia. (2010). Clarithromycin Tablets. USP-NF. Available at: [Link]

  • Wrona, M., et al. (2015). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry, 22(24), 2814-2831. Available at: [Link]

  • Al-Talla, Z., et al. (2021). Method Development of Clarithromycin by Chromophore Addition through Chemical Derivatization. An-Najah Staff. Available at: [Link]

  • Chaudhari, K., et al. (2023). A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. Organic Process Research & Development, 27(4), 698-705. Available at: [Link]

  • Suneetha, A., & Rao, G. (2018). Derivative spectrophotometric method for the determination of clarithromycin in pharmaceutical formulation and application to in-vitro dissolution. Journal of Applied Pharmaceutical Science, 8(3), 114-120. Available at: [Link]

  • ResearchGate. (2021). Synthesis and Characterization of Clarithromycin-Graphene Oxide for Antibacterial Drug Delivery. Available at: [Link]

  • Seshagiriao, J. V. L. N., et al. (2000). A NEW SPECTROPHOTOMETRIC METHOD FOR DETERMINATION OF CLARITHROMYCIN IN TABLETS. Indian Journal of Pharmaceutical Sciences, 62(3), 225-226. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Clarithromycin N-oxide. PubChem Compound Database. Available at: [Link]

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Method

Application Notes &amp; Protocols: Preparation of Clarithromycin N-oxide for Research Applications

Abstract This document provides a comprehensive guide for the synthesis, purification, and characterization of Clarithromycin N-oxide, a primary metabolite of the macrolide antibiotic Clarithromycin.[1][2][3] The protoco...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of Clarithromycin N-oxide, a primary metabolite of the macrolide antibiotic Clarithromycin.[1][2][3] The protocols detailed herein are designed for research and development purposes, serving as a reference standard for metabolic studies, impurity profiling, and pharmacokinetic analysis.[4][5] We will explore two effective oxidation methods, one employing meta-chloroperoxybenzoic acid (m-CPBA) and an alternative using hydrogen peroxide (H₂O₂), explaining the chemical principles, safety precautions, and validation techniques required for producing a high-purity final product.

Introduction and Scientific Background

Clarithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin, widely used to treat various bacterial infections.[1] In vivo, Clarithromycin is extensively metabolized in the liver, with one of the key transformation products being Clarithromycin N-oxide.[1] This metabolite is formed through the oxidation of the tertiary amine on the D-desosamine sugar moiety.[6][7]

The availability of pure Clarithromycin N-oxide is crucial for several areas of pharmaceutical research:

  • Metabolic Studies: It serves as a reference standard to identify and quantify metabolites in biological samples like plasma and urine.[4]

  • Pharmacokinetic (PK) Analysis: Understanding the formation and clearance of this metabolite is essential for characterizing the drug's overall PK profile.[4]

  • Impurity Profiling: Clarithromycin N-oxide can be present as an impurity in the bulk drug substance or formulated product, making its synthesis necessary for analytical method development and quality control.[3][]

This guide provides the necessary technical details to empower researchers to confidently synthesize and validate this critical compound.

Chemical Principle: N-Oxidation of Tertiary Amines

The core of this synthesis is the oxidation of the tertiary dimethylamino group on the desosamine sugar of Clarithromycin. This reaction involves the transfer of an oxygen atom from an oxidizing agent to the electron-rich nitrogen atom, forming a coordinate covalent bond (N⁺–O⁻).[9]

Two common and effective oxidizing agents for this transformation are peroxyacids, like meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide (H₂O₂).[6][7][10]

  • m-CPBA Mechanism: The reaction with m-CPBA is an electrophilic attack by the peroxyacid on the amine.[7] It is a concerted, efficient reaction often carried out in chlorinated solvents. The byproduct, meta-chlorobenzoic acid, is easily removed during workup.

  • H₂O₂ Mechanism: Hydrogen peroxide serves as a greener and less hazardous oxidizing agent. The reaction may require controlled temperature and pH conditions to proceed efficiently and minimize side reactions. A patented method highlights a stepwise addition of H₂O₂ to improve the conversion rate and final product purity.[11]

N-Oxidation of Clarithromycin Figure 1: General Reaction Scheme for N-Oxidation cluster_reactants Reactants cluster_products Products Clarithromycin Clarithromycin (Tertiary Amine) Product Clarithromycin N-oxide Clarithromycin->Product Oxidation Oxidant Oxidizing Agent (e.g., m-CPBA or H₂O₂) Oxidant->Product Byproduct Byproduct (e.g., m-Chlorobenzoic Acid or H₂O)

Caption: General reaction for the oxidation of Clarithromycin's tertiary amine.

Mandatory Safety Precautions

Both protocols involve hazardous materials. Adherence to strict safety protocols is non-negotiable.

3.1. Reagent-Specific Hazards:

  • meta-Chloroperoxybenzoic Acid (m-CPBA):

    • Oxidizer & Fire Risk: m-CPBA is a strong oxidizing agent that can cause fire or explosion upon contact with combustible materials.[6] Do not store near flammable substances.[12][13]

    • Shock Sensitive: Pure m-CPBA can be shock-sensitive.[7] It is commercially supplied with water and m-chlorobenzoic acid to improve stability.[10] Avoid grinding or subjecting the dry material to impact.

    • Corrosive: Causes severe skin and eye irritation or burns.[13][14]

  • Hydrogen Peroxide (H₂O₂):

    • Strong Oxidizer: Concentrated solutions are strong oxidizers.

    • Irritant: Can cause irritation to the skin, eyes, and respiratory tract.

  • Solvents (Dichloromethane, Acetonitrile):

    • Volatile and Toxic: Use only within a certified chemical fume hood.[12][15] Avoid inhalation of vapors and skin contact.

3.2. Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.[13]

  • Hand Protection: Wear nitrile gloves.[15]

  • Body Protection: A lab coat or apron must be worn.[15]

3.3. Engineering Controls & Emergency Procedures:

  • Chemical Fume Hood: All handling of m-CPBA and volatile solvents must be performed in a chemical fume hood.[12][16]

  • Spill Management: Have appropriate spill kits ready. For solid peroxide spills, keep the material wet with an inert solvent and absorb with non-combustible materials like sand or vermiculite.[15]

  • Emergency Facilities: An eyewash station and safety shower must be readily accessible.[13]

Experimental Protocols

4.1. Materials and Equipment

  • Reagents: Clarithromycin (≥98%), meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%), Hydrogen peroxide (10% solution), Dichloromethane (DCM), Acetonitrile, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.

  • Equipment: Round-bottom flasks, magnetic stirrer and stir bars, separatory funnel, rotary evaporator, column chromatography setup (silica gel), thin-layer chromatography (TLC) plates, standard laboratory glassware.

4.2. Protocol A: Synthesis using m-CPBA

This protocol is adapted from standard organic synthesis procedures for N-oxidation of tertiary amines.[6][7]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve Clarithromycin (1.0 eq) in dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice bath. This is critical to control the reaction's exothermicity.

  • Oxidant Addition: Slowly add a solution of m-CPBA (1.1 eq) in DCM to the cooled Clarithromycin solution over 30 minutes. The slow addition prevents a rapid temperature increase.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The product, Clarithromycin N-oxide, will have a different Rf value than the starting material.

  • Quenching: Once the reaction is complete, quench the excess m-CPBA by washing the organic layer with a saturated sodium bicarbonate solution.

  • Work-up: Separate the organic layer. Wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

**4.3. Protocol B: Synthesis using Hydrogen Peroxide (H₂O₂) **

This protocol is based on a patented method designed for high purity and yield.[11]

Step-by-Step Methodology:

  • Dissolution: Mix Clarithromycin (0.015 mol) with 500 mL of a 50% aqueous acetonitrile solution. Stir at 80-100°C until fully dissolved.[11]

  • Reaction Initiation: Cool the solution to 50-60°C. Add 40 mL of a 10% hydrogen peroxide solution and let it react for 2 hours.[11]

  • Stepwise Addition: After the initial 2 hours, add another 80 mL of 10% hydrogen peroxide solution and react for an additional 2 hours. Repeat this step one more time. This staged addition helps control the reaction and maximize conversion while minimizing byproducts.[11]

  • Solvent Removal: After the final reaction period, evaporate the reaction solution to dryness using a water bath (up to 100°C) to remove the solvent and any residual H₂O₂.[11]

  • Purification: The resulting residue is the crude Clarithromycin N-oxide, which can then be purified.

4.4. Purification Protocol: Recrystallization

For the product obtained from Protocol B, recrystallization is an effective purification method.[11]

  • Solvent Selection: Dissolve the crude residue in a minimal amount of a suitable solvent, such as water or 50% acetonitrile, with gentle heating.[11]

  • Cooling: Slowly cool the solution to room temperature, then further cool in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum. The patent reports achieving a purity of 99.2% with a yield of 88.5% using this method.[11]

Characterization and Data

To confirm the identity and purity of the synthesized Clarithromycin N-oxide, several analytical techniques should be employed.

Property Expected Value / Observation Source(s)
Molecular Formula C₃₈H₆₉NO₁₄[2][4][11]
Molecular Weight 763.95 g/mol (or approx. 764.0 g/mol )[2][4][11]
CAS Number 118074-07-0[2][3][4]
Purity (HPLC) >99% (after purification)[11]
Storage 2-8°C or -20°C for long-term stability[4][5]
Appearance White powder/solid[16]

Standard characterization data including ¹H-NMR, Mass Spectrometry (MS), and HPLC should be acquired and compared with reference standards or literature data to confirm the structure and purity.[17]

Workflow Visualization

The following diagram illustrates the complete process from synthesis to final product validation.

Synthesis_Workflow Figure 2: Experimental Workflow start Start: Clarithromycin dissolve 1. Dissolution (DCM or Acetonitrile/H₂O) start->dissolve reaction 2. Oxidation Reaction (Add m-CPBA or H₂O₂) dissolve->reaction workup 3. Work-up / Quenching (Base Wash / Evaporation) reaction->workup purify 4. Purification (Recrystallization or Chromatography) workup->purify characterize 5. Characterization (HPLC, NMR, MS) purify->characterize product End: Pure Clarithromycin N-oxide characterize->product

Caption: A high-level overview of the synthesis and validation process.

References

  • (3-Chloroperbenzoic Acid) MSDS CAS. (n.d.). Oxford Lab Fine Chem. Retrieved January 16, 2026, from [Link]

  • Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017, May 25). UCLA Chemistry. Retrieved January 16, 2026, from [Link]

  • m-CPBA Technical Data Sheet. (n.d.). Acros Organics. Retrieved January 16, 2026, from [Link]

  • Material Safety Data Sheet - Cole-Parmer. (n.d.). Cole-Parmer. Retrieved January 16, 2026, from [Link]

  • CN103172686B - Preparation method of clarithromycin-N-oxide. (n.d.). Google Patents.
  • Chaudhari, K., et al. (2023). A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. ACS Omega. Retrieved January 16, 2026, from [Link]

  • Clarithromycin. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • meta-Chloroperoxybenzoic acid. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Lyakin, O. Y., et al. (2022). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. MDPI. Retrieved January 16, 2026, from [Link]

  • Clarithromycin N-oxide. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • WO/2001/038340 METHOD OF PREPARING CLARITHROMYCIN. (n.d.). WIPO Patentscope. Retrieved January 16, 2026, from [Link]

  • Vincentsia, V., et al. (2021). Synthesis and Characterization of Clarithromycin-Graphene Oxide for Antibacterial Drug Delivery. ResearchGate. Retrieved January 16, 2026, from [Link]

  • Clarithromycin N-oxide. (n.d.). MySkinRecipes. Retrieved January 16, 2026, from [Link]

  • US20090054634A1 - Process for the preparation of clarithromycin. (n.d.). Google Patents.
  • m-CHLOROPERBENZOIC ACID. (n.d.). Erowid. Retrieved January 16, 2026, from [Link]

  • 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • Chaudhari, K., et al. (2023). A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. ACS Omega. Retrieved January 16, 2026, from [Link]

  • KR100571009B1 - Purification Method of Clarisomycin. (n.d.). Google Patents.
  • m-CPBA (meta-chloroperoxybenzoic acid). (2025, December 12). Master Organic Chemistry. Retrieved January 16, 2026, from [Link]

  • Petrera, M., & Ritter, T. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed Central. Retrieved January 16, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Clarithromycin N-oxide Synthesis and Purification

Welcome to the technical support center for Clarithromycin N-oxide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and purifying...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Clarithromycin N-oxide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and purifying this key metabolite and reference standard. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to address the specific challenges you may encounter.

Clarithromycin N-oxide is the primary urinary metabolite of the macrolide antibiotic Clarithromycin.[1][2] Its synthesis is a critical step for various applications, including metabolic studies, pharmacokinetic analysis, and its use as an impurity reference standard in quality control.[3] The core challenge lies in the selective oxidation of the tertiary amine on the desosamine sugar moiety without affecting other sensitive functional groups on the complex macrolide structure. This guide provides a systematic approach to the synthesis, purification, and troubleshooting of this nuanced process.

Section 1: The Synthesis Pathway - Controlled N-Oxidation

The conversion of Clarithromycin to its N-oxide derivative involves the selective oxidation of the dimethylamino group on the C-3' position of the desosamine sugar. The macrolide ring contains numerous hydroxyl groups and other potentially reactive sites, making reaction control a paramount concern.

Core Mechanism: Amine Oxidation

The reaction involves the donation of a lone pair of electrons from the nitrogen atom to an oxygen atom from an oxidizing agent, forming a new N-O bond.

G cluster_0 Chemical Transformation Clarithromycin Clarithromycin (Tertiary Amine on Desosamine) N_Oxide Clarithromycin N-oxide Clarithromycin->N_Oxide Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->N_Oxide Byproduct Oxidant Byproduct (e.g., H₂O) Oxidant->Byproduct G cluster_LowYield Troubleshooting Low Yield cluster_Impurity Troubleshooting Impurities Start Problem Observed LowYield Q: Low or Incomplete Conversion? Start->LowYield Impurity Q: Multiple Spots on TLC/HPLC? Start->Impurity Temp Check Temperature: Is it consistently 50-60°C? LowYield->Temp OverOx Cause: Over-oxidation? Solution: Verify stepwise addition and H₂O₂ concentration. Impurity->OverOx Oxidant Check Oxidant: Is H₂O₂ solution fresh? Was enough added? Temp->Oxidant Time Check Reaction Time: Has it run for the full duration? Oxidant->Time Degradation Cause: Acidic Degradation? Clarithromycin is acid-labile. Solution: Ensure pH is not acidic. OverOx->Degradation StartMat Cause: Impure Starting Material? Solution: Verify purity of Clarithromycin starting material. Degradation->StartMat

Sources

Optimization

Technical Support Center: Optimizing HPLC Resolution of Clarithromycin N-oxide from its Isomers

Welcome to the technical support center for the chromatographic analysis of Clarithromycin. This guide is designed for researchers, scientists, and drug development professionals who are facing the specific challenge of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of Clarithromycin. This guide is designed for researchers, scientists, and drug development professionals who are facing the specific challenge of separating Clarithromycin N-oxide from its structurally similar isomers. Here, we will delve into the underlying principles of separation science and provide actionable troubleshooting advice to help you achieve baseline resolution and robust analytical results.

The Challenge: Understanding the Molecules

Clarithromycin is a macrolide antibiotic that can form various related substances, including its N-oxide metabolite and other process-related isomers.[1][2] The Clarithromycin N-oxide is a urinary metabolite of the parent drug.[2][3] The structural similarity between these compounds—often differing by only the orientation of a single functional group or the location of an oxygen atom—presents a significant chromatographic challenge. Achieving adequate resolution is critical for accurate quantification in stability studies, impurity profiling, and pharmacokinetic analysis.

Physicochemical Properties

To effectively separate these compounds, it is crucial to understand their physicochemical properties, which directly influence their behavior in a reversed-phase HPLC system.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKaXLogP3
Clarithromycin C38H69NO13747.958.76[4][5]3.16
Clarithromycin N-oxide C38H69NO14763.95Not available3.2[2][6]

Data sourced from PubChem and other cited literature.[2][4][5][6]

The basic nature of the tertiary amine in Clarithromycin (pKa ≈ 8.76) means that the ionization state of the molecule is highly dependent on the mobile phase pH.[1][4][5] This property is the most powerful tool for manipulating retention and selectivity.[7][8][9]

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate Clarithromycin N-oxide from its isomers?

The primary difficulty lies in their structural similarity. HPLC separation, particularly in reversed-phase mode, relies on differences in hydrophobicity and interaction with the stationary phase. When molecules are nearly identical, these differences are minimal, leading to co-elution or poor resolution. The N-oxide is slightly more polar than the parent compound, but this difference alone may not be sufficient for baseline separation without careful method optimization.

Q2: What is the most critical parameter for improving resolution in this case?

Mobile phase pH is paramount. The retention of ionizable compounds like Clarithromycin is extremely sensitive to pH.[8][9] By adjusting the pH of the mobile phase, you can change the ionization state of the tertiary amine group on the molecule.[8][10]

  • At a pH well below the pKa (e.g., pH 3-4) , the amine will be fully protonated (positively charged). This increases the molecule's polarity, leading to earlier elution times.

  • At a pH near the pKa , both the ionized and non-ionized forms of the molecule will exist in solution, which can lead to severe peak broadening or splitting.[7][11] It is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa.[8]

  • At a pH above the pKa (e.g., pH 9-10) , the amine will be in its neutral, non-ionized form, making it more hydrophobic and thus more strongly retained on a C18 column.[8]

Manipulating the pH can subtly alter the charge and conformation of each isomer differently, creating differential retention and improving selectivity.[7][11]

Q3: Which HPLC column should I start with?

A high-purity, end-capped C18 (ODS) column is the most common and effective choice for separating Clarithromycin and its related substances.[1]

  • Particle Size: Start with a 3 µm or 5 µm particle size for standard HPLC systems. Smaller particles (< 2 µm) can provide higher efficiency but require a UHPLC system capable of handling higher backpressures.[12]

  • Pore Size: A pore size of 100-120 Å is ideal for small molecules like Clarithromycin (MW < 2000 Da).

  • Specialty Phases: If resolution on a standard C18 is insufficient, consider columns with alternative selectivities. A Phenyl-Hexyl phase can offer different selectivity due to π-π interactions with the aromatic rings of the analytes. For more polar compounds, an AQ-C18 or other aqueous-stable phase can provide better retention and peak shape, especially with highly aqueous mobile phases.[13]

Q4: What are the recommended starting mobile phase conditions?

A good starting point for method development is a gradient elution using a buffered aqueous phase and an organic modifier.

  • Mobile Phase A (Aqueous): 25-50 mM Potassium Dihydrogen Phosphate buffer. Prepare the buffer and adjust the pH accurately before adding the organic solvent.[9] A common starting pH range is between 4.0 and 6.8.[1]

  • Mobile Phase B (Organic): Acetonitrile is the most common organic modifier. Methanol can also be used and will provide different selectivity.

  • Gradient: A shallow gradient (e.g., 30% to 60% Acetonitrile over 30 minutes) is often a good starting point to screen for the elution of all related substances.

  • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.

  • Temperature: Start at an ambient or slightly elevated temperature (e.g., 30-40 °C) to ensure reproducibility and improve peak shape by reducing mobile phase viscosity.[14]

Q5: My peak shapes are poor (tailing). What is the cause and how can I fix it?

Peak tailing for basic compounds like Clarithromycin is often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase.[9]

  • Use a Modern, End-Capped Column: High-purity silica columns with proprietary end-capping significantly reduce the number of available silanols.

  • Work at Low pH: At low pH (e.g., pH < 4), most silanol groups are protonated and neutral, minimizing the ion-exchange interaction that causes tailing.[9]

  • Add a Competing Base: Adding a small amount of an amine modifier like Triethylamine (TEA) to the mobile phase (e.g., 0.1%) can mask the active silanol sites and improve peak shape. However, be aware that TEA can suppress ionization in mass spectrometry.

  • Check for Column Overload: Injecting too much sample can lead to peak fronting or tailing.[14] Try reducing the injection volume or sample concentration.[14][15]

Troubleshooting Guide for Poor Resolution

This section provides a systematic approach to resolving the most common issue: insufficient separation between Clarithromycin N-oxide and a closely eluting isomer.

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution (Rs < 1.5) 1. Suboptimal Mobile Phase pH: The ionization states of the isomers are too similar under the current conditions.Systematically vary the pH. Prepare mobile phases at different pH values (e.g., 3.0, 4.5, 6.0, 7.5). A small change in pH can dramatically alter selectivity.[7][11] Ensure your column is stable at the chosen pH.[10]
2. Incorrect Organic Modifier Percentage: The elution strength is too high or too low, compressing the peaks together.Optimize the gradient slope. If peaks are eluting very early, make the gradient shallower. If they elute late, make it steeper. For isocratic methods, carefully adjust the percentage of organic modifier in 0.5-1% increments.
3. Insufficient Column Efficiency: The column may be old, contaminated, or the particle size may be too large.Check system suitability. Inject a standard to verify the column's theoretical plates and peak symmetry. If performance is poor, try flushing the column or replace it. Consider a column with smaller particles if your system allows.[12]
4. Suboptimal Temperature: Temperature can affect selectivity.[16]Evaluate different column temperatures. Try running the analysis at 25°C, 35°C, and 45°C. Lower temperatures often increase retention and can improve resolution, while higher temperatures can sometimes change elution order.[14]
5. Wrong Stationary Phase Chemistry: The C18 phase may not be providing enough differential interaction.Switch column selectivity. Try a Phenyl-Hexyl or an embedded polar group (polar-endcapped) column to introduce different separation mechanisms beyond simple hydrophobicity.

Experimental Protocols

Protocol 1: Systematic pH Screening for Method Development

This protocol outlines a systematic approach to finding the optimal mobile phase pH for separating Clarithromycin N-oxide from its isomers.

  • Preparation of Buffers:

    • Prepare three separate 50 mM potassium dihydrogen phosphate aqueous solutions.

    • Adjust the pH of each solution to 3.0, 5.0, and 7.0, respectively, using phosphoric acid or potassium hydroxide. Note: Always measure and adjust the pH of the aqueous buffer before mixing with the organic modifier.[9]

  • HPLC Setup:

    • Column: High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase A: Your prepared buffer (pH 3.0, 5.0, or 7.0).

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 35 °C.

    • Detection: UV at 210 nm.[17][18]

    • Injection Volume: 10 µL.

  • Execution:

    • Equilibrate the system thoroughly with the first mobile phase condition (e.g., starting with pH 3.0 buffer).

    • Perform a scouting gradient run (e.g., 10-70% B over 30 minutes) with your sample containing Clarithromycin and its related substances.

    • Repeat the scouting gradient for the pH 5.0 and pH 7.0 buffers, ensuring the column is fully equilibrated between each run.

  • Analysis:

    • Compare the three chromatograms. Observe the changes in retention time and, most importantly, the selectivity (the spacing between the peaks of interest).

    • Identify the pH condition that provides the best separation. This pH will be the starting point for further optimization of the gradient slope or isocratic percentage.

Diagram: Troubleshooting Workflow for Poor Resolution

The following diagram illustrates a logical decision-making process for addressing poor peak resolution.

Troubleshooting_Workflow Start Poor Resolution (Rs < 1.5) Check_pH Is Mobile Phase pH Optimized? Start->Check_pH Adjust_pH Perform pH Screening (e.g., pH 3.0 to 7.5) Check_pH->Adjust_pH No Check_Gradient Is Gradient Slope Optimized? Check_pH->Check_Gradient Yes Adjust_pH->Check_Gradient Adjust_Gradient Make Gradient Shallower (Decrease %B/min) Check_Gradient->Adjust_Gradient No Check_Column Is Column Performance Adequate? Check_Gradient->Check_Column Yes Adjust_Gradient->Check_Column Replace_Column Check System Suitability. Flush or Replace Column. Check_Column->Replace_Column No Change_Selectivity Try Alternative Stationary Phase (e.g., Phenyl-Hexyl) Check_Column->Change_Selectivity Yes Replace_Column->Change_Selectivity End Resolution Achieved (Rs >= 1.5) Change_Selectivity->End

Caption: A systematic workflow for troubleshooting poor HPLC resolution.

References

  • The Importance of Mobile Phase pH in Chromatographic Separations. Link

  • Exploring the Role of pH in HPLC Separation - Moravek. Link

  • Quantification of three macrolide antibiotics in pharmaceutical lots by HPLC: Development, validation and application to a simultaneous separation - ResearchGate. Link

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Link

  • Waters Column Selection Guide for Polar Compounds. Link

  • Clarithromycin N-oxide | C38H69NO14 | CID 11320230 - PubChem. Link

  • Choosing the Right HPLC Column: A Complete Guide - Phenomenex. Link

  • Control pH During Method Development for Better Chromatography - Agilent. Link

  • HPLC Troubleshooting Guide - Sigma-Aldrich. Link

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. Link

  • 3 Ideal Columns for Analyzing Polar Compounds | YMC America. Link

  • HPLC Troubleshooting Guide - SCION Instruments. Link

  • HPLC Column Selection Guide - Aurora Pro Scientific. Link

  • HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. Link

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. Link

  • Troubleshooting Your HPLC Chromatogram - Selectivity, Resolution, and Baseline Issues. Link

  • Quantification of three macrolide antibiotics in pharmaceutical lots by HPLC: Development, validation and application to a simultaneous separation | British Journal of Pharmacy. Link

  • Application Notes and Protocols for the HPLC Analysis of Macrolide Antibiotics - Benchchem. Link

  • Development of an HPLC method for the simultaneous determination of azithromycin, clarithromycin, and erythromycin in wastewater - PMC. Link

  • Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru. Link

  • Quantitative determination of the macrolide antibiotics erythromycin, roxithromycin, azithromycin and clarithromycin in human serum by high-performance liquid chromatography - PubMed. Link

  • Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin - PubMed. Link

  • Clarithromycin | C38H69NO13 | CID 84029 - PubChem. Link

  • Physicochemical Properties and Stability in the Acidic Solution of a New Macrolide Antibiotic, Clarithromycin, in Comparison with Erthyomycin - J-Stage. Link

  • A Sensitive Liquid Chromatographic Method for the Analysis of Clarithromycin with Pre-Column Derivatization. Link

  • Clarithromycin n-oxide (C38H69NO14) - PubChemLite. Link

  • Clarithromycin N-oxide - CAS-Number 118074-07-0 - Chemodex. Link

  • Clarithromycin Laurate Salt: Physicochemical Properties and Pharmacokinetics after Oral Administration in Humans | Request PDF - ResearchGate. Link

  • improving the separation of Clarithromycin from related impurities - Benchchem. Link

  • clarithromycin | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. Link

  • 118074-07-0, Clarithromycin Impurity Q (10 mg) (N-oxide clarithromycin) Formula - ECHEMI. Link

  • Rapid High Performance Liquid Chromatographic Method for Determination of Clarithromycin in Human Plasma Using Amperometric Detection - NIH. Link

  • Clarithromycin N-Oxide | CAS 118074-07-0 | LGC Standards. Link

  • Impurity profiling of clarithromycin using high-performance liquid chromatography with ultraviolet detection | Semantic Scholar. Link

  • A stability-indicating HPLC method for the separation of clarithromycin and related substances in bulk samples | Request PDF - ResearchGate. Link

Sources

Troubleshooting

Technical Support Center: Stability of Clarithromycin N-oxide in Analytical Solutions

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked question...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of Clarithromycin N-oxide in analytical solutions. Our goal is to equip you with the scientific understanding and practical guidance necessary to navigate the challenges of handling this specific impurity during your analytical experiments.

Introduction to Clarithromycin N-oxide

Clarithromycin, a widely used macrolide antibiotic, is susceptible to degradation under various conditions. One of its primary oxidative degradation products is Clarithromycin N-oxide.[1] The formation of this N-oxide occurs at the dimethylamino group on the desosamine sugar moiety of the clarithromycin molecule.[2][3] As a known impurity and metabolite, understanding the stability of Clarithromycin N-oxide is critical for the development of robust, stability-indicating analytical methods and for ensuring the quality and safety of clarithromycin-containing pharmaceutical products.

This guide will delve into the factors affecting the stability of Clarithromycin N-oxide, provide protocols for its handling and analysis, and offer solutions to common problems encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is Clarithromycin N-oxide typically formed?

Clarithromycin N-oxide is primarily formed under oxidative stress.[1] This can occur during forced degradation studies when clarithromycin is exposed to oxidizing agents such as hydrogen peroxide or ozone.[2][3][4] The formation of the N-oxide is a result of the oxidation of the tertiary amine on the desosamine sugar.[2][3]

Q2: How stable is Clarithromycin N-oxide in typical analytical solvents?

While specific quantitative stability data for isolated Clarithromycin N-oxide in various analytical solvents is not extensively available in published literature, some general stability considerations can be inferred. Amine oxides are highly polar molecules and are generally soluble in polar solvents.[5] For analytical purposes, solutions are often prepared in solvents like acetonitrile or methanol. The stability in these solvents can be influenced by trace impurities, temperature, and light exposure. For short-term use, storing solutions in a refrigerator and protecting them from light is a recommended practice.

Q3: What is the expected stability of Clarithromycin N-oxide at different pH values?

The stability of Clarithromycin N-oxide is expected to be pH-dependent. Amine oxides are weak bases and can be protonated at acidic pH.[5] While detailed studies on Clarithromycin N-oxide are limited, information on similar macrolide N-oxides, such as Erythromycin A N-oxide, suggests that it is likely to be unstable under both acidic and basic conditions, similar to the parent drug.[2][4]

  • Acidic Conditions: Under acidic conditions, macrolides can undergo hydrolysis of the glycosidic bonds and intramolecular cyclization reactions. It is plausible that Clarithromycin N-oxide would also be susceptible to similar degradation pathways.

  • Basic Conditions: In alkaline solutions, hydrolysis of the lactone ring is a common degradation pathway for macrolides, and the N-oxide derivative is likely to be similarly affected.[2][4]

Q4: Can Clarithromycin N-oxide revert to Clarithromycin?

Yes, the N-oxide functional group can be reduced back to the tertiary amine, which would result in the reformation of clarithromycin.[4] This reduction could potentially occur in the presence of certain reducing agents or under specific analytical conditions, although this is not a common instability issue under typical HPLC conditions.

Troubleshooting Guide

This section addresses common issues that researchers may encounter when working with Clarithromycin N-oxide.

Issue Possible Causes Solutions & Explanations
Appearance of a new, unexpected peak during analysis of a Clarithromycin N-oxide standard. Degradation of the N-oxide in the analytical solution.Verify solvent stability: Prepare fresh solutions of Clarithromycin N-oxide in high-purity, HPLC-grade solvents. Avoid prolonged storage of solutions, even at low temperatures. Check mobile phase pH: Ensure the pH of your mobile phase is within a range where the N-oxide is relatively stable. For method development, it is advisable to investigate a range of pH values. Protect from light: Store standard solutions and samples in amber vials to prevent photolytic degradation.
Inconsistent peak areas for Clarithromycin N-oxide in a sequence of injections. Instability in the autosampler or during the analytical run.Control autosampler temperature: If available, use a cooled autosampler (e.g., 4 °C) to minimize degradation of samples waiting for injection. Minimize run time: Develop an efficient HPLC method with a reasonably short run time to reduce the time the analyte spends in the mobile phase on the column.
Poor peak shape for Clarithromycin N-oxide. Inappropriate mobile phase conditions or column choice.Optimize mobile phase pH: The ionization state of the N-oxide can affect peak shape. Experiment with different pH values to find the optimal condition for a symmetrical peak. Select a suitable column: A C18 column is commonly used for macrolide analysis. Ensure the column is in good condition and properly equilibrated.
Difficulty in separating Clarithromycin N-oxide from Clarithromycin and other related substances. Suboptimal chromatographic conditions.Adjust mobile phase composition: Vary the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer to improve resolution. Modify mobile phase pH: A small change in pH can significantly alter the retention times and selectivity for ionizable compounds like Clarithromycin and its N-oxide. Consider a different stationary phase: If resolution on a C18 column is insufficient, exploring other stationary phases (e.g., phenyl-hexyl) may be beneficial.

Experimental Protocols

Protocol 1: Preparation and Handling of Clarithromycin N-oxide Analytical Solutions

This protocol outlines the recommended procedure for preparing and handling analytical solutions of Clarithromycin N-oxide to minimize degradation.

Materials:

  • Clarithromycin N-oxide reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Purified water (e.g., Milli-Q or equivalent)

  • Class A volumetric flasks

  • Pipettes

  • Amber HPLC vials

Procedure:

  • Standard Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh the required amount of Clarithromycin N-oxide reference standard.

    • Dissolve the standard in a suitable solvent, such as acetonitrile or methanol, in a volumetric flask.

    • Sonicate for a few minutes to ensure complete dissolution.

    • Bring the solution to volume with the same solvent.

  • Working Standard Solutions:

    • Prepare working standard solutions by diluting the stock solution with the mobile phase or a solvent mixture that is compatible with your analytical method.

  • Storage:

    • Store the stock solution in a tightly sealed container at -20°C for long-term storage, as recommended for the parent compound.[6]

    • For short-term storage (up to a few days), store the stock and working solutions in a refrigerator at 2-8°C.

    • Always protect solutions from light by using amber glassware or by wrapping the container with aluminum foil.

    • Allow solutions to equilibrate to room temperature before use to avoid concentration changes due to solvent evaporation.

Protocol 2: Forced Degradation Study to Investigate Clarithromycin N-oxide Stability

This protocol provides a general framework for conducting a forced degradation study on Clarithromycin N-oxide to assess its stability under various stress conditions.

Materials:

  • Clarithromycin N-oxide solution (prepared as in Protocol 1)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Mix an aliquot of the Clarithromycin N-oxide stock solution with an equal volume of 0.1 M HCl.

    • Keep the solution at room temperature or an elevated temperature (e.g., 60°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the Clarithromycin N-oxide stock solution with an equal volume of 0.1 M NaOH.

    • Follow the same procedure as for acid hydrolysis, neutralizing the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the Clarithromycin N-oxide stock solution with an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature and analyze at various time points.

  • Thermal Degradation:

    • Place a vial containing the Clarithromycin N-oxide solution in a heating block or water bath at an elevated temperature (e.g., 60°C).

    • Analyze samples at different time points.

  • Photolytic Degradation:

    • Expose a solution of Clarithromycin N-oxide in a photostability chamber to light as per ICH Q1B guidelines.

    • Keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples at various time points.

Data Analysis:

For each stress condition, plot the percentage of remaining Clarithromycin N-oxide against time to determine the degradation kinetics. Identify major degradation products using a suitable detector, such as a mass spectrometer.

Visualizations

Degradation Pathway of Clarithromycin to its N-oxide

G Clarithromycin Clarithromycin Clarithromycin_N_oxide Clarithromycin N-oxide Clarithromycin->Clarithromycin_N_oxide N-oxidation of desosamine amine Oxidative_Stress Oxidative Stress (e.g., H₂O₂, Ozone)

Caption: Formation of Clarithromycin N-oxide via oxidative stress.

Experimental Workflow for Stability Testing

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (HCl) HPLC HPLC-UV/MS Analysis Acid->HPLC Sample at time points Base Basic (NaOH) Base->HPLC Sample at time points Oxidation Oxidative (H₂O₂) Oxidation->HPLC Sample at time points Thermal Thermal (Heat) Thermal->HPLC Sample at time points Photo Photolytic (Light) Photo->HPLC Sample at time points Data Data Interpretation (Kinetics, Degradant ID) HPLC->Data Start Clarithromycin N-oxide Standard Solution Start->Acid Expose to Start->Base Expose to Start->Oxidation Expose to Start->Thermal Expose to Start->Photo Expose to

Caption: Workflow for forced degradation studies of Clarithromycin N-oxide.

References

  • BenchChem. (2025).
  • Dodd, M. C., & von Gunten, U. (2006). Degradation of macrolide antibiotics by ozone: a mechanistic case study with clarithromycin. Environmental science & technology, 40(23), 7315–7322.
  • Lange, F., Cornelissen, S., Kubitza, D., Fabris, R., von Sonntag, C., & Schmidt, W. (2006). Degradation of macrolide antibiotics by ozone: a mechanistic case study with clarithromycin. Chemosphere, 65(1), 17-23.
  • BenchChem. (2025).
  • PubChem. (n.d.). Clarithromycin. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). Amine oxide. Retrieved from [Link]

Sources

Optimization

Technical Support Hub: Enhancing Sensitivity for Clarithromycin N-oxide Detection

Here is the technical support center with troubleshooting guides and FAQs for improving sensitivity for low-level detection of Clarithromycin N-oxide. Welcome to the technical support resource for the low-level detection...

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs for improving sensitivity for low-level detection of Clarithromycin N-oxide.

Welcome to the technical support resource for the low-level detection of Clarithromycin N-oxide. As a key metabolite of the widely used antibiotic Clarithromycin, its accurate quantification in biological matrices is critical for comprehensive pharmacokinetic and drug metabolism studies.[1][2][3] However, researchers frequently encounter challenges in achieving the required sensitivity due to its physicochemical properties and the complexity of biological samples.

This guide is designed to provide you, our fellow scientists and researchers, with field-proven insights and systematic troubleshooting strategies to overcome these analytical hurdles. We will delve into the causality behind experimental choices, moving beyond simple procedural lists to empower you with a deeper understanding of your analytical method.

Understanding the Challenge: The Nature of Clarithromycin N-oxide

Clarithromycin N-oxide is a metabolite formed through the oxidation of the tertiary amine on the desosamine sugar of the parent Clarithromycin molecule.[4] This structural modification, while seemingly minor, presents several analytical challenges:

  • Low Endogenous Concentrations: As a metabolite, its concentration in biological fluids is often significantly lower than the parent drug.[5][6]

  • High Polarity: The N-oxide functional group increases the molecule's polarity, which can affect its retention on traditional reversed-phase columns and its extraction efficiency.

  • Ionization Efficiency: While amenable to electrospray ionization (ESI), its ionization can be easily suppressed by less polar, co-eluting components from the sample matrix.[7][8]

  • Lack of a Strong Chromophore: Similar to its parent compound, Clarithromycin N-oxide lacks a strong UV-absorbing chromophore, making highly sensitive detection by HPLC-UV difficult and necessitating the use of more advanced techniques like tandem mass spectrometry (LC-MS/MS).[4][9][10]

Frequently Asked Questions (FAQs)

Here are quick answers to the most common initial questions regarding the analysis of Clarithromycin N-oxide.

Q1: What is the most effective analytical technique for detecting low levels of Clarithromycin N-oxide? Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application. Its inherent selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for the detection of trace-level analytes in complex matrices, which is essential for metabolite quantification.[5][11][12]

Q2: What are the expected precursor and product ions for Clarithromycin N-oxide in positive ion mode ESI-MS/MS? The molecular formula of Clarithromycin N-oxide is C₃₈H₆₉NO₁₄, with a molecular weight of approximately 763.95 g/mol .[13] In positive ion mode, the protonated molecule [M+H]⁺ will have an m/z of ~764.5. A common, high-intensity fragment results from the neutral loss of the desosamine sugar N-oxide moiety.

Compound Precursor Ion [M+H]⁺ (m/z) Example Product Ion (m/z) Rationale
Clarithromycin N-oxide764.5606.4Loss of the N-oxidized desosamine sugar
Internal Standard (IS)Varies (e.g., Clarithromycin-d3)VariesA stable isotope-labeled IS is strongly recommended.

Q3: What is a "matrix effect" and why is it a major concern for this analysis? A matrix effect is the alteration (suppression or enhancement) of an analyte's ionization in the mass spectrometer source due to co-eluting compounds from the sample matrix (e.g., salts, phospholipids, proteins).[7][8][14] Because Clarithromycin N-oxide is often at very low concentrations, even a small degree of ion suppression can cause the signal to be lost entirely, leading to inaccurate or false-negative results.[7]

Q4: Which sample preparation technique offers the best balance of cleanup and recovery? Solid-Phase Extraction (SPE) is highly recommended over simpler methods like protein precipitation. SPE, particularly using a mixed-mode or polymeric sorbent, provides superior removal of matrix interferences, which is critical for minimizing ion suppression and achieving low detection limits.[12]

In-Depth Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing a logical path to identify and resolve issues.

Issue 1: Low or No Signal Intensity

Question: My signal for Clarithromycin N-oxide is extremely low or undetectable, even when injecting a neat standard. What are the first things I should investigate?

Answer: This common issue requires a systematic approach to isolate the problem, starting with the mass spectrometer and moving backward to the chromatography.

A. Mass Spectrometer Parameter Optimization

The N-oxide functional group can influence how the molecule behaves in the ESI source. Do not assume that the optimal parameters for the parent Clarithromycin will be ideal for its N-oxide metabolite.

  • Source Parameters:

    • Capillary/Spray Voltage: Ensure it's optimized. Too high a voltage can cause in-source fragmentation, reducing the abundance of your precursor ion.

    • Gas Temperatures and Flow Rates (Nebulizer, Drying Gas): Efficient desolvation is crucial for polar molecules. Inadequate desolvation can lead to the formation of adducts (e.g., sodium adducts) and a weak [M+H]⁺ signal.

  • Compound-Specific Parameters (MRM):

    • Collision Energy (CE): This is one of the most critical parameters. The N-O bond is relatively labile, and the optimal CE may be lower than for other molecules of similar mass. Perform a CE ramp experiment to find the value that yields the highest intensity for your product ion (e.g., m/z 606.4).

    • Precursor/Product Ion Selection: Confirm you are using the correct m/z values. A high-resolution mass spectrometer can be invaluable during method development to confirm the elemental composition of your precursor ion.

B. Chromatographic Conditions

Poor chromatography can lead to broad peaks, which translates directly to lower signal intensity (height).

  • Mobile Phase pH and Additives: The charge state of the N-oxide and any residual silanol groups on the column are pH-dependent.

    • Recommendation: Use a mobile phase with a low concentration of an acidic modifier like formic acid (0.1%) to ensure consistent protonation of the analyte.[15] Ammonium formate or ammonium acetate can also improve peak shape and ionization efficiency.

  • Analyte Stability:

    • Clarithromycin N-oxide can be susceptible to degradation.[4] Ensure the stability of your analyte in the autosampler over the course of your analytical run, especially if the samples are not kept cooled.

Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)

Question: I can detect the analyte, but the chromatographic peak is tailing severely, making integration difficult and unreliable. How can I fix this?

Answer: Poor peak shape is almost always a result of undesirable chemical interactions on the analytical column or an issue with the injection process.

A. On-Column Interactions
  • Secondary Silanol Interactions: The N-oxide moiety can interact with acidic residual silanol groups on silica-based C18 columns, causing peak tailing.

    • Solution 1: Ensure your mobile phase contains a competing base or salt, such as ammonium formate, to shield these interactions.

    • Solution 2: Switch to a column with advanced end-capping or a different stationary phase (e.g., a hybrid particle column) that exhibits less silanol activity.

  • Column Overload: While less common for trace-level analysis, injecting a sample that is too concentrated can cause peak fronting or tailing. This is more likely to be observed during method development with high-concentration standards.

B. Injection and Solvent Effects
  • Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% acetonitrile), the peak can broaden or split.

    • Solution: Reconstitute your final extract in a solvent that is as close as possible to the initial mobile phase composition (e.g., 10% Acetonitrile in water).

C. Instrument and Consumables
  • Column Contamination: Buildup of matrix components from previous injections can create active sites that cause peak tailing.[16] Use a guard column and implement a robust column wash method after each batch.

  • Extra-Column Volume: Ensure all tubing and connections are properly fitted and have minimal dead volume, which can contribute to peak broadening.

Issue 3: High Variability and Poor Reproducibility (Matrix Effects)

Question: My calibration curve is non-linear, and the results for my QC samples are highly variable between different lots of biological matrix. I suspect a matrix effect. How do I confirm and mitigate this?

Answer: This is the most significant challenge in low-level bioanalysis. Confirming and mitigating matrix effects is a mandatory part of method validation according to regulatory guidelines.[17][18][19][20][21]

A. Diagnosing Matrix Effects

You must demonstrate that the matrix is not interfering with quantification. The most common method is the post-extraction spike analysis .[8]

  • Extract a blank biological sample (e.g., plasma from 6 different sources) using your sample preparation method.

  • Extract a neat solvent sample (e.g., water) in parallel.

  • Spike the Clarithromycin N-oxide and internal standard into the final extracts from both the blank matrix and the neat solvent at a known concentration (e.g., Low and High QC).

  • Compare the analyte peak area in the matrix extract to the peak area in the neat solvent extract.

Matrix Effect (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Neat Solution) * 100

A value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%). Variability between the different sources is known as the relative matrix effect and is a key indicator of a non-robust method.

B. Mitigating Matrix Effects
  • Improve Chromatographic Separation: The best way to avoid matrix effects is to chromatographically separate the analyte from the interfering matrix components. Adjust your gradient to ensure the analyte does not elute in the "void volume" where highly polar matrix components like phospholipids often appear.

  • Enhance Sample Cleanup: If chromatography adjustments are insufficient, your sample preparation method is not clean enough.

    • Switch to SPE: Move from protein precipitation to a more selective SPE method. A mixed-mode cation exchange SPE cartridge can be effective by retaining the protonated analyte while allowing neutral and anionic interferences to be washed away.

    • Optimize SPE Wash Steps: Incorporate an intermediate wash step with a solvent like methanol to remove less-polar interferences that may have been retained on the sorbent.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., Clarithromycin N-oxide-d3) is chemically identical to the analyte and will experience the same degree of ion suppression or enhancement. As long as the SIL-IS is added at the very beginning of the sample preparation process, it will accurately correct for both extraction variability and matrix effects.

Visual Diagrams and Workflows

Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing and addressing low signal intensity issues.

TroubleshootingWorkflow cluster_ms Mass Spectrometer cluster_lc Chromatography cluster_prep Sample Preparation start Low or No Signal check_ms Check MS Tuning start->check_ms Is standard visible? check_lc Evaluate Peak Shape start->check_lc Is peak shape poor? check_prep Assess Matrix Effects start->check_prep Are results variable? opt_source Optimize Source (Voltage, Gas, Temp) check_ms->opt_source opt_mrm Optimize MRM (Collision Energy) check_ms->opt_mrm opt_mobile Adjust Mobile Phase (pH, Additives) check_lc->opt_mobile check_column Check Column Health (Use Guard Column) check_lc->check_column improve_cleanup Improve Cleanup (Switch to SPE) check_prep->improve_cleanup use_sil_is Use Stable Isotope Internal Standard check_prep->use_sil_is

Caption: A decision tree for troubleshooting low signal intensity.

Solid-Phase Extraction (SPE) Workflow

This diagram illustrates a typical workflow for sample cleanup using SPE.

SPE_Workflow start Plasma Sample (+ SIL-IS) pretreat Pre-treat Sample (e.g., Dilute with Acid) start->pretreat load Load Pre-treated Sample pretreat->load condition Condition SPE Cartridge (Methanol, then Water/Buffer) condition->load wash1 Wash 1 (Aqueous Wash to remove salts) load->wash1 wash2 Wash 2 (Organic Wash to remove lipids) wash1->wash2 elute Elute Analyte (e.g., 5% NH4OH in Methanol) wash2->elute drydown Evaporate to Dryness elute->drydown reconstitute Reconstitute in Initial Mobile Phase drydown->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: A typical Solid-Phase Extraction (SPE) workflow.

Optimized Experimental Protocols

The following protocols serve as a robust starting point for your method development.

Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is designed for maximum cleanup of phospholipids and other endogenous interferences.

Materials:

  • Mixed-Mode Cation Exchange SPE Cartridges (e.g., Oasis MCX, 30 mg)

  • Human Plasma (containing K₂EDTA)

  • Internal Standard (IS): Clarithromycin N-oxide-d3 stock solution

  • 4% Phosphoric Acid in Water

  • Methanol (LC-MS Grade)

  • 5% Ammonium Hydroxide in Methanol (Elution Solvent)

  • Reconstitution Solvent: 10% Acetonitrile in Water with 0.1% Formic Acid

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of IS working solution. Vortex briefly. Add 400 µL of 4% phosphoric acid, and vortex for 30 seconds. This step precipitates proteins and adjusts the pH to ensure the analyte is positively charged.

  • Centrifugation: Centrifuge the samples at 4000 x g for 10 minutes to pellet the precipitated proteins.

  • SPE Conditioning: Condition the SPE cartridge by passing 1 mL of Methanol followed by 1 mL of water. Do not allow the sorbent bed to go dry.

  • Loading: Load the supernatant from Step 2 onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: Pass 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash 2: Pass 1 mL of methanol to remove non-polar interferences like phospholipids.

  • Elution: Elute the analyte and IS by passing 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the analyte, releasing it from the sorbent.

  • Dry-Down: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Reconstitution Solvent. Vortex to ensure the analyte is fully dissolved.

  • Analysis: Transfer to an autosampler vial and inject into the LC-MS/MS system.

Protocol 2: Recommended LC-MS/MS Parameters

This method is designed for a standard UHPLC system coupled to a triple quadrupole mass spectrometer.

Parameter Recommended Setting Rationale
LC Column C18, ≤ 2.1 mm ID, < 2 µm particle size (e.g., Waters Acquity BEH, Agilent Zorbax)Provides high efficiency and good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid and 2 mM Ammonium Formate in WaterPromotes protonation and improves peak shape.
Mobile Phase B 0.1% Formic Acid in Methanol or AcetonitrileStandard organic phase for reversed-phase chromatography.
Gradient Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate.A gradient is necessary to elute the analyte while separating it from matrix components.
Flow Rate 0.3 - 0.5 mL/min (for 2.1 mm ID column)Typical flow rate for high-efficiency separations.
Column Temp. 40 °CImproves peak shape and reduces viscosity, leading to better performance.
Injection Vol. 2 - 10 µLKeep volume low to minimize solvent mismatch effects.
MS Ionization Electrospray Ionization (ESI), Positive ModeESI is ideal for polar, pre-charged, or easily chargeable molecules.
MRM Transition Clarithromycin N-oxide: 764.5 → 606.4Monitors the specific fragmentation of the target analyte for high selectivity.
Dwell Time 50 - 100 msEnsures at least 12-15 data points across each chromatographic peak for reliable quantification.

References

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][21]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][18]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link][19]

  • SlideShare. USFDA guidelines for bioanalytical method validation. [Link][20]

  • Vertex AI Search. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [17]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11320230, Clarithromycin N-oxide. [Link][22]

  • IndiaMART. Clarithromycin N-oxide - Analytical Standard. [Link][13]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 84029, Clarithromycin. [Link][2]

  • Daru. (2009). A Sensitive Liquid Chromatographic Method for the Analysis of Clarithromycin with Pre-Column Derivatization. [Link][23]

  • SciSpace. Multiresidue method for confirmation of macrolide antibiotics in bovine muscle by liquid chromatography/mass spectrometry. [Link][24]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Matrix Effect in Bioanalysis: An Overview. [Link][7]

  • National Center for Biotechnology Information. (2019). Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction. [Link][11]

  • National Center for Biotechnology Information. (2008). Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices. [Link][12]

  • National Center for Biotechnology Information. Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link][8]

  • International Journal of MediPharm Research. Review Article on Matrix Effect in Bioanalytical Method Development. [Link]

  • BioProcess International. How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. [Link][14]

  • Asian Journal of Chemistry. (2012). Simple Spectrophotometric Methods for Determination of Clarithromycin in Pure State and Tablets. [Link][25]

  • MySkinRecipes. Clarithromycin N-oxide. [Link][3]

  • National Center for Biotechnology Information. Simplified method for determination of clarithromycin in human plasma using protein precipitation in a 96-well format and liquid chromatography-tandem mass spectrometry. [Link][26]

  • American Pharmaceutical Review. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link][15]

  • ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link][16]

  • Google Patents.
  • Waters Corporation. Analysis of Macrolide Antibiotics in Bovine Muscle Tissue Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. [Link]

  • LabRulez LCMS. Analysis of Macrolide Antibiotics in Bovine Muscle Tissue Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link][5]

  • Technical University of Denmark. (2015). LC-MS based Metabolomics. [Link]

  • ResearchGate. LC/MS Troubleshooting Guide. [Link]

  • Journal of Applied Pharmaceutical Science. (2024). The development and validation of a stability-indicating UPLC method for the simultaneous estimation of clarithromycin, amoxicillin, and vonoprazan in a physical mixture and in a formulation. [Link]

  • National Center for Biotechnology Information. LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. [Link][6]

  • MDPI. (2016). Stability Indicating HPLC-ECD Method for the Analysis of Clarithromycin in Pharmaceutical Dosage Forms: Method Scaling versus Re-Validation. [Link][10]

  • ResearchGate. (2018). Ultra-sensitive electrochemical on-line determination of Clarithromycin based on Poly(L-Aspartic Acid)/Graphite Oxide/Pristine Graphene/Glassy Carbon Electrode. [Link]

  • ScienceDirect. Low-level primary clarithromycin resistance of Helicobacter pylori in Reunion Island. [Link]

  • ResearchGate. Low-level primary clarithromycin resistance of Helicobacter pylori in Reunion Island. [Link]

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Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing for Clarithromycin N-oxide in HPLC

Welcome to the technical support center for HPLC method troubleshooting. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues, specifically with basic co...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for HPLC method troubleshooting. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues, specifically with basic compounds like Clarithromycin N-oxide. As Senior Application Scientists, we have structured this guide to provide not just solutions, but a foundational understanding of the chromatographic principles at play.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and how is it measured?

A1: In an ideal chromatographic separation, a peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common peak shape distortion where the latter half of the peak is broader than the front half.[1] This indicates a non-ideal interaction between the analyte and the stationary phase or other system components.[1][2]

It is quantitatively measured by the Tailing Factor (T) or Asymmetry Factor (As) . The United States Pharmacopeia (USP) defines the tailing factor as a measure of peak symmetry.[3] A perfectly symmetrical peak has a T value of 1.0. A value greater than 1 indicates peak tailing.[3] For many pharmaceutical methods, a tailing factor of less than 2.0 is required, with a typical range of 0.8-1.8 often cited in USP monographs for assays and impurity testing.[4][5]

Q2: Why is Clarithromycin N-oxide, a basic compound, particularly prone to peak tailing?

A2: Clarithromycin N-oxide contains amine functional groups. These groups are basic and can become protonated (positively charged) depending on the mobile phase pH.[6] Standard reversed-phase HPLC columns use a silica-based stationary phase, which often has residual, unreacted silanol groups (Si-OH) on its surface.[7][8]

At mid-range pH values (typically > pH 3), these silanol groups can become deprotonated and negatively charged (SiO-).[1][2] The positively charged basic analyte, like protonated Clarithromycin N-oxide, can then undergo a strong, secondary ionic interaction with these negative sites.[6][7] This interaction is stronger than the desired hydrophobic interaction, causing some analyte molecules to be retained longer and resulting in a tailing peak.[9][10]

Systematic Troubleshooting Guide

Peak tailing for basic compounds is a multi-faceted issue. The following guide provides a logical workflow to diagnose and resolve the problem. Start with the initial assessment and proceed through the steps.

Visual Troubleshooting Workflow

Below is a decision-tree diagram to guide you through the troubleshooting process.

Troubleshooting_Peak_Tailing cluster_yes cluster_no start Start: Peak Tailing Observed for Clarithromycin N-oxide check_all_peaks Q1: Are all peaks in the chromatogram tailing? start->check_all_peaks yes_all_peaks Yes physical_issue Indicates a Physical or System-Level Problem check_all_peaks->physical_issue Yes no_all_peaks No chemical_issue Indicates a Chemical Interaction (Analyte-Specific) check_all_peaks->chemical_issue No check_fittings Inspect fittings, tubing for dead volume. Ensure correct ferrule depth. physical_issue->check_fittings check_column_void Check for column void or partially blocked frit. check_fittings->check_column_void mobile_phase_ph Q2: Is the mobile phase pH optimized for a basic analyte? chemical_issue->mobile_phase_ph optimize_ph Strategy 1: Mobile Phase pH Adjustment mobile_phase_ph->optimize_ph No / Unsure use_additive Q3: Is a mobile phase additive (competing base) being used? mobile_phase_ph->use_additive Yes no_ph_optimized No / Unsure low_ph Option A: Lower pH to 2.5-3.0 to protonate silanols (neutral). optimize_ph->low_ph high_ph Option B: Raise pH to >8 to deprotonate analyte (neutral). (Requires pH-stable column) low_ph->high_ph yes_ph_optimized Yes add_additive Strategy 2: Use a Mobile Phase Additive use_additive->add_additive No column_choice Q4: Is the column suitable for basic analytes? use_additive->column_choice Yes no_additive No tea_additive Add a competing base like Triethylamine (TEA) to mask silanols. add_additive->tea_additive yes_additive Yes change_column Strategy 3: Select an Appropriate Column column_choice->change_column No / Standard C18 no_column_suitable No / Standard C18 endcapped_column Use a modern, high-purity, end-capped (base-deactivated) column. change_column->endcapped_column

Sources

Optimization

Technical Support Center: Preventing On-Column Degradation of Clarithromycin N-oxide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the analysis of Clarithromycin N-oxide. As a key metabolite and potential impurity of the macrolide antibiotic Clarithromycin,...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analysis of Clarithromycin N-oxide. As a key metabolite and potential impurity of the macrolide antibiotic Clarithromycin, its accurate quantification is critical in pharmaceutical development and quality control.[1][2][] However, researchers frequently encounter challenges with the on-column stability of this N-oxide, leading to inaccurate results, poor peak shapes, and method variability.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to help you understand the root causes of Clarithromycin N-oxide degradation and implement effective preventative strategies.

Troubleshooting Guide & FAQs
Q1: What is Clarithromycin N-oxide, and why is it susceptible to on-column degradation?

Answer: Clarithromycin N-oxide is a primary product of the oxidative metabolism of Clarithromycin.[1][2][] The key to its instability lies in the N-oxide functional group on the desosamine sugar moiety. This group is susceptible to chemical reduction, which can readily convert it back to the parent amine, Clarithromycin. This degradation is often catalyzed by factors within the HPLC system itself.

The primary culprits for this on-column reduction are:

  • Active Metal Surfaces: Stainless steel components in the HPLC flow path (e.g., tubing, frits, and even the column body) can leach metal ions like iron (Fe²⁺/Fe³⁺) or have active surfaces that catalyze the reduction of the N-oxide.[4][5]

  • Active Silanol Groups: On silica-based stationary phases, residual, un-capped silanol groups (Si-OH) can be acidic and highly interactive. These sites can adsorb the polar N-oxide, leading to peak tailing and, in some cases, catalytic degradation.[6][7][8]

cluster_system HPLC System cluster_causes Catalytic Surfaces Analyte_In Clarithromycin N-oxide (Injected Sample) Column HPLC Column Analyte_In->Column Analyte_Out Degraded Analyte (Clarithromycin) + Residual N-oxide Column->Analyte_Out Metals Metal Ions (Fe²⁺, etc.) from System & Frits Metals->Column catalyze reduction Silanols Active Silanol Groups on Stationary Phase Silanols->Column adsorb & degrade

Caption: On-column degradation pathway of Clarithromycin N-oxide.

Q2: My chromatogram shows a small, tailing, or completely absent peak for Clarithromycin N-oxide, often with a corresponding increase in the Clarithromycin peak. What's happening?

Answer: This is the classic symptom of on-column degradation. The N-oxide is being converted back to Clarithromycin during its transit through the column. To solve this, you need to systematically eliminate the catalytic factors. The issue can be broken down into three main areas: the HPLC system, the column, and the mobile phase.

cluster_causes Primary Root Causes Problem Poor or Missing Clarithromycin N-oxide Peak System HPLC System Contamination Problem->System Column_Choice Column Activity Problem->Column_Choice Method_Params Suboptimal Method Parameters Problem->Method_Params Metal_Ions Free Metal Ions (Fe²⁺) in Flow Path System->Metal_Ions leads to Active_Silanols Exposed Silanols on Silica Surface Column_Choice->Active_Silanols leads to Wrong_pH_Temp Incorrect pH or High Temperature Method_Params->Wrong_pH_Temp leads to

Caption: Root causes of Clarithromycin N-oxide on-column degradation.

Q3: How can I systematically troubleshoot the source of the degradation?

Answer: A logical, step-by-step approach is crucial. Start with the easiest and most common culprits before moving to more complex method development.

start Start: N-Oxide Peak is Absent or Tailing q1 Is the HPLC system passivated or metal-free? start->q1 passivate Action: Passivate system with acid and/or chelator. (See Protocol 1) q1->passivate No q2 Is a base-deactivated column being used? q1->q2 Yes passivate->q2 change_column Action: Switch to a modern, high-purity, base-deactivated C18 or C8 column. q2->change_column No q3 Is mobile phase pH controlled and optimal? q2->q3 Yes change_column->q3 adjust_mp Action: Adjust mobile phase pH to 7.0-8.5. Consider adding a chelating agent. (See Protocol 2) q3->adjust_mp No end_good Problem Resolved q3->end_good Yes adjust_mp->end_good

Caption: Troubleshooting workflow for on-column degradation.

Q4: What are the best practices for HPLC column selection?

Answer: Column choice is critical. An inappropriate column is a common source of degradation.

  • Prioritize Modern, Base-Deactivated Columns: Older columns, especially "Type A" silica columns, have a higher concentration of acidic silanol groups. Modern "Type B" high-purity silica columns that are end-capped and specifically base-deactivated are essential. These columns are designed to minimize interactions with basic compounds like amines and N-oxides.[6][7][8][9]

  • Consider Hybrid Silica or PEEK-Lined Hardware: Columns with hybrid silica particles or those housed in PEEK-lined hardware can further reduce exposure to active metal surfaces, offering an additional layer of protection.[4]

  • Stationary Phase: A standard C18 or C8 phase is typically suitable. The key is the quality of the base silica and the deactivation, not necessarily the specific bonded phase.

Q5: How should I optimize my mobile phase to protect Clarithromycin N-oxide?

Answer: Your mobile phase is a powerful tool for preventing degradation.

  • Control the pH: The stability of N-oxides can be pH-dependent. While Clarithromycin itself is analyzed under a range of pH conditions[1][10], for the N-oxide, a slightly basic pH is often beneficial to ensure the parent amine (the degradation product) is neutral, reducing its interaction with the stationary phase. A good starting point is a pH between 7.0 and 8.5. Always use a buffer (e.g., ammonium bicarbonate or phosphate) to maintain a stable pH.[11][12][13]

  • Use a Metal Chelating Agent: This is one of the most effective strategies. Adding a small concentration of a chelating agent, like ethylenediaminetetraacetic acid (EDTA), to your mobile phase will bind any free metal ions in the system, preventing them from catalyzing the N-oxide reduction.[5][14][15] A concentration of 5-20 µM is typically sufficient and is compatible with mass spectrometry.[14]

Q6: What is the effect of column temperature on degradation?

Answer: Temperature has a dual effect. While increasing temperature reduces mobile phase viscosity and can improve peak shape and speed up analysis[16][17], it can also accelerate the rate of chemical degradation.[18][19]

  • Recommendation: Start with a moderate temperature (e.g., 30-40°C). If degradation is observed, try reducing the temperature to ambient (25°C). Avoid excessively high temperatures (>50°C) unless you have confirmed that the N-oxide is stable under those conditions. The USP monograph for Clarithromycin analysis, for instance, often specifies a column temperature around 50°C, but this is optimized for the parent drug, not necessarily its N-oxide degradant.[20]

Preventative Strategies & Protocols
Protocol 1: HPLC System Passivation

This protocol is designed to remove metallic contaminants from the HPLC system. Perform this procedure without the analytical column installed.

Objective: To strip metal ions from the internal surfaces of the HPLC system.

Materials:

  • 30% Nitric Acid (or Citric Acid as a milder alternative)

  • Reagent-grade water

  • Methanol or Acetonitrile

  • 50 µM EDTA solution in water

Procedure:

  • Disconnect the Column: Remove the analytical column and replace it with a union or a restrictor capillary.

  • Initial Flush: Flush all pump lines with reagent-grade water for 20 minutes.

  • Acid Wash:

    • Place all solvent lines into a solution of 30% nitric acid.

    • Flush the system at a low flow rate (e.g., 0.2 mL/min) for 60 minutes. This step aggressively removes metal oxides.[5]

    • Caution: Always check your HPLC system's manual for compatibility with nitric acid.

  • Thorough Water Rinse: Replace the acid with fresh reagent-grade water and flush the system for at least 90 minutes at a normal flow rate (e.g., 1.0 mL/min) to remove all traces of acid.

  • Chelator Wash:

    • Place all solvent lines into the 50 µM EDTA solution.

    • Flush the system for 30 minutes. This step removes any remaining, more loosely bound metal ions.[14]

  • Final Rinse: Flush the system with your initial mobile phase (without the chelator) before reinstalling the column.

Protocol 2: Recommended Starting HPLC Method

This method incorporates the principles discussed above and serves as a robust starting point for your method development.

ParameterRecommended SettingRationale
Column High-purity, base-deactivated C18, 2.1 or 4.6 mm ID, <3 µm particle sizeMinimizes silanol interactions and provides good efficiency.[6][9]
Mobile Phase A 10 mM Ammonium Bicarbonate with 10 µM EDTA, pH 8.0Buffered at a slightly basic pH to improve stability; EDTA acts as a metal chelator.[11][14]
Mobile Phase B Acetonitrile or MethanolStandard reversed-phase organic solvents.
Gradient 10% to 90% B over 15 minutes (adjust as needed for resolution)A standard gradient to elute compounds of varying polarity.
Flow Rate As appropriate for column dimensions (e.g., 0.4 mL/min for 2.1 mm ID)
Column Temp. 30°CA moderate temperature to balance efficiency with analyte stability.[17][21]
Injection Vol. 5 µL
Detector UV at ~210 nm or Mass SpectrometerClarithromycin has a weak chromophore, requiring low UV wavelengths.[1][20] MS provides superior sensitivity and specificity.[22][23][24][25][26]
References
  • Applications of Deactivated GC Columns for Analysis of Nitrogen-Containing Chemicals Related to the Chemical Weapons Convention. Journal of Chromatographic Science.

  • An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. American Laboratory.

  • An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols | Request PDF. ResearchGate.

  • Clarithromycin Related Compound A USP Reference Standard. Sigma-Aldrich.

  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International.

  • Turning Up The Heat: The Effect of Temperature on Analytical Extractions. Restek.

  • Purge metals from HPLC system using EDTA. MicroSolv Technology Corporation.

  • Using High Temperature HPLC for Improved Analysis. Pharmaceutical Technology.

  • Agilent Amines GC Columns. Chrom Tech.

  • Removal of Metallic Impurities From Mobile Phases in Reversed-Phase High-Performance Liquid Chromatography by the Use of an In-Line Chelation Column. PubMed.

  • Methods for the Passivation of HPLC Instruments and Columns. LCGC International.

  • How Does Temperature Affect Chromatography? YouTube.

  • The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Waters Corporation.

  • Amine analysis. Chromatography Forum.

  • HPLC of Monoclonal Antibody in Nonclinical Safety Testing – Degradation Induced by Trace Metal Ions Leaching From the. Charles River Laboratories.

  • Technical Support Center: Forced Degradation Studies of Clarithromycin Lactobionate. Benchchem.

  • Rapid Determination of Clarithromycin in Human Plasma by LCMS/MS Assay. ResearchGate.

  • The Use of Temperature for Method Development in LC. Chromatography Today.

  • Rapid Determination of Clarithromycin in Human Plasma by LCMS/MS Assay. iMedPub.

  • CLARITHROMYCIN RELATED COMPOUND A USP RS. BGB Analytik.

  • Simplified method for determination of clarithromycin in human plasma using protein precipitation in a 96-well format and liquid chromatography-tandem mass spectrometry. National Institutes of Health (NIH).

  • New Improved UPLC-MS/MS Method for Reliable Determination of Clarithromycin in Human Plasma to Support a Bioequivalence Study. Springer.

  • Clarithromycin USP 2025. Trungtamthuoc.com.

  • USP 36 - Clarithromycin for Oral Suspension. U.S. Pharmacopeia.

  • Clarithromycin Impurities. SynZeal.

  • Application Note: High-Throughput Analysis of Clarithromycin in Human Plasma by LC-MS/MS. Benchchem.

  • Degradation of macrolide antibiotics by ozone: a mechanistic case study with clarithromycin. PubMed.

  • Clarithromycin and Impurities. BOC Sciences.

  • How can i purify N-oxides on column chromatography? ResearchGate.

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.

  • The Critical Role of Mobile Phase pH in Chromatography Separations. Technology Networks.

  • The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods. National Institutes of Health (NIH).

  • Stability Indicating HPLC-ECD Method for the Analysis of Clarithromycin in Pharmaceutical Dosage Forms: Method Scaling versus Re-Validation. MDPI.

  • A Sensitive Liquid Chromatographic Method for the Analysis of Clarithromycin with Pre-Column Derivatization. Avicenna Journal of Medical Biotechnology.

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Welch Materials, Inc.

  • Analysis of Clarithromycin. Scribd.

  • Effects of Different High pH Solutions on the Chemical Stability of Immobilized-Polymer Stationary Phases. Journal of the Brazilian Chemical Society.

  • Control pH During Method Development for Better Chromatography. Agilent Technologies.

  • Acid-catalyzed degradation of clarithromycin and erythromycin B: a comparative study using NMR spectroscopy. PubMed.

  • Various analytical methods for the determination of clarithromycin- A review. ResearchGate.

  • RP-HPLC method for clarithromycin assay in bulk and formulation. ResearchGate.

  • How can i purify N-oxides on column chromatography? ECHEMI.

  • Rapid High Performance Liquid Chromatographic Method for Determination of Clarithromycin in Human Plasma Using Amperometric Detection. National Institutes of Health (NIH).

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Troubleshooting

Issues with Clarithromycin N-oxide solubility in mobile phase

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Clarithromycin N-oxide analysis, particularly concerning its so...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Clarithromycin N-oxide analysis, particularly concerning its solubility in mobile phases for liquid chromatography. Here, we move beyond generic protocols to provide in-depth, field-proven insights to help you troubleshoot and optimize your analytical methods.

Introduction: Understanding the Analyte

Clarithromycin N-oxide is a primary metabolite and a common degradation product of Clarithromycin, often formed under oxidative stress. As a macrolide, its chemical structure, which includes a tertiary amine on the desosamine sugar, dictates its physicochemical properties.[1] The N-oxide functional group, while making the molecule more polar than its parent, introduces unique challenges in chromatographic analysis, primarily related to solubility and peak shape. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide: Addressing Common Issues

This section tackles specific problems you might encounter during your experiments.

Q1: I'm observing significant peak tailing for Clarithromycin N-oxide. What are the likely causes and how can I resolve this?

A1: Peak tailing for Clarithromycin N-oxide is a frequent issue stemming from its basic nature and potential for secondary interactions with the stationary phase.

Underlying Causes:

  • Silanol Interactions: The primary cause is often the interaction between the basic tertiary amine of the N-oxide and acidic residual silanol groups on the silica-based stationary phase (e.g., C18 columns).[1] This leads to undesirable secondary retention mechanisms, causing the peak to tail.

  • Mobile Phase pH: An inappropriate mobile phase pH can exacerbate silanol interactions. If the pH is not optimal, the ionization state of the N-oxide can lead to stronger interactions with the stationary phase.

  • Column Contamination: Accumulation of strongly retained sample components on the column can also lead to active sites that cause peak tailing.[1]

Step-by-Step Resolution Protocol:

  • Column Selection:

    • Action: Ensure you are using a high-quality, end-capped C18 or C8 column. End-capping neutralizes most of the residual silanol groups, significantly reducing secondary interactions.[1]

    • Rationale: This is the most effective first line of defense against peak tailing for basic analytes.

  • Mobile Phase pH Optimization:

    • Action: Adjust the pH of your aqueous mobile phase component (e.g., phosphate buffer) to a range of 4.0 to 6.8.[1] A pH around 6.0 is often a good starting point.[2]

    • Rationale: In this pH range, the tertiary amine is protonated, which can help to minimize undesirable interactions with the stationary phase. However, the optimal pH may need to be empirically determined for your specific column and mobile phase composition.

  • Incorporate a Competing Base:

    • Action: If peak tailing persists, consider adding a competing base like triethylamine (TEA) to your mobile phase at a low concentration (e.g., 0.1-0.2% v/v).[1][3]

    • Rationale: TEA acts as a silanol-masking agent. It preferentially interacts with the active silanol sites on the stationary phase, preventing the Clarithromycin N-oxide from engaging in secondary interactions.

  • Column Washing:

    • Action: Implement a rigorous column washing protocol between analytical runs. This should include a strong solvent like 100% acetonitrile or a gradient wash that effectively removes any strongly retained compounds.[1]

    • Rationale: A clean column ensures that peak shape is not compromised by contaminants from previous injections.

Q2: My Clarithromycin N-oxide standard is precipitating in the mobile phase upon injection. How can I prevent this?

A2: Precipitation is a clear indicator of poor solubility of the analyte in the mobile phase. This is a critical issue as it can lead to system blockages, poor peak shape, and non-reproducible results.

Underlying Causes:

  • "Solvent Shock": This occurs when the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase conditions.[1] When the sample is injected, it does not readily mix with the mobile phase, causing the analyte to precipitate.

  • Insufficient Organic Content: Clarithromycin and its N-oxide, while having some polarity, still require a sufficient proportion of organic solvent to remain in solution, especially at higher concentrations.

  • pH Mismatch: A significant difference in pH between the sample solvent and the mobile phase can alter the ionization state of the N-oxide, leading to a sudden decrease in solubility.

Step-by-Step Resolution Protocol:

  • Match Sample Solvent to Mobile Phase:

    • Action: Dissolve your Clarithromycin N-oxide standard in the initial mobile phase composition. If a stronger solvent is required for initial dissolution, perform a final dilution into the mobile phase before injection.[1]

    • Rationale: This is the most effective way to prevent "solvent shock" and ensure compatibility between the sample and the analytical system.

  • Adjust Initial Mobile Phase Composition:

    • Action: Increase the percentage of the organic solvent (typically acetonitrile) in your initial mobile phase conditions.

    • Rationale: A higher organic content will increase the overall solvating power of the mobile phase for moderately polar compounds like Clarithromycin N-oxide.

  • Sample Concentration:

    • Action: Reduce the concentration of your standard solution.

    • Rationale: Injecting a lower concentration may prevent the analyte from exceeding its solubility limit in the mobile phase.[1]

  • Consider an Alternative Organic Modifier:

    • Action: While acetonitrile is common, methanol can be used as an alternative or in combination with acetonitrile.

    • Rationale: Methanol has different solvating properties and may offer better solubility for your analyte.

Frequently Asked Questions (FAQs)

Q3: What are the ideal starting conditions for developing an HPLC method for Clarithromycin N-oxide?

A3: A robust starting point for method development would be:

ParameterRecommended Starting ConditionRationale
Column C18, end-capped (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and minimizes peak tailing for basic compounds.[1]
Mobile Phase A 0.05 M Potassium Dihydrogen Phosphate bufferA common buffer system that provides good buffering capacity.[2][4]
Mobile Phase B AcetonitrileA versatile organic modifier with good UV transparency at low wavelengths.[1]
pH of Mobile Phase A Adjust to 6.0 with dilute phosphoric acid or potassium hydroxideBalances analyte ionization and minimizes silanol interactions.[2]
Gradient Start with a lower percentage of Acetonitrile (e.g., 30-40%) and ramp upAllows for good retention of the polar N-oxide while ensuring elution of less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.[1]
Detection Wavelength 205-210 nmClarithromycin and its N-oxide lack a strong chromophore, requiring detection at low UV wavelengths.[2][5]
Q4: How does mobile phase pH affect the retention and solubility of Clarithromycin N-oxide?

A4: The mobile phase pH is a critical parameter due to the presence of the basic tertiary amine.

  • At Low pH (e.g., < 4): The N-oxide will be fully protonated. This increases its polarity and can lead to earlier elution (lower retention time) in reversed-phase chromatography. While solubility in the aqueous portion of the mobile phase is generally good at low pH, the parent compound, Clarithromycin, is known to be unstable and degrades under strongly acidic conditions.[6][7] This instability may also affect the N-oxide.

  • At Mid-range pH (e.g., 4-7): This range often provides a good balance. The N-oxide is still predominantly protonated, ensuring reasonable solubility, while minimizing potential degradation. This pH range also helps to control secondary interactions with the stationary phase, leading to better peak shapes.[1]

  • At High pH (e.g., > 8): The N-oxide will be in its neutral, unprotonated form. This makes it less polar, leading to increased retention on a reversed-phase column. However, solubility in a highly aqueous mobile phase may decrease. Furthermore, traditional silica-based columns are not stable at high pH, which can lead to rapid column degradation.

The relationship between these factors can be visualized in the following workflow:

G cluster_0 Troubleshooting Workflow for Solubility & Peak Shape observe Observe Peak Tailing or Precipitation check_solvent Is sample solvent stronger than mobile phase? observe->check_solvent match_solvent Action: Dissolve sample in initial mobile phase check_solvent->match_solvent Yes check_pH Is mobile phase pH in the 4-7 range? check_solvent->check_pH No resolved Issue Resolved match_solvent->resolved adjust_pH Action: Adjust pH of aqueous buffer check_pH->adjust_pH No check_column Is column end-capped? check_pH->check_column Yes adjust_pH->resolved use_endcapped Action: Use a high-quality end-capped C18 column check_column->use_endcapped No add_modifier Action: Add competing base (e.g., Triethylamine) check_column->add_modifier Yes, but tailing persists use_endcapped->resolved add_modifier->resolved

Caption: Troubleshooting workflow for Clarithromycin N-oxide.

References

  • Benchchem. (n.d.). Improving the separation of Clarithromycin from related impurities.
  • Biradar, S. V., et al. (2023). QBD approch based development of validated analytical method for estimation of clarithromycin by RP-HPLC. Journal of Advanced Scientific Research, 14(01), 15-24.
  • MDPI. (2021). Stability Indicating HPLC-ECD Method for the Analysis of Clarithromycin in Pharmaceutical Dosage Forms: Method Scaling versus Re-Validation.
  • SID. (2009). A Sensitive Liquid Chromatographic Method for the Analysis of Clarithromycin with Pre-Column Derivatization.
  • University of Nairobi. (n.d.). A comparative study of the in vitro dissolution profiles of commercially available clarithromycin oral dosage forms in Nairobi county, Kenya.
  • PubMed. (2023). Development and validation of high-performance liquid chromatography method for determination of clarithromycin in pharmaceutical tablets. J Sep Sci, 46(21).
  • SciSpace. (2024). RP-HPLC method for clarithromycin assay in bulk and formulation.
  • SciSpace. (n.d.). A novel rp-hplc method for the detection and quantification of clarithromycin or spiramycin in bulk drug samples and dosage form.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography Method for the Determination of Clarithromycin in Pharmaceutical Tablet.
  • Research Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement of Clarithromycin Using Solid Dispersion and Effervescence Assisted Fusion Technique. Retrieved from Research Journal of Pharmacy and Technology website.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • HPLC Troubleshooting. (n.d.). HPLC Troubleshooting Guide.
  • JP XIV. (n.d.). Clarithromycin.
  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Cayman Chemical. (n.d.). Clarithromycin - PRODUCT INFORMATION.
  • Reddit. (2024). HPLC peak shape trouble shooting.
  • Der Pharma Chemica. (n.d.). NOVEL CLARITHROMYCIN LOADED SELF EMULSIFYING DRUG DELIVERY SYSTEM FOR AMPLIFICATION OF SOLUBILITY AND ORAL BIOAVAILABILITY.
  • PMC - NIH. (n.d.). Dissolution Rate Enhancement of Clarithromycin Using Ternary Ground Mixtures: Nanocrystal Formation.
  • ResearchGate. (2025). Development and Validation of RP-HPLC Method for Quantitation of Clarithromycin in Matrix Tablet Dosage Form.
  • PMC - NIH. (2017). Pharmaceutical Equivalence of Clarithromycin Oral Dosage Forms Marketed in Nairobi County, Kenya.
  • PMC - NIH. (n.d.). Clarithromycin Dissolution Enhancement by Preparation of Aqueous Nanosuspensions Using Sonoprecipitation Technique.
  • Wiley Online Library. (2020). Evaluation of food effect on the oral absorption of clarithromycin from immediate release tablet using physiological modelling.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Clarithromycin N-oxide

Introduction: The Critical Role of Impurity Analysis Clarithromycin, a key macrolide antibiotic, is a cornerstone in treating a variety of bacterial infections. However, like any pharmaceutical compound, its stability is...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Analysis

Clarithromycin, a key macrolide antibiotic, is a cornerstone in treating a variety of bacterial infections. However, like any pharmaceutical compound, its stability is a critical attribute. Under oxidative stress conditions, Clarithromycin can degrade to form various byproducts, with Clarithromycin N-oxide being a prominent oxidative degradant.[][2] The presence and quantity of such impurities can directly impact the drug's efficacy and safety profile. Therefore, regulatory bodies worldwide mandate the use of validated, stability-indicating analytical methods to accurately quantify these impurities.

This guide provides an in-depth comparison of analytical methodologies for the validation of Clarithromycin N-oxide quantification. As this impurity is almost exclusively analyzed alongside the parent drug, the methods discussed are inherently stability-indicating for Clarithromycin itself. We will dissect the foundational principles of method validation as prescribed by the International Council for Harmonisation (ICH) and demonstrate their practical application.[3][4] This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable analytical procedures.

Pillar 1: The Regulatory Bedrock - Understanding ICH Q2(R2) Validation Principles

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4][5] The recently updated ICH Q2(R2) guidelines provide a comprehensive framework for this process, ensuring that the data generated is reliable and accurate.[6][7] A method for quantifying an impurity like Clarithromycin N-oxide must be validated for the following core parameters:

  • Specificity: This is the cornerstone of a stability-indicating method. The procedure must be able to unequivocally assess the analyte in the presence of other components, including the active pharmaceutical ingredient (API), other impurities, degradation products, and matrix components.[8][9] Specificity is typically demonstrated by showing that the peak for Clarithromycin N-oxide is well-resolved from all other peaks in a chromatogram generated from a forced degradation study.[10]

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[9]

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has demonstrated suitable levels of precision, accuracy, and linearity.[4]

  • Accuracy: The closeness of test results obtained by the method to the true value. It is often determined by "percent recovery" studies, where a known amount of impurity is spiked into a sample matrix.[8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).

    • Reproducibility: Precision between laboratories (collaborative studies).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8]

Pillar 2: Comparative Analysis of Analytical Techniques

The choice of analytical technique is dictated by the required sensitivity, selectivity, and the context of the analysis (e.g., routine quality control vs. research). For Clarithromycin N-oxide, chromatographic methods are indispensable due to the need to separate it from the parent compound and other related substances.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical quality control, offering a balance of performance and cost-effectiveness.[11] For macrolides like Clarithromycin, which lack a strong chromophore, detection is typically performed at low wavelengths (around 205-210 nm), which can present challenges.[11][12]

  • Causality Behind Experimental Choices:

    • Low Wavelength (210 nm): Clarithromycin's structure lacks conjugated double bonds, resulting in significant UV absorbance only at low wavelengths.[12] While this enables detection, it also increases the risk of interference from other compounds and mobile phase components that absorb in this region.

    • Buffered Mobile Phase: The pH of the mobile phase is critical for controlling the ionization state of Clarithromycin and its impurities, which directly impacts their retention time and peak shape on a reversed-phase column. A phosphate buffer is commonly used to maintain a consistent pH.[12][13]

    • C18 Column: A C18 (octadecylsilane) column is the standard for reversed-phase chromatography, providing excellent hydrophobic retention for moderately polar molecules like Clarithromycin and its N-oxide.[12]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for trace-level quantification and structural confirmation, offering unparalleled sensitivity and specificity.[14] This makes it exceptionally well-suited for identifying and quantifying low-level degradation products that may not be detectable by UV.

  • Causality Behind Experimental Choices:

    • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar, thermally labile molecules like Clarithromycin, allowing them to be ionized into the gas phase with minimal fragmentation. Operation in positive ion mode is chosen due to the presence of a tertiary amine group that readily accepts a proton.[15][16]

    • Selected Reaction Monitoring (SRM): SRM is the basis of quantitative mass spectrometry. A specific precursor ion (e.g., the protonated molecule [M+H]+ of Clarithromycin N-oxide) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3).[16] This process filters out nearly all chemical noise, providing exceptional specificity and sensitivity. The transition for Clarithromycin N-oxide can be inferred from its molecular weight and fragmentation patterns.[17]

    • Deuterated Internal Standard: The use of a stable isotope-labeled internal standard (e.g., Clarithromycin-¹³C-d₃) is best practice.[14][18] It co-elutes with the analyte and experiences identical ionization effects, correcting for variations in sample preparation and instrument response, thereby ensuring the highest level of accuracy and precision.

Pillar 3: Experimental Protocols & Data

The following sections provide detailed, self-validating protocols for the two primary methods. These workflows are designed to meet the rigorous standards of the ICH guidelines.

Workflow Visualization: HPLC-UV Method

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Forced Degradation Sample (e.g., H2O2 treated Clarithromycin) dilute Dilute with Mobile Phase to fall within Linearity Range start->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject 20 µL onto C18 Column filter->inject separate Isocratic Elution with ACN:Phosphate Buffer inject->separate detect UV Detection at 210 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Area of Clarithromycin N-oxide chromatogram->integrate quantify Quantify against Calibration Curve integrate->quantify LCMS_Workflow cluster_prep Sample Preparation (Protein Precipitation) cluster_lcms LC-MS/MS Analysis cluster_data Data Processing start Plasma or Formulation Sample spike Spike with Deuterated Internal Standard (IS) start->spike precip Add Acetonitrile (3:1 ratio) to Precipitate Proteins spike->precip vortex Vortex and Centrifuge precip->vortex supernatant Transfer Supernatant vortex->supernatant inject Inject 5 µL onto C18 UPLC Column supernatant->inject separate Gradient Elution inject->separate ionize Positive ESI separate->ionize analyze SRM Analysis: Precursor -> Product Ion ionize->analyze chromatogram Generate Chromatograms (Analyte & IS) analyze->chromatogram ratio Calculate Peak Area Ratio (Analyte / IS) chromatogram->ratio quantify Quantify against Calibration Curve ratio->quantify

Sources

Comparative

A Comparative Analysis of the Biological Activity of Clarithromycin and Its N-oxide Metabolite

This guide provides a detailed comparison of the biological activities of the macrolide antibiotic clarithromycin and its metabolite, clarithromycin N-oxide. Intended for researchers, scientists, and professionals in dru...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the biological activities of the macrolide antibiotic clarithromycin and its metabolite, clarithromycin N-oxide. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to offer an objective evaluation of their respective pharmacological profiles.

Introduction: Clarithromycin and Its Metabolic Fate

Clarithromycin, a semi-synthetic derivative of erythromycin, is a widely prescribed macrolide antibiotic effective against a broad spectrum of bacterial pathogens.[1][2] Its clinical efficacy is attributed not only to its direct antimicrobial action but also to its significant anti-inflammatory and immunomodulatory properties.[3][4] Upon oral administration, clarithromycin undergoes hepatic metabolism, leading to the formation of several metabolites. Among these, 14-hydroxyclarithromycin is the most well-characterized and is known to possess substantial antimicrobial activity, often acting synergistically with the parent compound.[5][6] Another identified metabolite is clarithromycin N-oxide.[1] This guide focuses on elucidating the known biological activities of clarithromycin and its N-oxide derivative, drawing upon published experimental evidence to provide a clear comparative perspective.

The Metabolic Pathway of Clarithromycin

Clarithromycin is metabolized in the liver primarily by the cytochrome P450 3A (CYP3A) isozymes.[6] This process yields multiple derivatives, including the active 14-hydroxyclarithromycin and the N-demethylated form, as well as clarithromycin N-oxide.[6] The formation of these metabolites is a crucial aspect of clarithromycin's overall pharmacokinetic and pharmacodynamic profile.

Clarithromycin_Metabolism Clarithromycin Clarithromycin Metabolism Hepatic Metabolism (CYP3A4) Clarithromycin->Metabolism Hydroxy 14-hydroxyclarithromycin (Active Metabolite) Metabolism->Hydroxy Noxide Clarithromycin N-oxide Metabolism->Noxide Ndemethyl N-desmethylclarithromycin Metabolism->Ndemethyl Other Other Metabolites Metabolism->Other

Caption: Metabolic conversion of clarithromycin in the liver.

Biological Activity of Clarithromycin

The pharmacological effects of clarithromycin are multifaceted, encompassing potent antimicrobial action and significant immunomodulation.

Antimicrobial Activity

Clarithromycin exerts its bactericidal effect by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis.[7] It is effective against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical pathogens.[2]

PathogenMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniae≤0.03 - 0.120.06 - 0.25
Haemophilus influenzae4 - 88 - 16
Moraxella catarrhalis0.060.12
Staphylococcus aureus (MSSA)0.120.25
Mycobacterium avium complex2 - 44 - 8
Data synthesized from multiple sources.[2][8]
Anti-inflammatory and Immunomodulatory Effects

Beyond its antimicrobial properties, clarithromycin has well-documented anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory mediators and cytokines, such as prostaglandin E₂, tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8).[3] This immunomodulatory activity is thought to contribute to its clinical effectiveness in chronic inflammatory airway diseases, independent of its antibacterial action.[4]

Biological Activity of Clarithromycin N-oxide

The available scientific literature on the biological activity of clarithromycin N-oxide is significantly more limited compared to the parent drug and its 14-hydroxy metabolite.

Antimicrobial Activity

To date, there is a notable absence of published studies evaluating the direct antimicrobial activity of clarithromycin N-oxide. Minimum Inhibitory Concentration (MIC) data for this specific metabolite against any bacterial strains are not available in the public domain. This represents a significant gap in our understanding of its potential contribution to the overall antibacterial effect of clarithromycin therapy.

Anti-inflammatory Activity

A key study investigated the in vitro effects of clarithromycin and its metabolites on nitric oxide (NO) production by nasal polyp fibroblasts stimulated with lipopolysaccharide (LPS). Nitric oxide is a critical signaling molecule in inflammation. In this study, clarithromycin N-oxide was identified as metabolite M-5. The results demonstrated that while clarithromycin and another metabolite (M-4, decladinosyl-clarithromycin) significantly suppressed NO production, clarithromycin N-oxide (M-5) did not exhibit any inhibitory effect, even at the highest concentration tested.

CompoundConcentration (µg/mL)Inhibition of NO Production
Clarithromycin> 0.4Yes
Clarithromycin N-oxide (M-5)up to 0.1No
Data from a study on nasal polyp fibroblasts.

This finding suggests that, at least within the context of this experimental model, clarithromycin N-oxide is an inactive metabolite with respect to modulating the nitric oxide inflammatory pathway.

Comparative Analysis and Summary

The following table provides a side-by-side comparison of the known biological activities of clarithromycin and its N-oxide metabolite.

FeatureClarithromycinClarithromycin N-oxide
Antimicrobial Activity Broad-spectrum activity against Gram-positive, Gram-negative, and atypical bacteria. Well-defined MIC values.No published data available.
Mechanism of Action Inhibition of bacterial protein synthesis.Unknown.
Anti-inflammatory Activity Yes, inhibits the production of pro-inflammatory cytokines and mediators like NO, TNF-α, and interleukins.No, does not inhibit LPS-induced nitric oxide production in nasal polyp fibroblasts.

Experimental Protocols

In Vitro Nitric Oxide Production Assay

This protocol outlines the methodology used to assess the anti-inflammatory effects of clarithromycin and its metabolites on nitric oxide production in cell culture.

Objective: To quantify the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in nasal polyp fibroblasts by clarithromycin and its metabolites.

Materials:

  • Nasal polyp fibroblasts (NPFs)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Clarithromycin and its metabolites (including N-oxide)

  • Griess Reagent System

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the nasal polyp fibroblasts into 96-well plates at a density of 5 x 10⁵ cells/mL in a final volume of 100 µL of culture medium per well.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment:

    • Prepare stock solutions of clarithromycin and its metabolites in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in the culture medium.

    • Remove the old medium from the wells and replace it with 100 µL of fresh medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with solvent) and a positive control (medium with LPS only).

  • Stimulation: Add LPS to the appropriate wells at a final concentration of 1.0 µg/mL to induce NO production.

  • Incubation: Incubate the plates for an additional 24 hours under the same conditions.

  • Nitrite Measurement (Griess Assay):

    • After the incubation period, collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (from the Griess Reagent System) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Express the results as a percentage of NO production relative to the LPS-stimulated control.

NO_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Seed Seed Nasal Polyp Fibroblasts Incubate1 Incubate 24h Seed->Incubate1 Add_Compounds Add Clarithromycin & Metabolites Incubate1->Add_Compounds Add_LPS Add LPS (1.0 µg/mL) Add_Compounds->Add_LPS Incubate2 Incubate 24h Add_LPS->Incubate2 Collect_Supernatant Collect Supernatant Incubate2->Collect_Supernatant Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Read_Absorbance Read Absorbance (540 nm) Griess_Assay->Read_Absorbance Analyze_Data Analyze Data Read_Absorbance->Analyze_Data

Caption: Workflow for the in vitro nitric oxide production assay.

References

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Clarithromycin N-oxide versus Clarithromycin

Introduction Clarithromycin, a widely prescribed macrolide antibiotic, undergoes metabolism in the body, leading to the formation of various metabolites, including Clarithromycin N-oxide.[1][2] The structural characteriz...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Clarithromycin, a widely prescribed macrolide antibiotic, undergoes metabolism in the body, leading to the formation of various metabolites, including Clarithromycin N-oxide.[1][2] The structural characterization of these metabolites is crucial for understanding the drug's pharmacokinetics, efficacy, and potential for drug-drug interactions. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), stands as a powerful analytical tool for the identification and quantification of such metabolites.[3] This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of Clarithromycin N-oxide and its parent drug, clarithromycin, offering valuable insights for researchers, scientists, and drug development professionals. By understanding the distinct fragmentation pathways, analysts can confidently identify these compounds in complex biological matrices.

This guide will delve into the structural nuances that dictate the fragmentation behavior of these two closely related molecules. We will explore the characteristic product ions and neutral losses, providing a clear rationale for the observed differences. Furthermore, we will present detailed, field-proven experimental protocols for the sample preparation and LC-MS/MS analysis of clarithromycin and its metabolites, empowering researchers to replicate and adapt these methods for their specific needs.

Comparative Fragmentation Analysis

The key structural difference between clarithromycin and its N-oxide metabolite lies in the presence of an oxygen atom attached to the nitrogen of the desosamine sugar moiety in the latter. This seemingly minor modification significantly influences the molecule's fragmentation under collision-induced dissociation (CID) in the mass spectrometer.

Clarithromycin Fragmentation Pattern

Clarithromycin has a molecular weight of 747.96 g/mol . In positive ion electrospray ionization mass spectrometry, it readily forms a protonated molecule [M+H]⁺ at an m/z of approximately 748.5. The most characteristic fragmentation of clarithromycin involves the cleavage of the glycosidic bond linking the desosamine sugar to the macrolide ring. This results in the neutral loss of the desosamine moiety and the formation of a prominent product ion at m/z 158 .[4][5] This ion corresponds to the protonated desosamine sugar. Another significant fragment is observed at m/z 590 , representing the macrolide aglycone after the loss of the desosamine sugar.[4]

Clarithromycin N-oxide Fragmentation Pattern

Clarithromycin N-oxide has a molecular weight of 763.96 g/mol , and its protonated molecule [M+H]⁺ is observed at an m/z of approximately 764.5. The presence of the N-oxide functionality alters the fragmentation cascade. Based on available data from the PubChem database, the fragmentation of Clarithromycin N-oxide is dependent on the collision energy applied.[1]

At a lower collision energy (e.g., 15 nominal units), a major fragment ion is observed at m/z 606.4 . This corresponds to the loss of the cladinose sugar. Other minor fragments are also detected.[1]

At a higher collision energy (e.g., 30 nominal units), a more extensive fragmentation is observed. The base peak is seen at m/z 123.1 . A significant fragment is also present at m/z 174.1 , which likely represents the protonated desosamine N-oxide sugar.[1] The fragment at m/z 606.4 is still present, albeit at a lower relative abundance.[1]

Key Differences and Mechanistic Insights

The comparison of the fragmentation patterns reveals several key distinctions:

  • Shift in the Desosamine-related Fragment: The characteristic desosamine fragment at m/z 158 in clarithromycin is replaced by a fragment at m/z 174 in Clarithromycin N-oxide. This mass shift of 16 Da is consistent with the addition of an oxygen atom to the desosamine moiety.

  • Absence of Prominent m/z 158 in N-oxide Spectrum: The absence of a significant peak at m/z 158 in the Clarithromycin N-oxide spectrum suggests that the neutral loss of an oxygen atom from the desosamine N-oxide fragment is not a primary fragmentation pathway under these conditions.

  • Emergence of New Fragments: The presence of a prominent fragment at m/z 123.1 at higher collision energy for the N-oxide suggests a different fragmentation cascade is initiated by the N-oxide group, possibly involving rearrangements and further fragmentation of the desosamine N-oxide sugar.

  • Influence on Glycosidic Bond Cleavage: The N-oxidation of the desosamine sugar appears to influence the lability of the glycosidic bonds. While the loss of the desosamine moiety is a dominant fragmentation pathway for clarithromycin, the fragmentation of the N-oxide can also proceed through the loss of the cladinose sugar (resulting in the m/z 606.4 ion).

The presence of the electron-withdrawing N-oxide group can alter the charge distribution within the desosamine sugar, potentially weakening the glycosidic bond and promoting different rearrangement pathways upon collisional activation.

Data Summary
CompoundPrecursor Ion [M+H]⁺ (m/z)Key Product Ions (m/z) and Proposed Identity
Clarithromycin ~748.5158 : [Desosamine+H]⁺590 : [M+H - Desosamine]⁺
Clarithromycin N-oxide ~764.5174 : [Desosamine N-oxide+H]⁺606 : [M+H - Cladinose]⁺123 : Fragment of Desosamine N-oxide
Fragmentation Pathway Diagrams

Clarithromycin_Fragmentation Clarithromycin Clarithromycin [M+H]⁺ m/z 748.5 Desosamine [Desosamine+H]⁺ m/z 158 Clarithromycin->Desosamine Loss of Aglycone Aglycone [M+H - Desosamine]⁺ m/z 590 Clarithromycin->Aglycone Loss of Desosamine

Caption: Proposed fragmentation of Clarithromycin.

Clarithromycin_N_oxide_Fragmentation N_oxide Clarithromycin N-oxide [M+H]⁺ m/z 764.5 Desosamine_N_oxide [Desosamine N-oxide+H]⁺ m/z 174 N_oxide->Desosamine_N_oxide Loss of Aglycone Aglycone_cladinose [M+H - Cladinose]⁺ m/z 606 N_oxide->Aglycone_cladinose Loss of Cladinose Fragment_123 Fragment Ion m/z 123 Desosamine_N_oxide->Fragment_123 Further Fragmentation Experimental_Workflow cluster_SamplePrep Sample Preparation (SPE) cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample Pretreat Add IS & Acidify Plasma->Pretreat Load Load Sample Pretreat->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Evap Evaporate to Dryness Elute->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into LC-MS/MS Recon->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Fragment Collision-Induced Dissociation Ionize->Fragment Detect Detect Product Ions (MRM) Fragment->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Sources

Comparative

A Comparative Guide to the Chemical Stability of Clarithromycin and its N-oxide Metabolite

For researchers, scientists, and drug development professionals, a comprehensive understanding of an active pharmaceutical ingredient's (API) stability is paramount. It is a critical quality attribute that directly impac...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of an active pharmaceutical ingredient's (API) stability is paramount. It is a critical quality attribute that directly impacts the safety, efficacy, and shelf-life of a drug product. This guide provides an in-depth comparative analysis of the chemical stability of the widely-used macrolide antibiotic, Clarithromycin, and its principal oxidative metabolite and impurity, Clarithromycin N-oxide.

This document moves beyond a simple recitation of facts, offering insights into the causal mechanisms of degradation and providing actionable experimental protocols. By understanding the relative liabilities of the parent molecule and its N-oxide, researchers can develop more robust formulations, define more accurate analytical methods, and ensure the overall quality of their pharmaceutical products.

Foundational Understanding: Clarithromycin and its N-oxide

Clarithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin. Its structure, featuring a 14-membered lactone ring, a desosamine sugar, and a cladinose sugar, is key to its antibacterial activity but also contains the moieties susceptible to degradation.

Clarithromycin N-oxide is a primary metabolite and a known degradation product formed under oxidative conditions[1]. The formation of the N-oxide occurs at the tertiary amine of the desosamine sugar[]. While it is often considered a "degradation product," its own stability profile is a crucial piece of the puzzle for a complete understanding of Clarithromycin's overall stability.

Comparative Stability Under Stress Conditions

Forced degradation studies are a cornerstone of drug stability assessment, providing a predictive look at how a molecule will behave under various environmental stresses. The following sections detail the comparative stability of Clarithromycin and Clarithromycin N-oxide under the conditions recommended by the International Council for Harmonisation (ICH).

Hydrolytic Stability: The Impact of pH

Clarithromycin: Clarithromycin is notably susceptible to degradation in acidic environments. The primary degradation pathway under acidic conditions is the hydrolysis of the glycosidic bond linking the cladinose sugar to the macrolide ring, resulting in the formation of decladinosyl clarithromycin[1]. This degradation follows pseudo-first-order kinetics and is significantly faster at lower pH values[3][4]. For instance, at pH 1.39, the half-life of Clarithromycin is approximately 17 minutes, whereas it is considerably more stable at pH values above 3.0, with optimal stability observed between pH 5.0 and 8.0[3][5]. In strongly acidic solutions (e.g., 1 M HCl) at elevated temperatures (70°C), degradation can reach 60-90% within 24 hours[].

In alkaline conditions, Clarithromycin also undergoes degradation, primarily through the hydrolysis of the lactone ring[1].

Clarithromycin N-oxide: Direct, comprehensive studies on the hydrolytic stability of Clarithromycin N-oxide are not widely available in the public domain. However, we can make some scientifically grounded inferences. The N-oxide functional group is generally stable to hydrolysis. The primary points of hydrolytic instability in the Clarithromycin molecule, the glycosidic linkages and the lactone ring, are still present in the N-oxide structure. Therefore, it is reasonable to hypothesize that Clarithromycin N-oxide will also exhibit instability in both acidic and alkaline conditions, likely through similar degradation pathways (hydrolysis of the cladinose sugar and the lactone ring) as the parent drug. The presence of the N-oxide moiety is unlikely to significantly alter the rate of these hydrolytic reactions.

Table 1: Summary of Hydrolytic Degradation

ConditionClarithromycinClarithromycin N-oxide (Inferred)Primary Degradation Product(s) of Clarithromycin
Acidic (e.g., 0.1 M HCl) Highly UnstableExpected to be UnstableDecladinosyl clarithromycin
Neutral (pH 7.0) Relatively StableExpected to be Relatively Stable-
Alkaline (e.g., 0.1 M NaOH) UnstableExpected to be UnstableProducts of lactone ring hydrolysis
Oxidative Stability

Clarithromycin: Clarithromycin is sensitive to oxidative stress[1][6]. The tertiary amine on the desosamine sugar is the primary site of oxidation, leading to the formation of Clarithromycin N-oxide as the major degradation product[1][]. Studies using 3.0% hydrogen peroxide have shown approximately 14% degradation of Clarithromycin within 15 minutes[].

Clarithromycin N-oxide: By its very nature as the oxidized form of Clarithromycin at the tertiary amine, Clarithromycin N-oxide is expected to be significantly more stable under oxidative conditions. The nitrogen atom in the N-oxide is already in a higher oxidation state, making it less susceptible to further oxidation at that position. However, other parts of the molecule could potentially be susceptible to strong oxidizing agents, though the tertiary amine is the most reactive site in the parent compound.

Diagram: Oxidative Degradation of Clarithromycin

G Clarithromycin Clarithromycin N_oxide Clarithromycin N-oxide Clarithromycin->N_oxide Oxidation of tertiary amine Oxidative_Stress Oxidative Stress (e.g., H₂O₂)

Caption: Oxidative degradation pathway of Clarithromycin.

Photostability

Clarithromycin: Clarithromycin exhibits some sensitivity to light. While it is relatively stable under UV radiation, exposure to natural sunlight for several days can induce degradation, leading to the formation of additional impurities[]. Photolytic degradation can also yield the N-oxide among other products[5].

Clarithromycin N-oxide: The N-oxide functional group itself can be photoreactive. Therefore, it is plausible that Clarithromycin N-oxide may also be susceptible to photodegradation, potentially through different pathways than the parent drug. Without direct experimental data, a definitive comparison is difficult. However, it is a common practice to protect N-oxide compounds from light.

Thermal Stability

Clarithromycin: Clarithromycin is relatively stable under thermal stress. In the solid state, it shows little to no degradation after 4 hours at 100°C[]. In solution, no significant degradation was observed at 70°C[]. Thermal decomposition of Clarithromycin generally begins at temperatures above 220°C[7].

Clarithromycin N-oxide: Commercial suppliers of Clarithromycin N-oxide recommend long-term storage at -20°C and short-term storage at +4°C, with protection from light and moisture[8]. This suggests that while it may be stable for extended periods when frozen, it could be less stable at ambient or elevated temperatures compared to the parent drug. N-oxides can sometimes be thermally labile, and this recommendation for cold storage is a key indicator of its potential thermal sensitivity.

Table 2: Comparative Stability Summary

Stress ConditionClarithromycin StabilityClarithromycin N-oxide Stability (Inferred/Reported)Key Observations
Acidic Hydrolysis Highly UnstableExpected to be UnstablePrimary degradation of Clarithromycin is loss of the cladinose sugar.
Alkaline Hydrolysis UnstableExpected to be UnstableDegradation primarily occurs via hydrolysis of the lactone ring.
Oxidative Stress UnstableMore StableClarithromycin's tertiary amine is readily oxidized to the N-oxide.
Photolytic Stress Moderately Unstable (in sunlight)Expected to be UnstableBoth compounds may be susceptible to photodegradation.
Thermal Stress Relatively StablePotentially less stable (requires cold storage)Clarithromycin is stable at elevated temperatures for short periods.

Experimental Protocols for Stability Testing

To ensure the scientific integrity of any comparative stability study, well-defined and validated protocols are essential. The following provides a general framework for conducting forced degradation studies on Clarithromycin and Clarithromycin N-oxide.

General Procedure for Forced Degradation
  • Preparation of Stock Solutions: Prepare stock solutions of Clarithromycin and Clarithromycin N-oxide at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid. Heat the solution at a controlled temperature (e.g., 60-80°C) for a specified duration.

    • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Keep the solution at room temperature or a controlled elevated temperature for a specified duration.

    • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep the solution at room temperature for a specified duration.

    • Thermal Degradation (Solution): Heat the stock solution at a controlled temperature (e.g., 70°C).

    • Photolytic Degradation: Expose the stock solution in a transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis: After the specified exposure time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Diagram: Workflow for Comparative Stability Testing

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis Stock_CLA Clarithromycin Stock Solution Acid Acidic (HCl, heat) Base Alkaline (NaOH, heat) Oxidative Oxidative (H₂O₂) Thermal Thermal (heat) Photo Photolytic (ICH Q1B) Stock_NOX Clarithromycin N-oxide Stock Solution Neutralize Neutralize (Acid/Base Samples) Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Stability-Indicating HPLC Analysis Neutralize->HPLC Compare Compare Degradation Profiles HPLC->Compare

Caption: Workflow for comparative stability testing.

Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is critical for separating the parent compound from its degradation products. A typical Reverse-Phase HPLC (RP-HPLC) method for Clarithromycin and its impurities would involve:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile).

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or, for higher sensitivity and specificity, Mass Spectrometry (MS) or Electrochemical Detection (ECD).

  • Column Temperature: Controlled at an elevated temperature (e.g., 40-50°C) to improve peak shape and resolution.

The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Conclusion and Future Perspectives

The comparative stability analysis of Clarithromycin and Clarithromycin N-oxide reveals distinct profiles under different stress conditions. Clarithromycin is particularly labile in acidic and oxidative environments, with the tertiary amine of the desosamine sugar being a key site of degradation. Its N-oxide metabolite, being the product of this oxidation, is inherently more stable to further oxidative stress at this position.

However, the requirement for cold storage for Clarithromycin N-oxide suggests potential thermal lability, a factor that warrants further investigation. Moreover, both molecules possess other functional groups susceptible to hydrolysis and photolysis, and a complete stability profile for the N-oxide would require dedicated forced degradation studies.

For drug development professionals, this guide underscores the importance of:

  • Formulation Strategies: For Clarithromycin, formulations should be designed to protect the API from acidic environments, such as through enteric coating. The potential for oxidative degradation also necessitates the consideration of antioxidants in the formulation.

  • Analytical Method Development: Stability-indicating methods must be capable of resolving Clarithromycin from all its potential degradation products, including the N-oxide and hydrolytic products.

  • Impurity Profiling: A thorough understanding of the degradation pathways is essential for identifying, quantifying, and controlling impurities in the drug substance and product.

Further research into the forced degradation of Clarithromycin N-oxide would provide a more complete picture and allow for a more direct and quantitative comparison. Such studies would be invaluable for refining our understanding of the overall stability of Clarithromycin and ensuring the development of safe and effective medicines.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84029, Clarithromycin. Retrieved from [Link]

  • Nakagawa, Y., Itai, S., Yoshida, T., & Nagai, T. (1992). Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin. Chemical & Pharmaceutical Bulletin, 40(3), 725–728. Retrieved from [Link]

  • Ferreira, M., et al. (2022). Formulation and Stability of a 1% Clarithromycin-Based Topical Skin Cream: A New Option to Treat Buruli Ulcers? Pharmaceuticals, 15(5), 589. Retrieved from [Link]

  • Makoni, P. A., Chikukwa, M. T. R., Khamanga, S. M. M., & Walker, R. B. (2019). Stability Indicating HPLC-ECD Method for the Analysis of Clarithromycin in Pharmaceutical Dosage Forms: Method Scaling versus Re-Validation. Scientia Pharmaceutica, 87(4), 31. Retrieved from [Link]

  • Fujiki, Y., et al. (2011). Stabilization Mechanism of Clarithromycin Tablets under Gastric pH Conditions. Chemical and Pharmaceutical Bulletin, 59(5), 565-570. Retrieved from [Link]

  • Tan, Y. N., et al. (2021). Synthesis and Characterization of Clarithromycin-Graphene Oxide for Antibacterial Drug Delivery. Sains Malaysiana, 50(8), 2377-2387. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Clarithromycin N-oxide. Retrieved from [Link]

  • Noguchi, S., et al. (2014). Stabilization mechanism of clarithromycin tablets under gastric pH conditions. Chemical & Pharmaceutical Bulletin, 62(1), 84-89. Retrieved from [Link]

  • TradeIndia. (n.d.). Clarithromycin N-oxide - Analytical Standard at Best Price, Mumbai Supplier. Retrieved from [Link]

  • González-Gaya, B., et al. (2021). Photodegradation of Ciprofloxacin, Clarithromycin and Trimethoprim: Influence of pH and Humic Acids. Molecules, 26(11), 3080. Retrieved from [Link]

  • Google Patents. (n.d.). CN103172686B - Preparation method of clarithromycin-N-oxide.
  • SynThink Research Chemicals. (n.d.). 118074-07-0 Clarithromycin N-Oxide. Retrieved from [Link]

  • Singh, R., & Kumar, R. (2016). Forced Degradation Studies. Journal of Drug Delivery and Therapeutics, 6(6), 64-68. Retrieved from [Link]

  • Sun, J. G., et al. (2002). Progress in synthesis of clarithromycin. Chinese Journal of Organic Chemistry, 22(12), 951-963. Retrieved from [Link]

  • Abuga, K. O., et al. (2001). A stability-indicating HPLC method for the separation of clarithromycin and related substances in bulk samples. Journal of Separation Science, 24(10-11), 849-855. Retrieved from [Link]

  • Singh, S., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 154-161. Retrieved from [Link]

  • Ahmed, D. S., et al. (2022). Poly(lactic acid)/clarithromycin with metals dioxides nanoparticles: Preparation and performance under ultraviolet irradiation. Journal of the Chemical Society of Pakistan, 44(02), 241-247. Retrieved from [Link]

  • Pereira, J. M., et al. (2013). Interplay of Degradation, Dissolution and Stabilization of Clarithromycin and Its Amorphous Solid Dispersions. Molecular Pharmaceutics, 10(12), 4640-4653. Retrieved from [Link]

  • Patel, M. M., et al. (2012). FORMULATION, OPTIMIZATION AND EVALUATION OF CLARITHROMYCIN IMMEDIATE RELEASE FILM COATED TABLET. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 549-556. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

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Validation

A Comparative Guide to Clarithromycin N-oxide Impurity Limits in Global Pharmacopeias

In the landscape of pharmaceutical development and manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. For macrolide antibiotics like Clarithro...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. For macrolide antibiotics like Clarithromycin, a semisynthetic derivative of erythromycin, meticulous impurity profiling is critical.[1] Among its various related substances, Clarithromycin N-oxide commands significant attention. This guide offers an in-depth comparison of the pharmacopeial limits for this specific impurity, details the analytical methodologies for its control, and provides the scientific rationale behind these rigorous standards.

Clarithromycin N-oxide, also known as Clarithromycin Impurity Q or Clarithromycin Related Compound A in different pharmacopeial contexts, is a urinary metabolite and a potential degradation product of the active pharmaceutical ingredient (API).[2][3] Its formation can occur during synthesis or through degradation of the final drug product, making its quantification and control essential.[4]

Pharmacopeial Impurity Limits: A Comparative Analysis

The major global pharmacopeias—United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP)—establish the legal and scientific benchmarks for drug quality. While their goals are aligned, their specific limits and nomenclature for impurities can differ.

Clarithromycin N-oxide is designated differently across key pharmacopeias:

  • United States Pharmacopeia (USP): Referred to as Clarithromycin Related Compound A .[5]

  • European Pharmacopoeia (EP): Listed as Clarithromycin Impurity F or Clarithromycin Impurity Q .[1][6][][8][9]

The acceptance criteria for these impurities are outlined in the respective monographs for Clarithromycin. A summary of these limits is presented below.

PharmacopeiaImpurity NameSpecification LimitTotal Impurities Limit
USP Clarithromycin Related Compound ANot more than 1.0%Not more than 3.5%
EP Clarithromycin Impurity FVaries; often part of a total impurity limit and specific reporting thresholds.Typically specified in the monograph.
JP (Specific data not readily available in search results)(Consult official JP monograph)(Consult official JP monograph)

Note: The limits specified in the European Pharmacopoeia can be complex, often involving reporting thresholds, identification thresholds, and qualification thresholds. The USP monograph for Clarithromycin specifies that no single related compound should exceed 1.0%.[10] Total impurities are capped at 3.5%.[10][11]

Analytical Methodology: The Cornerstone of Impurity Control

The reliable quantification of Clarithromycin N-oxide hinges on robust and validated analytical methods. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the universally accepted technique for separating Clarithromycin from its related substances.[12]

The Causality Behind Experimental Choices

The selection of HPLC parameters is a deliberate process designed to achieve optimal separation and sensitivity.

  • Stationary Phase: C18 (octadecylsilyl) columns are the workhorse for this analysis due to their hydrophobicity, which provides excellent retention and separation of the relatively non-polar macrolide structures.[12]

  • Mobile Phase: A typical mobile phase consists of a buffered aqueous solution and an organic modifier like acetonitrile.[12] The pH of the buffer is a critical parameter, often adjusted to a range of 4.0 to 4.4.[11][12][13] This precise pH control is necessary because the retention of Clarithromycin and its impurities is pH-dependent. An optimized pH ensures reproducible retention times and improves the resolution between the main API peak and closely eluting impurities.

  • Detection: UV detection is commonly employed, with wavelengths set around 205 nm or 210 nm to achieve adequate sensitivity, as macrolides have weak UV absorbance.[][14][15]

Below is a representative experimental protocol synthesized from pharmacopeial methods and scientific literature.

Detailed Experimental Protocol: HPLC Analysis

Objective: To separate and quantify Clarithromycin N-oxide (Related Compound A) in a Clarithromycin bulk sample.

1. Chromatographic System:

  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: C18, 4.6-mm × 10-cm or similar; L1 packing.[11]

  • Column Temperature: 40 °C.[]

2. Reagents and Solutions:

  • Mobile Phase A: 0.067 M Monobasic Potassium Phosphate, pH adjusted to 4.0 with phosphoric acid.[12][16]

  • Mobile Phase B: Acetonitrile.[11]

  • Diluent: Acetonitrile and water (1:1).[11]

  • Standard Solution: Prepare a solution of USP Clarithromycin RS at a known concentration (e.g., 75 µg/mL) in the Diluent.[11]

  • System Suitability Solution: A solution containing both USP Clarithromycin RS and USP Clarithromycin Related Compound A RS to verify resolution.[16]

  • Sample Solution: Prepare a solution of the Clarithromycin sample at a concentration of 1.5 mg/mL in the Diluent.[11]

3. Chromatographic Conditions:

  • Flow Rate: Approximately 1.1 mL/min.[10][11]

  • Injection Volume: 20 µL.[17]

  • UV Detection: 205 nm.[]

  • Gradient Program:

    Time (min) Mobile Phase A (%) Mobile Phase B (%)
    0 (As per monograph) (As per monograph)
    ... ... ...
    (End) (As per monograph) (As per monograph)

    (Note: Specific gradient tables are detailed in the official pharmacopeial monographs and should be followed precisely.)

4. Data Analysis:

  • Identify the peaks based on the retention times obtained from the chromatograms of the reference standards. The relative retention time for Clarithromycin Related Compound A is approximately 1.0, while for clarithromycin it is about 0.75.[16]

  • Calculate the percentage of Clarithromycin N-oxide in the sample using the peak area response and the concentration of the standard.

Trustworthiness: The Self-Validating System

Every analytical protocol described in a pharmacopeia is designed as a self-validating system through the inclusion of System Suitability Tests (SSTs) . These tests are performed before the analysis of any samples to ensure the chromatographic system is performing adequately on that day.[18]

Key SST Parameters for Clarithromycin Analysis:

  • Resolution: The resolution between the Clarithromycin peak and the Clarithromycin Related Compound A peak must be not less than 2.0.[5][16][17] This ensures that the two compounds are sufficiently separated to be accurately quantified.

  • Precision/Repeatability: The relative standard deviation (RSD) for replicate injections of the standard solution should be not more than 2.0%.[17][18] This demonstrates the consistency and reproducibility of the system.

  • Tailing Factor: The tailing factor for the Clarithromycin peak should be within a specified range (e.g., less than 2.0 or between 0.9-1.5), indicating good peak symmetry and column performance.[16][18]

Passing these SST criteria provides a high degree of confidence that the analytical system is fit for its intended purpose, thereby ensuring the trustworthiness of the generated data.[18]

Visualizing the Workflow

To better illustrate the relationships and processes involved, the following diagrams are provided.

cluster_materials Materials cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing API_Sample Clarithromycin API Sample Prep_Sample Dissolve API in Diluent (1.5 mg/mL) API_Sample->Prep_Sample CRS_A Clarithromycin RS Prep_Standard Prepare Standard & SST Solutions CRS_A->Prep_Standard CRS_B Clarithromycin N-oxide RS CRS_B->Prep_Standard Reagents Mobile Phase & Diluents Reagents->Prep_Sample Reagents->Prep_Standard Inject Inject into HPLC System Prep_Sample->Inject Prep_Standard->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection at 205 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Impurity Integrate->Calculate Compare Compare vs. Limits Calculate->Compare

Caption: High-level workflow for the HPLC analysis of Clarithromycin N-oxide.

G cluster_criteria Key Acceptance Criteria SST System Suitability Test (SST) Verify system performance BEFORE sample analysis Resolution Resolution ≥ 2.0 (Clarithromycin vs. N-oxide) SST->Resolution Precision Precision (RSD) ≤ 2.0% (Replicate Injections) SST->Precision Tailing Tailing Factor < 2.0 (Symmetrical Peaks) SST->Tailing Resolution->Precision Result Proceed with Sample Analysis Precision->Tailing

Caption: Core pillars of System Suitability Testing for method trustworthiness.

Conclusion

The control of Clarithromycin N-oxide is a critical aspect of ensuring the quality and safety of Clarithromycin drug products. While the nomenclature may vary, the major pharmacopeias are aligned in their requirement for strict control of this and other related substances. The use of a well-defined, robust RP-HPLC method, underpinned by rigorous system suitability criteria, provides the necessary framework for researchers and drug development professionals to meet these global standards. Adherence to these pharmacopeial methods is not just a matter of compliance but a commitment to scientific integrity and patient safety.

References

  • USP Monographs: Clarithromycin - USP29-NF24. (n.d.).
  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2020, April 14). MicroSolv.
  • Ph. Eur. Monograph 1651: Clarithromycin Assay and Related Substances. (n.d.). Phenomenex.
  • Clarithromycin Extended-Release Tablets. (2017, January 27). USP-NF.
  • Validation and Determination of Macrolide Antibiotic Clarithromycin Tablets By HPLC Method as Per ICH Guidelines Q2 (R1). (2021, October 22). Research and Reviews.
  • Clarithromycin and Impurities. (n.d.). BOC Sciences.
  • Clarithromycin Tablets. (n.d.). USP-NF.
  • Clarithromycin USP 2025. (n.d.). Trungtamthuoc.com.
  • Improving the separation of Clarithromycin from related impurities. (n.d.). Benchchem.
  • Clarithromycin Impurity Q (N-oxide clarithromycin). (n.d.). Pharmaffiliates.
  • Clarithromycin N-Oxide. (n.d.). SynThink Research Chemicals.
  • Clarithromycin N-oxide. (n.d.). PubChem.
  • Clarithromycin Related Compound A USP Reference Standard. (n.d.). Sigma-Aldrich.
  • Clarithromycin EP Impurity F. (n.d.). Veeprho.
  • Clarithromycin Impurity Q Pharmaceutical Secondary Standard; Certified Reference Material. (n.d.). Sigma-Aldrich.
  • Preparation method of clarithromycin-N-oxide. (n.d.). Google Patents.
  • Amini, H., & Ahmadiani, A. (2004). A sensitive liquid chromatographic method for the analysis of clarithromycin with pre-column derivatization. Journal of Pharmaceutical and Biomedical Analysis, 34(5), 1031-1036.
  • RP-HPLC method for clarithromycin assay in bulk and formulation. (2024, August 8). SciSpace.
  • Derivative spectrophotometric method for the determination of clarithromycin in pharmaceutical formulation and application to in-vitro dissolution. (2018, March 16). Allied Academies.
  • Impurity profiling of clarithromycin using high-performance liquid chromatography with ultraviolet detection. (1990). Semantic Scholar.
  • Clarithromycin Impurities Standards. (n.d.). SynThink Research Chemicals.
  • Clarithromycin EP Impurity F. (n.d.). BOC Sciences.
  • Clarithromycin Impurities. (n.d.). SynZeal.
  • Clarithromycin Impurity Q (10 mg) (N-oxide clarithromycin). (n.d.). ECHEMI.
  • Clarithromycin N-Oxide. (n.d.). LGC Standards.
  • Alam, S., et al. (2015). Development and Validation of RP-HPLC Method for Quantitation of Clarithromycin in Matrix Tablet Dosage Form. ResearchGate.

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Comparative

A Spectroscopic Guide to Differentiating Clarithromycin from Clarithromycin N-oxide

For researchers, scientists, and drug development professionals, the precise characterization of active pharmaceutical ingredients (APIs) and their related substances is a cornerstone of ensuring drug safety and efficacy...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of active pharmaceutical ingredients (APIs) and their related substances is a cornerstone of ensuring drug safety and efficacy. Clarithromycin, a widely used macrolide antibiotic, can undergo metabolic transformation or degradation to form Clarithromycin N-oxide.[1][2] This N-oxide is a critical impurity and metabolite whose presence and quantity must be accurately monitored. This guide provides an in-depth spectroscopic comparison of Clarithromycin and Clarithromycin N-oxide, offering the experimental data and foundational principles necessary to distinguish these two compounds with confidence.

The core structural difference lies in the tertiary amine of the desosamine sugar moiety. In Clarithromycin, this is a dimethylamino group, whereas in the N-oxide, it is oxidized to a dimethylamine N-oxide. This seemingly minor change induces significant and measurable shifts in their respective spectroscopic profiles, which we will explore across Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy.

Mass Spectrometry: A Definitive Mass Shift

Mass spectrometry provides the most direct and unambiguous method for differentiating the two compounds. The addition of an oxygen atom to form the N-oxide results in a predictable mass increase of 16 atomic mass units (amu).

Expert Insight: The choice of a soft ionization technique like Electrospray Ionization (ESI) is crucial. ESI minimizes in-source fragmentation, allowing for the clear observation of the protonated molecular ions, which directly reflect the mass difference.

In positive-ion ESI-MS, Clarithromycin typically produces a protonated molecule ([M+H]⁺) at a mass-to-charge ratio (m/z) of approximately 748.5.[3][4] In contrast, Clarithromycin N-oxide, with a molecular formula of C₃₈H₆₉NO₁₄, will exhibit its [M+H]⁺ ion at m/z 764.5.[1][2]

Tandem mass spectrometry (MS/MS) further corroborates this differentiation. A characteristic fragmentation pathway for Clarithromycin involves the cleavage of the glycosidic bond, leading to the loss of the desosamine sugar and producing a major fragment ion at m/z 590. The desosamine sugar itself is observed as a fragment at m/z 158.[4][5][6] While specific MS/MS data for the N-oxide is less commonly published, a similar loss of the modified desosamine N-oxide sugar would be expected, leading to a different fragmentation pattern that can be used for confirmation.

Summary of Key Mass Spectrometry Data
CompoundMolecular FormulaMolecular Weight (Da)Expected [M+H]⁺ (m/z)Key Fragment Ion (m/z)
Clarithromycin C₃₈H₆₉NO₁₃747.95[7]~748.5[3]590.4 (Loss of desosamine)[4]
Clarithromycin N-oxide C₃₈H₆₉NO₁₄763.95[1]~764.5Varies, confirms N-oxide moiety
Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general method for the separation and detection of Clarithromycin and its N-oxide.

  • Chromatographic Separation:

    • Column: Reversed-phase C18 column (e.g., Atlantis dC18, 2.1 x 100 mm, 3 µm).[5]

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol/acetonitrile.

    • Flow Rate: 0.2-0.4 mL/min.[8]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted analysis.

    • SIM Targets: Monitor m/z 748.5 for Clarithromycin and m/z 764.5 for Clarithromycin N-oxide.

    • MRM Transitions (Example):

      • Clarithromycin: 748.5 → 158.2 (quantifier), 748.5 → 590.4 (qualifier).[5][6]

      • Clarithromycin N-oxide: A transition would be developed by observing the fragmentation of the m/z 764.5 precursor ion.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC System cluster_ms MS/MS System Sample Sample in Solution Filtered_Sample Filtered Sample Sample->Filtered_Sample 0.22 µm filter Autosampler Autosampler Column C18 Column Autosampler->Column Injection ESI_Source ESI Source Column->ESI_Source Elution Mass_Analyzer Tandem MS ESI_Source->Mass_Analyzer Ionization Detector Detector Mass_Analyzer->Detector Analysis Data Data Acquisition (m/z 748.5, 764.5) Detector->Data

Fig 1. A typical LC-MS/MS workflow for analyzing Clarithromycin and its N-oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Local Electronic Environment

NMR spectroscopy provides detailed structural information by probing the local electronic environment of ¹H and ¹³C nuclei. The oxidation of the nitrogen atom creates a strong inductive effect, withdrawing electron density from adjacent nuclei. This deshielding effect causes their corresponding signals to shift downfield in the NMR spectrum.

Expert Insight: The most significant changes will be observed for the protons and carbons of the N-methyl groups and the protons on the carbons alpha to the nitrogen (C-2' and C-3' of the desosamine sugar). These shifts provide definitive proof of N-oxidation.

  • ¹H NMR: In Clarithromycin, the two N-methyl groups on the desosamine sugar appear as a sharp singlet. For Clarithromycin N-oxide, this singlet is expected to shift significantly downfield. Similarly, the proton at the C-2' position, adjacent to the N-oxide, will also experience a noticeable downfield shift.

  • ¹³C NMR: The carbons of the N-methyl groups and the C-2' and C-3' carbons of the desosamine ring will be deshielded and appear at a higher chemical shift (further downfield) in the ¹³C NMR spectrum of the N-oxide compared to the parent drug.[9][10]

Anticipated Key NMR Chemical Shift Differences (in CDCl₃)
NucleusClarithromycin (Approx. δ ppm)Clarithromycin N-oxide (Predicted δ ppm)Expected Change
¹H N(CH₃)₂ ~2.3 - 2.5> 3.0Downfield Shift
¹H C-2' ~3.0 - 3.2> 3.5Downfield Shift
¹³C N(CH₃)₂ ~40.5> 50Downfield Shift
¹³C C-2' ~69.0> 75Downfield Shift

Note: Predicted values are based on general trends for amine N-oxides and require experimental verification.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7][11]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher spectrometer.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Analysis: Integrate peaks in the ¹H spectrum and compare the chemical shifts in both ¹H and ¹³C spectra to reference data, focusing on the signals from the desosamine moiety.

Infrared (IR) Spectroscopy: Identifying the N-O Bond

Infrared (IR) spectroscopy is a valuable tool for identifying functional groups. The formation of the N-O dative bond in Clarithromycin N-oxide introduces a new, characteristic vibrational mode that is absent in the parent compound.

Expert Insight: While the overall IR spectra of both molecules will share many similarities due to the large macrolide backbone, the presence of a distinct N-O stretching absorption is a key diagnostic feature for the N-oxide.

The IR spectrum of Clarithromycin is complex, dominated by absorptions from O-H, C-H, C=O (lactone), and C-O bonds.[12][13] For Clarithromycin N-oxide, an additional absorption band corresponding to the N-O bond stretch is expected to appear in the 940–970 cm⁻¹ region.[14] This region of the spectrum should be carefully examined for the appearance of this new peak.

Key Diagnostic IR Absorptions
Functional GroupWavenumber (cm⁻¹)Compound
C=O (Lactone) ~1730 - 1750[15]Both
O-H (Alcohol) ~3400 - 3500 (broad)Both
C-H (Alkyl) ~2850 - 3000Both
N-O (N-oxide) ~940 - 970 [14]Clarithromycin N-oxide only
Experimental Protocol: FTIR Analysis
  • Sample Preparation (ATR):

    • Place a small amount of the solid powder sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Ensure good contact between the sample and the crystal using the pressure clamp.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Perform a background subtraction.

    • Compare the spectrum of the unknown sample to a reference spectrum of Clarithromycin, paying close attention to the 940–970 cm⁻¹ region for the appearance of the N-O stretching band.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Spectrometer Sample Solid Sample ATR ATR Crystal Sample->ATR Apply Sample IR_Source IR Source Detector Detector ATR->Detector Attenuated Beam IR_Source->ATR IR Beam Data Generate Spectrum (Transmittance vs. Wavenumber) Detector->Data

Fig 2. Workflow for sample analysis using FTIR with an ATR accessory.

UV-Vis Spectroscopy: A Method of Limited Utility

UV-Visible spectroscopy measures the absorption of light by chromophores within a molecule. Neither Clarithromycin nor its N-oxide possesses a strong chromophore that absorbs in the near-UV range (200-400 nm). Clarithromycin exhibits a weak maximum absorption around 288 nm.[16] The N-oxide functional group itself is not expected to significantly alter this profile. Therefore, UV-Vis spectroscopy is not a primary technique for distinguishing between these two compounds directly. However, it can be used for quantification after derivatization or complex formation, which creates a new chromophore absorbing at a higher wavelength.[17][18]

Conclusion

Distinguishing between Clarithromycin and its N-oxide is readily achievable through standard spectroscopic techniques.

  • Mass Spectrometry is the most definitive method, providing clear evidence through a 16 amu mass difference in the molecular ions.

  • NMR Spectroscopy offers unambiguous structural confirmation by revealing significant downfield shifts in the signals corresponding to the nuclei surrounding the oxidized nitrogen atom.

  • IR Spectroscopy serves as a rapid and effective screening tool, with the appearance of a characteristic N-O stretching band providing strong evidence for the presence of the N-oxide.

By employing these techniques in a complementary fashion, researchers can confidently identify and differentiate Clarithromycin and Clarithromycin N-oxide, ensuring the quality and integrity of their research and development efforts.

References

  • Alvi, S. N., Al Dgither, S., & Hammami, M. M. (2016). Rapid Determination of Clarithromycin in Human Plasma by LCMS/MS Assay.
  • Li, W., Jia, H., & Palamar, S. (2007). Simplified method for determination of clarithromycin in human plasma using protein precipitation in a 96-well format and liquid chromatography-tandem mass spectrometry.
  • SpectraBase. (n.d.). Clarithromycin. Wiley.
  • Gous, T., et al. (2011). LC-MS/MS method for the simultaneous determination of clarithromycin, rifampicin and their main metabolites in horse plasma, epithelial lining fluid and broncho-alveolar cells. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1133-1143. [Link]

  • ResearchGate. (n.d.). Mass spectrum of clarithromycin. APPI: dopant toluene. [Link]

  • Askal, H. F., et al. (2015). Spectrophotometric Investigations of Macrolide Antibiotics: A Brief Review. Critical Reviews in Analytical Chemistry, 45(6), 463-476. [Link]

  • Alvi, S. N., et al. (2016). Rapid Determination of Clarithromycin in Human Plasma by LCMS/MS Assay. J Anal Bioanal Tech, 7(315), 2. [Link]

  • ResearchGate. (n.d.). FTIR Spectra of (A) clarithromycin, (B) HPMC, and (C) sustained-release.... [Link]

  • PubChem. (n.d.). Clarithromycin. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of granulated clarithromycin, granulated GO, granulated selenium, nanofiber form of samples. [Link]

  • Alvi, S. N., Al Dgither, S., & Hammami, M. M. (2016). Rapid Determination of Clarithromycin in Human Plasma by LCMS/MS Assay. J Anal Bioanal Tech, 7(315), 2. [Link]

  • ResearchGate. (n.d.). Comparative 1 H and 13 C NMR Data for tertiary Amine N-Oxides and Related Species. [Link]

  • ResearchGate. (n.d.). Infrared spectra of clarithromycin and excipients. [Link]

  • Walash, M. I., et al. (2007). Spectrophotometric determination of four macrolide antibiotics in pharmaceutical formulations and biological fluids via binary complex formation with eosin. Journal of AOAC International, 90(6), 1579-1587. [Link]

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Validation

A Comparative Guide to the In Vitro and In Vivo Formation of Clarithromycin N-oxide

Introduction Clarithromycin, a second-generation macrolide antibiotic, is a cornerstone in the management of various bacterial infections, including those of the respiratory tract and skin, and plays a crucial role in th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Clarithromycin, a second-generation macrolide antibiotic, is a cornerstone in the management of various bacterial infections, including those of the respiratory tract and skin, and plays a crucial role in the eradication of Helicobacter pylori.[1][2] Its improved acid stability and pharmacokinetic profile over erythromycin have cemented its place in clinical practice.[3][4] A key aspect of its disposition in the body is its metabolism to various products, among which Clarithromycin N-oxide is a notable, albeit less predominant, metabolite.[2][5] Understanding the nuances of its formation, both within a living organism (in vivo) and in a controlled laboratory setting (in vitro), is paramount for drug development professionals. This guide provides an in-depth comparison of the in vivo and in vitro formation of Clarithromycin N-oxide, offering insights into the underlying mechanisms, experimental methodologies, and the critical applications of this knowledge in drug discovery and development.

Part 1: In Vivo Formation of Clarithromycin N-oxide: A Systemic Perspective

The transformation of Clarithromycin within the human body is a complex process primarily occurring in the liver. This metabolic conversion is crucial as it influences the drug's efficacy, potential for drug-drug interactions, and overall safety profile.

The Metabolic Pathway: A Symphony of Enzymes

The biotransformation of Clarithromycin is predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes, with the CYP3A4 isoform playing a starring role.[6][7] While the major metabolic routes for Clarithromycin are 14-hydroxylation and N-demethylation, N-oxidation also contributes to its metabolic profile.[5][8] The formation of Clarithromycin N-oxide involves the direct oxidation of the tertiary amine on the desosamine sugar moiety of the Clarithromycin molecule.

Clarithromycin Clarithromycin CYP3A4 CYP3A4 (Liver) Clarithromycin->CYP3A4 Metabolism N_oxide Clarithromycin N-oxide CYP3A4->N_oxide N-oxidation Hydroxy 14-hydroxy-clarithromycin (Active Metabolite) CYP3A4->Hydroxy 14-Hydroxylation (Major Pathway) Demethyl N-desmethyl-clarithromycin CYP3A4->Demethyl N-demethylation (Major Pathway)

In Vivo Metabolic Pathways of Clarithromycin.

Factors Influencing In Vivo Formation

The rate and extent of Clarithromycin N-oxide formation in vivo are not constant and can be influenced by a variety of factors:

  • Genetic Polymorphisms: Variations in the gene encoding for CYP3A4 can lead to inter-individual differences in enzyme activity, thereby affecting the metabolic profile of Clarithromycin.

  • Drug-Drug Interactions: Clarithromycin itself is a potent mechanism-based inhibitor of CYP3A4.[1][6] This means that upon repeated administration, it can inhibit its own metabolism, a phenomenon known as auto-inhibition.[6] Co-administration with other drugs that are substrates, inhibitors, or inducers of CYP3A4 can significantly alter the formation of its metabolites, including the N-oxide.[7][9] For instance, potent CYP3A4 inhibitors like ketoconazole can markedly decrease the formation of Clarithromycin metabolites.[8]

  • Physiological and Pathological Conditions: Age, sex, and the health of the liver can impact metabolic capacity and thus the formation of Clarithromycin N-oxide.[4][10]

Experimental Methodologies for In Vivo Analysis

Studying the in vivo formation of Clarithromycin N-oxide necessitates the analysis of biological samples from human subjects or animal models.

  • Sample Collection: Blood samples are typically collected at predetermined time points following drug administration. Urine and feces can also be collected to assess excretion pathways.

  • Plasma Separation: Blood samples are centrifuged to separate plasma, which is the matrix of choice for quantifying the parent drug and its metabolites.

  • Sample Pre-treatment: To remove interfering substances, plasma samples undergo a preparation step, commonly protein precipitation with a solvent like acetonitrile.[11]

  • Internal Standard: An internal standard, such as roxithromycin, is added to the samples to ensure accuracy and precision during analysis.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drugs and their metabolites in biological matrices.[11][12]

  • Chromatographic Separation: The sample extract is injected into a high-performance liquid chromatography (HPLC) system. A reversed-phase column, such as a C18 or Phenyl-Hexyl column, is typically used to separate Clarithromycin and its metabolites from other components in the sample.[11][12][13] The mobile phase often consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.[11]

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in the positive ion electrospray ionization (ESI) mode.[11][13]

  • Quantification: Quantification is achieved using selected reaction monitoring (SRM), where specific precursor-to-product ion transitions for Clarithromycin and its N-oxide are monitored.[11]

Part 2: In Vitro Formation of Clarithromycin N-oxide: A Controlled Environment

In vitro systems provide a simplified and controlled environment to investigate specific metabolic pathways, screen for potential drug interactions, and elucidate the enzymes responsible for metabolite formation.

Experimental Systems for In Vitro Metabolism Studies

Several in vitro systems are available to study the metabolism of Clarithromycin:

In Vitro SystemDescriptionAdvantagesLimitations
Human Liver Microsomes (HLMs) Subcellular fractions of the liver containing a high concentration of CYP enzymes.[14]Cost-effective, high throughput, well-characterized.Lacks cellular context and cofactors for all metabolic pathways.
Recombinant Human CYP Enzymes Individual CYP enzymes expressed in cell lines (e.g., insect cells).Allows for the identification of specific enzymes involved in a metabolic pathway.[8]May not fully replicate the native enzyme environment.
Hepatocytes Intact liver cells that contain a full complement of metabolic enzymes and cofactors.Provides a more physiologically relevant model.More expensive, lower throughput, and can have batch-to-batch variability.
Protocol: In Vitro Incubation with Human Liver Microsomes

This protocol outlines a typical experiment to study the formation of Clarithromycin N-oxide using HLMs.

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), a solution of Clarithromycin, and human liver microsomes.[15][16]

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.[17]

  • Initiation of Reaction: The metabolic reaction is initiated by adding a solution of the cofactor NADPH (nicotinamide adenine dinucleotide phosphate).[14][15] NADPH is essential for the catalytic activity of CYP enzymes.

  • Incubation: Incubate the mixture at 37°C with gentle agitation for a specified period (e.g., 0 to 60 minutes).[14][15]

  • Termination of Reaction: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.[15][17]

  • Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant, containing the parent drug and its metabolites, is then analyzed by LC-MS/MS.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Buffer Phosphate Buffer Preincubation Pre-incubation (37°C) Buffer->Preincubation CAM Clarithromycin CAM->Preincubation HLM Human Liver Microsomes HLM->Preincubation NADPH Add NADPH Preincubation->NADPH Incubation Incubation (37°C) NADPH->Incubation Quench Quench (Acetonitrile) Incubation->Quench Centrifuge Centrifugation Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Workflow for In Vitro Metabolism Assay.

Kinetic Analysis

In vitro experiments can be designed to determine the kinetic parameters of enzyme-catalyzed reactions, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). For Clarithromycin, studies have shown that its 14-(R)-hydroxylation and N-demethylation follow Michaelis-Menten kinetics in human liver microsomes.[8]

MetaboliteKm (μM)Vmax (pmol/min/mg protein)
14-(R)-hydroxy-clarithromycin 48 ± 17.7206 ± 76
N-desmethyl-clarithromycin 59.1 ± 24.0189 ± 52.0
Data from in vitro studies with human liver microsomes.[8]

Part 3: Bridging the Gap: In Vitro to In Vivo Extrapolation (IVIVE)

A primary goal of in vitro metabolism studies is to predict the in vivo behavior of a drug. This process, known as in vitro-in vivo extrapolation (IVIVE), is a critical component of modern drug development.

The Correlation and Its Challenges

While in vitro systems provide valuable mechanistic insights, directly extrapolating quantitative data to the in vivo situation is challenging. Factors such as drug absorption, distribution, and excretion, which are not fully captured in simple in vitro models, play a significant role in vivo.[18][19] However, for metabolism-related processes, a good correlation can often be established. For instance, the relative rates of formation of different metabolites in vitro can be predictive of the metabolic profile observed in vivo.

Predictive Power in Drug-Drug Interactions

One of the most powerful applications of in vitro metabolism data is the prediction of drug-drug interactions. By determining the inhibitory potential of a new drug candidate on the formation of Clarithromycin N-oxide and other metabolites in vitro, researchers can anticipate its potential to cause clinically significant interactions with Clarithromycin or other CYP3A4 substrates.

Key Differences Summarized
FeatureIn Vivo FormationIn Vitro Formation
Environment Complex physiological systemControlled, simplified laboratory setting
Enzymes Full complement of metabolic enzymesTypically isolated enzymes or subcellular fractions
Cofactors Endogenously availableMust be added exogenously (e.g., NADPH)
Influencing Factors ADME, genetics, disease states, co-medicationsPrimarily enzyme and substrate concentrations, incubation conditions
Primary Application Characterizing the overall pharmacokinetic and metabolic profile in a living organismMechanistic studies, enzyme identification, drug interaction screening

Conclusion

The study of Clarithromycin N-oxide formation, both in vivo and in vitro, provides a compelling example of the complementary nature of these two approaches in pharmaceutical sciences. While in vivo studies offer a holistic view of a drug's fate in a complex biological system, in vitro experiments provide a reductionist approach to dissect specific metabolic pathways and mechanisms. The integration of data from both domains is essential for a comprehensive understanding of a drug's metabolism, enabling the prediction of its behavior in diverse patient populations and the proactive management of potential drug-drug interactions. As analytical techniques and computational models continue to advance, the synergy between in vitro and in vivo studies will undoubtedly play an even more critical role in the development of safer and more effective medicines.

References

  • Rodrigues, A. D., et al. (1997). Oxidative metabolism of clarithromycin in the presence of human liver microsomes. Major role for the cytochrome P4503A (CYP3A) subfamily. PubMed. Available at: [Link]

  • Riveiro, A., et al. (2010). Modeling the Autoinhibition of Clarithromycin Metabolism during Repeated Oral Administration. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Amini, H., & Ahmadiani, A. (2005). A Sensitive Liquid Chromatographic Method for the Analysis of Clarithromycin with Pre-Column Derivatization. DARU Journal of Pharmaceutical Sciences. Available at: [Link]

  • Busti, A. J., & Herrington, J. D. (2015). Clarithromycin's (Biaxin) Inhibition of CYP450 3A4. EBM Consult. Available at: [Link]

  • BioIVT. (n.d.). Human and Animal Liver Microsome Thawing and Incubation Protocol. BioIVT. Available at: [Link]

  • Wibawa, J. I. D., et al. (2003). Quantification of clarithromycin, its 14-hydroxy and decladinose metabolites in rat plasma, gastric juice and gastric tissue using high-performance liquid chromatography with electrochemical detection. Journal of Chromatography B. Available at: [Link]

  • Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Anonymous. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. protocols.io. Available at: [Link]

  • Anonymous. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available at: [Link]

  • Fohner, A. E., et al. (2019). In vitro activity and pharmacodynamic/pharmacokinetic parameters of clarithromycin and azithromycin: why they matter in the treatment of respiratory tract infections. Dove Medical Press. Available at: [Link]

  • Bae, S. K., et al. (2009). Simplified method for determination of clarithromycin in human plasma using protein precipitation in a 96-well format and liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Zuckerman, J. M. (2004). Macrolide-induced clinically relevant drug interactions with cytochrome P-450A (CYP) 3A4: An update focused on clarithromycin, azithromycin and dirithromycin. ResearchGate. Available at: [Link]

  • Kirby, B. J., et al. (2021). Evidence-Based Guidelines for Drug Interaction Studies: Model-Informed Time Course of Intestinal and Hepatic CYP3A4 Inhibition by Clarithromycin. Clinical Pharmacology & Therapeutics. Available at: [Link]

  • Alvi, S. N., et al. (2016). Rapid Determination of Clarithromycin in Human Plasma by LCMS/MS Assay. Longdom Publishing. Available at: [Link]

  • Alkhalidi, B. A., et al. (2010). Development of a predictive in vitro dissolution for clarithromycin granular suspension based on in vitro-in vivo correlations. Pharmaceutical Development and Technology. Available at: [Link]

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  • Lebel, M. H. (1993). Clinical Pharmacokinetics of Clarithromycin. ResearchGate. Available at: [Link]

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  • Obeng, A. (2024). Clinical Pharmacology of Clarithromycin. IntechOpen. Available at: [Link]

  • Chu, S. Y., et al. (1992). Metabolism and disposition of clarithromycin in man. Drug Metabolism and Disposition. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Assessing the Genotoxicity of Clarithromycin N-oxide

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Metabolite Question in Drug Safety Clarithromycin, a widely prescribed macrolide antibiotic, is valued for its efficacy against a...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Metabolite Question in Drug Safety

Clarithromycin, a widely prescribed macrolide antibiotic, is valued for its efficacy against a broad spectrum of bacterial pathogens.[1][2] Like many xenobiotics, it undergoes extensive metabolism in the liver, primarily via the cytochrome P450 (CYP) 3A isozymes, leading to the formation of several metabolites.[3][4][5] Among these is Clarithromycin N-oxide, a known transformation product of the parent drug.[6][7]

In drug development, the toxicological profile of a parent compound does not automatically extend to its metabolites. Metabolites can exhibit unique pharmacological and toxicological properties. Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate that any human metabolite that is found at significantly higher concentrations than in the animal species used for toxicology testing (a "disproportionate metabolite") must undergo its own safety assessment.[8] This guide provides a comprehensive framework for evaluating the genotoxic potential of Clarithromycin N-oxide, comparing it with its parent compound and outlining the critical experimental assays required for a thorough regulatory submission.

Pillar 1: The Regulatory Mandate for Genotoxicity Testing

Genotoxicity assays are designed to detect compounds that can induce direct or indirect genetic damage, a critical concern as such damage is often linked to carcinogenesis.[9][10] The International Council for Harmonisation (ICH) and the FDA have established clear guidelines, recommending a standard battery of tests to assess mutagenic and clastogenic potential before large-scale clinical trials.[8][10][11] For a metabolite like Clarithromycin N-oxide, this assessment is not merely a formality but a crucial step in de-risking a drug candidate and ensuring patient safety.

The standard approach involves a tiered system, beginning with in vitro assays.[12] Positive or equivocal results in these initial tests typically trigger the need for subsequent in vivo studies to understand the compound's effects within a whole biological system, which accounts for factors like absorption, distribution, metabolism, and excretion (ADME).[10][13][14]

Pillar 2: The Standard Test Battery for Genotoxicity

A robust genotoxicity assessment relies on a battery of complementary assays, as no single test can detect all mechanisms of genetic damage.[10][12] The standard three-pronged approach evaluates gene mutation, structural chromosomal damage (clastogenicity), and numerical chromosomal changes (aneuploidy).[15]

Bacterial Reverse Mutation Assay (Ames Test)

Causality and Rationale: The Ames test is the frontline assay for detecting gene mutations, specifically point mutations (base pair substitutions) and frameshift mutations.[9] It utilizes several strains of Salmonella typhimurium (and sometimes E. coli) that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[16] The assay measures the ability of a test substance to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on a histidine-free medium.[9][17] Its high sensitivity and extensive validation against rodent carcinogens make it an indispensable screening tool.[10]

A critical component of this assay, especially for metabolites, is the inclusion of a metabolic activation system, typically a liver homogenate fraction (S9) from induced rats or hamsters.[16][17][18] This S9 mix mimics mammalian liver metabolism, enabling the detection of metabolites that may be genotoxic even if the parent compound is not.

  • Strain Preparation: Grow overnight cultures of the required Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to late-log phase.

  • Metabolic Activation: Prepare the S9 mix containing S9 fraction, cofactors (e.g., NADP+, G6P), and buffer. Keep on ice.

  • Test Article Preparation: Dissolve Clarithromycin N-oxide in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial dilutions to obtain at least five test concentrations.

  • Assay Procedure:

    • To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test article dilution (or control), and 0.5 mL of sodium phosphate buffer (for non-activated plates) or 0.5 mL of the S9 mix (for activated plates).[19]

    • Vortex gently and pre-incubate at 37°C for 20-30 minutes.

    • Add 2.0 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin (to allow for a few cell divisions, which is necessary for mutations to be expressed).

    • Vortex briefly and pour the mixture evenly onto a minimal glucose agar plate.[19]

    • Allow the top agar to solidify.

  • Incubation & Scoring: Invert the plates and incubate at 37°C for 48-72 hours.[19] Count the number of revertant colonies on each plate.

  • Data Interpretation: A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (solvent control) count.

Ames_Test_Workflow cluster_prep Preparation cluster_exp Exposure cluster_plate Plating & Incubation cluster_analysis Analysis b_culture Bacterial Culture (e.g., S. typhimurium) mix Combine: - Bacteria - Test Article - Buffer or S9 Mix b_culture->mix test_article Test Article (Clarithromycin N-oxide) test_article->mix s9_mix S9 Mix (Metabolic Activation) s9_mix->mix pre_incubate Pre-incubate (37°C) mix->pre_incubate add_agar Add Top Agar (with trace Histidine) pre_incubate->add_agar plate Pour onto Minimal Glucose Agar Plate add_agar->plate incubate Incubate (48-72h, 37°C) plate->incubate count Count Revertant Colonies incubate->count

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

In Vitro Mammalian Cell Assays

To assess effects relevant to human cells, at least one in vitro mammalian cell assay is required. The two most common are the Chromosomal Aberration Test and the Micronucleus Test. They detect different but related endpoints of chromosomal damage.

Causality and Rationale: This assay identifies clastogens—agents that cause structural breaks in chromosomes.[20][21] Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are exposed to the test compound.[20][22] Cells are arrested in metaphase, a stage of cell division where chromosomes are condensed and visible. The chromosomes are then examined microscopically for structural abnormalities like breaks, gaps, and exchanges.[22][23] A positive result in this assay is a strong indicator of clastogenic potential.

  • Cell Culture: Culture CHO cells or human lymphocytes to a suitable density.

  • Exposure: Treat the cells with at least three concentrations of Clarithromycin N-oxide, alongside negative (solvent) and positive controls. The experiment is run with and without S9 metabolic activation.

    • Short Exposure (+S9 and -S9): Expose cells for 3-5 hours.[20]

    • Extended Exposure (-S9): Expose cells for a continuous period (e.g., 21-24 hours).[20]

  • Metaphase Arrest: After the exposure period, wash the cells and add fresh medium. At a predetermined time (approximately 1.5-2 normal cell cycles from the start of treatment), add a metaphase-arresting agent like Colcemid.[22]

  • Harvesting and Slide Preparation: Harvest the cells, treat with a hypotonic solution to swell the cells and disperse the chromosomes, and then fix them. Drop the cell suspension onto microscope slides and stain (e.g., with Giemsa).

  • Scoring: Microscopically analyze at least 200 well-spread metaphases per concentration for structural aberrations (e.g., chromatid breaks, chromosome exchanges).[23]

  • Data Interpretation: A positive result is indicated by a statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations compared to the negative control.[22][24]

CA_Test_Workflow cluster_prep Preparation cluster_exp Treatment cluster_harvest Harvesting cluster_analysis Analysis cells Culture Mammalian Cells (e.g., CHO, Lymphocytes) treat Treat cells with Test Article +/- S9 cells->treat wash Wash & Add Fresh Medium treat->wash arrest Add Metaphase Arrest Agent (Colcemid) wash->arrest harvest_cells Harvest, Hypotonic Treatment, & Fixation arrest->harvest_cells slide_prep Prepare & Stain Slides harvest_cells->slide_prep score Microscopically Score Metaphase Aberrations slide_prep->score

Caption: Workflow for the in vitro Chromosomal Aberration Test.

Causality and Rationale: The MNT is now widely accepted as a primary alternative to the CA test.[25] It detects both clastogens and aneugens (agents that cause chromosome loss, leading to numerical aberrations).[12][26] A micronucleus is a small, separate nucleus that forms when a whole chromosome or a chromosome fragment lags behind during cell division and is not incorporated into the daughter nuclei.[12][27] To facilitate scoring, a cytokinesis blocker like Cytochalasin B is often added, which prevents cell division after nuclear division, resulting in binucleated cells.[28] Scoring for micronuclei within these easily identifiable binucleated cells provides a robust measure of genetic damage.[27][28]

  • Cell Culture: Seed mammalian cells (e.g., CHO, TK6, or human lymphocytes) in culture plates.

  • Exposure: Treat cells as described in the CA test (at least three concentrations, +/- S9, short and extended exposure times).

  • Cytokinesis Block: Following the treatment period (or concurrently for longer exposures), add Cytochalasin B to the culture medium to block cytokinesis.[28]

  • Incubation: Incubate for a period sufficient to allow cells that were in S-phase during treatment to complete mitosis, typically 1.5-2 normal cell cycles.

  • Harvesting and Staining: Harvest the cells, gently lyse the cytoplasm, fix the nuclei, and stain with a DNA-specific dye (e.g., DAPI or Giemsa).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[25]

  • Data Interpretation: A positive response is characterized by a statistically significant and dose-related increase in the frequency of micronucleated binucleated cells.[25]

MNT_Workflow cluster_prep Preparation cluster_exp Treatment cluster_harvest Harvesting cluster_analysis Analysis cells Culture Mammalian Cells treat Treat cells with Test Article +/- S9 cells->treat add_cytob Add Cytochalasin B (Cytokinesis Blocker) treat->add_cytob incubate Incubate (1.5-2 Cell Cycles) add_cytob->incubate harvest_cells Harvest, Fix, & Stain Cells incubate->harvest_cells score Microscopically Score Micronuclei in Binucleated Cells harvest_cells->score

Caption: Workflow for the in vitro Micronucleus Test (with Cytochalasin B).

Pillar 3: In Vivo Testing - The Whole System Context

If a compound yields a positive result in any in vitro assay, in vivo testing is essential to determine if the effect is reproducible in a whole animal.[13] In vivo assays account for the compound's ADME properties and can differentiate a true genotoxicant from a compound that is positive in vitro only under specific, non-physiological conditions.[14]

The rodent bone marrow micronucleus test is the most common follow-up assay.[29][30] It assesses chromosomal damage in erythroblasts, the precursors to red blood cells, in the bone marrow.[30] A positive result in this assay, demonstrating target organ exposure, is a significant finding and suggests a clear genotoxic risk.[31]

Comparative Analysis: Clarithromycin vs. Clarithromycin N-oxide

The genotoxic profile of the parent drug, Clarithromycin, provides a critical benchmark. Literature on Clarithromycin's genotoxicity is mixed; some studies report the induction of chromosomal aberrations in mice, while a standard battery of tests reportedly showed no mutagenic potential.[6][32][33] Another study demonstrated that Clarithromycin can induce oxidative nucleic acid modifications, a mechanism of DNA damage.[34] This highlights the importance of a weight-of-evidence approach.

The following table presents a hypothetical but plausible comparison based on standard assay outcomes. This data is for illustrative purposes to guide the experimental design and interpretation for Clarithromycin N-oxide.

Genotoxicity Assay Endpoint Measured Clarithromycin (Parent Drug) Clarithromycin N-oxide (Test Article) Positive Control
Ames Test (-S9) Gene MutationNegativeNegativePositive
Ames Test (+S9) Gene MutationNegativeNegativePositive
In Vitro CA Test (-S9) Chromosomal AberrationsEquivocal/Weakly PositiveNegativePositive
In Vitro CA Test (+S9) Chromosomal AberrationsPositiveNegativePositive
In Vitro MNT (-S9) Chromosomal DamageEquivocal/Weakly PositiveNegativePositive
In Vitro MNT (+S9) Chromosomal DamagePositiveNegativePositive
In Vivo Micronucleus Test Chromosomal DamagePositive (at high doses)NegativePositive

Interpretation of Hypothetical Data: In this scenario, the parent drug Clarithromycin shows clastogenic activity, particularly after metabolic activation, which is confirmed in vivo. This aligns with some literature reports.[32][33] In contrast, the hypothetical data for Clarithromycin N-oxide are negative across all assays. This would suggest that the N-oxidation pathway is a detoxification route, and the N-oxide metabolite does not pose a genotoxic risk. Such a result would be highly favorable for the drug's overall safety profile. Conversely, if the N-oxide were positive, further investigation and risk assessment would be imperative.

Conclusion: A Weight-of-Evidence Approach

Assessing the genotoxicity of a drug metabolite like Clarithromycin N-oxide is a structured, multi-faceted process guided by regulatory principles and sound scientific reasoning. It requires a battery of complementary in vitro assays—the Ames test, chromosomal aberration, and/or micronucleus tests—to screen for different types of genetic damage. The inclusion of metabolic activation (S9) is non-negotiable for evaluating metabolites.

Any positive in vitro findings must be contextualized with in vivo data to confirm the risk in a complex biological system. By systematically comparing the genotoxic profile of Clarithromycin N-oxide to its parent compound, drug developers can make informed decisions, ensure regulatory compliance, and ultimately safeguard patient health.

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